Product packaging for 2,2-Dimethyl Metolazone(Cat. No.:)

2,2-Dimethyl Metolazone

Cat. No.: B15354792
M. Wt: 365.8 g/mol
InChI Key: SXFLRAGFJYCTEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Important Note for Researchers: The compound "2,2-Dimethyl Metolazone" was not identified in standard pharmacological and chemical databases during our search. The following information describes the well-documented parent compound, Metolazone . This compound is a chemical analog offered for research purposes to investigate the structure-activity relationships of quinazoline-sulfonamide derivatives. Metolazone is a thiazide-like diuretic and antihypertensive agent that functions by inhibiting sodium and chloride reabsorption in the kidney's distal convoluted tubule . This mechanism promotes natriuresis and diuresis, making it a valuable tool for studying electrolyte transport, fluid balance, and blood pressure regulation . A key area of research interest is its distinct pharmacokinetic profile and reported efficacy in models of conditions with compromised renal function, where other diuretics often lose effectiveness . Researchers utilize this compound to explore diuretic resistance and synergistic drug interactions, particularly in combination with loop diuretics, to enhance understanding of sequential nephron blockade . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16ClN3O3S B15354792 2,2-Dimethyl Metolazone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H16ClN3O3S

Molecular Weight

365.8 g/mol

IUPAC Name

7-chloro-2,2-dimethyl-4-oxo-3-phenyl-1H-quinazoline-6-sulfonamide

InChI

InChI=1S/C16H16ClN3O3S/c1-16(2)19-13-9-12(17)14(24(18,22)23)8-11(13)15(21)20(16)10-6-4-3-5-7-10/h3-9,19H,1-2H3,(H2,18,22,23)

InChI Key

SXFLRAGFJYCTEJ-UHFFFAOYSA-N

Canonical SMILES

CC1(NC2=CC(=C(C=C2C(=O)N1C3=CC=CC=C3)S(=O)(=O)N)Cl)C

Origin of Product

United States

Foundational & Exploratory

Hypothetical Synthesis of 2,2-Dimethyl Metolazone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following document outlines a proposed synthetic pathway for 2,2-Dimethyl Metolazone. To date, a specific, peer-reviewed synthesis for this compound has not been identified in publicly available literature. The proposed route is therefore hypothetical and based on established synthetic methodologies for structurally related quinazolinone and sulfonamide compounds.

Executive Summary

Metolazone is a quinazoline-based diuretic widely used in the management of hypertension and edema. This technical guide proposes a novel, multi-step synthetic pathway for a derivative, this compound. The proposed synthesis is designed for researchers, scientists, and drug development professionals, providing a theoretical framework for its laboratory preparation. The core of this strategy involves the construction of a 2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one ring system, followed by N-arylation to introduce the final substituent. This guide provides detailed, albeit theoretical, experimental protocols, a summary of quantitative data from analogous reactions, and a visual representation of the synthetic pathway.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned in two main stages:

  • Synthesis of the key intermediate: 2-amino-5-chloro-4-sulfamoylbenzamide.

  • Construction of the this compound scaffold: Formation of the dihydroquinazolinone ring and subsequent N-arylation.

Stage 1: Synthesis of 2-amino-5-chloro-4-sulfamoylbenzamide (Intermediate 4)

The synthesis of this crucial intermediate is proposed to start from 2-amino-5-chlorobenzoic acid.

G A 2-Amino-5-chlorobenzoic acid (1) B 2-Acetamido-5-chlorobenzoic acid (2) A->B Acetic anhydride, Pyridine C 2-Acetamido-5-chloro-4-sulfonyl chloride benzoic acid (3) B->C Chlorosulfonic acid D 2-Acetamido-5-chloro-4-sulfamoylbenzoic acid C->D NH4OH E 2-Amino-5-chloro-4-sulfamoylbenzoic acid D->E aq. HCl, Heat F 2-Amino-5-chloro-4-sulfamoylbenzamide (4) E->F 1. SOCl2 2. NH4OH

Caption: Proposed synthesis of the key intermediate.

Stage 2: Synthesis of this compound (7)

This stage involves the cyclization of the intermediate with acetone, followed by the introduction of the o-tolyl group.

G F 2-Amino-5-chloro-4-sulfamoylbenzamide (4) G 7-Chloro-2,2-dimethyl-6-sulfamoyl-2,3-dihydroquinazolin-4(1H)-one (5) F->G Acetone, Acid catalyst (e.g., p-TsOH) H This compound (6) G->H o-Tolylboronic acid, Cu(OAc)2, Pyridine

Caption: Final steps to this compound.

Experimental Protocols (Hypothetical)

The following protocols are based on analogous reactions found in the literature for the synthesis of quinazolinones and related compounds.

Synthesis of 2-Acetamido-5-chlorobenzoic acid (2)

To a solution of 2-amino-5-chlorobenzoic acid (1) in pyridine, an excess of acetic anhydride would be added dropwise at 0°C. The reaction mixture would then be allowed to warm to room temperature and stirred for several hours. The product would be precipitated by pouring the reaction mixture into ice-cold water, filtered, washed with water, and dried.

Synthesis of 2-Acetamido-5-chloro-4-sulfonyl chloride benzoic acid (3)

Compound 2 would be added portion-wise to an excess of chlorosulfonic acid at a low temperature (e.g., 0-5°C). The mixture would be stirred until the reaction is complete, as monitored by TLC. The reaction mixture would then be carefully poured onto crushed ice to precipitate the product, which would be filtered, washed with cold water, and dried under vacuum.

Synthesis of 2-Acetamido-5-chloro-4-sulfamoylbenzoic acid

The sulfonyl chloride 3 would be added to a concentrated solution of ammonium hydroxide at a low temperature. The mixture would be stirred for several hours. Acidification with a mineral acid (e.g., HCl) would precipitate the sulfonamide, which would be collected by filtration, washed with water, and dried.

Synthesis of 2-Amino-5-chloro-4-sulfamoylbenzoic acid

The acetyl group of the preceding sulfonamide would be removed by acid hydrolysis. The compound would be refluxed in an aqueous solution of hydrochloric acid. Upon cooling, the product would crystallize out and be collected by filtration.

Synthesis of 2-Amino-5-chloro-4-sulfamoylbenzamide (4)

The carboxylic acid would be converted to the corresponding acid chloride by reacting with thionyl chloride, followed by reaction with concentrated ammonium hydroxide to yield the primary amide 4 .

Synthesis of 7-Chloro-2,2-dimethyl-6-sulfamoyl-2,3-dihydroquinazolin-4(1H)-one (5)

A mixture of 2-amino-5-chloro-4-sulfamoylbenzamide (4), a large excess of acetone, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene would be refluxed with a Dean-Stark apparatus to remove water. After completion of the reaction, the solvent would be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.

Synthesis of this compound (6)

The N-arylation could be achieved using a copper-catalyzed Chan-Lam coupling. A mixture of the dihydroquinazolinone 5 , o-tolylboronic acid, copper(II) acetate, and a base such as pyridine or triethylamine in a solvent like dichloromethane or toluene would be stirred at room temperature, open to the air, for 24-48 hours. The reaction mixture would then be filtered, the solvent evaporated, and the final product purified by column chromatography.

Quantitative Data from Analogous Reactions

The following table summarizes yields and reaction conditions for similar transformations reported in the literature, which can serve as a benchmark for the proposed synthesis.

Reaction TypeStarting MaterialsReagents and ConditionsYield (%)Reference
Quinazolinone Formation 2-Aminobenzamide, AldehydeSnCl₂, EtOH, Microwave, 120°C17-99[1]
Quinazolinone Formation Isatoic anhydride, Amine, AldehydeCyanuric chlorideHigh[2]
N-Arylation 4-Chloroquinazoline, Aniline derivativeMicrowave, THF/H₂Oup to 96[3]
N-Arylation Amine, Boronic acidCopper-mediated48-96

Conclusion

This technical guide presents a plausible and chemically sound, though hypothetical, synthetic pathway for this compound. The proposed route is grounded in well-established synthetic methodologies for the formation of the quinazolinone core and subsequent N-arylation. The provided experimental outlines and comparative data from analogous reactions offer a solid starting point for researchers aiming to synthesize this novel derivative. Further experimental validation is required to optimize reaction conditions and ascertain the viability of this proposed pathway.

References

physicochemical properties of 2,2-Dimethyl Metolazone

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of 2,2-Dimethyl Metolazone and its Parent Compound, Metolazone

Executive Summary

Metolazone is a quinazoline-based diuretic utilized in the management of hypertension and edema. The exploration of its derivatives is of significant interest in drug discovery for potentially modulating its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the physicochemical properties of the parent compound, metolazone, and offers a predictive analysis of its hypothetical derivative, this compound. Due to the limited availability of public data on this compound, this document leverages data from metolazone to extrapolate the expected physicochemical characteristics of its dimethylated analog. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, data presented in a structured format, and visualizations of key workflows.

Physicochemical Properties of Metolazone

A thorough understanding of the physicochemical properties of a parent drug is crucial before investigating novel derivatives. These properties are foundational to a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Quantitative Data

The following table summarizes the key physicochemical parameters of metolazone.

PropertyValueExperimental MethodReference
Molecular FormulaC₁₆H₁₆ClN₃O₃S-
Molecular Weight365.84 g/mol Mass Spectrometry
Melting Point253-259 °CCapillary Melting Point
pKa9.7Potentiometric Titration
LogP (Octanol-Water)2.3Shake-Flask Method
Aqueous Solubility40 µg/mL (at 25 °C)HPLC-based method
Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of a small molecule drug like metolazone.

1.2.1. Determination of Melting Point (Capillary Method)

The melting point is a crucial indicator of purity.

  • Apparatus: Digital melting point apparatus.

  • Procedure:

    • A small, finely powdered sample of the compound is packed into a capillary tube.

    • The tube is placed in the heating block of the apparatus.

    • The temperature is raised at a controlled rate.

    • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.

1.2.2. Determination of pKa (Potentiometric Titration)

The pKa value is critical for predicting the ionization state of a drug at a given pH, which influences its solubility and permeability across biological membranes.

  • Apparatus: pH meter, burette, and a titration vessel.

  • Procedure:

    • A known concentration of the drug is dissolved in a suitable solvent (e.g., water or a co-solvent system).

    • The solution is titrated with a standardized solution of a strong acid or base.

    • The pH of the solution is measured after each addition of the titrant.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the half-equivalence point of the titration curve.

1.2.3. Determination of LogP (Shake-Flask Method)

LogP, the partition coefficient, is a measure of a drug's lipophilicity, which affects its absorption and distribution.

  • Apparatus: Separatory funnel, UV-Vis spectrophotometer or HPLC.

  • Procedure:

    • A known amount of the drug is dissolved in a pre-saturated mixture of n-octanol and water.

    • The mixture is shaken vigorously to allow for the partitioning of the drug between the two phases.

    • The mixture is then centrifuged to ensure complete phase separation.

    • The concentration of the drug in each phase is determined using a suitable analytical technique.

    • LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

1.2.4. Determination of Aqueous Solubility (HPLC-based Method)

Solubility is a key factor influencing a drug's bioavailability.

  • Apparatus: HPLC system, shaker.

  • Procedure:

    • An excess amount of the drug is added to a known volume of water in a sealed vial.

    • The suspension is shaken at a constant temperature until equilibrium is reached.

    • The solution is filtered to remove any undissolved solid.

    • The concentration of the dissolved drug in the filtrate is determined by HPLC against a standard curve.

Predicted Physicochemical Properties of this compound

The introduction of two methyl groups at the 2-position of the quinazoline core of metolazone is expected to alter its physicochemical properties. The following section provides a theoretical analysis of these anticipated changes.

Predicted Changes in Physicochemical Properties
PropertyPredicted Change for this compoundRationale
Molecular Weight IncreasedAddition of two methyl groups (C₂H₄).
LogP IncreasedMethyl groups are lipophilic, increasing the overall lipophilicity of the molecule.
Aqueous Solubility DecreasedThe increased lipophilicity will likely lead to a decrease in aqueous solubility.
pKa Minimal to no changeThe 2-position is not directly adjacent to the ionizable sulfonamide group, so a significant impact on its acidity is not expected.
Melting Point AlteredChanges in crystal packing due to the added methyl groups will likely alter the melting point, though the direction of change is difficult to predict without experimental data.

Workflow for Characterization of a Novel Analog

The following diagram illustrates a typical workflow for the synthesis and physicochemical characterization of a novel drug candidate like this compound.

G cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Characterization cluster_preclinical In Vitro Preclinical Assessment S1 Chemical Synthesis of This compound S2 Purification by Chromatography S1->S2 S3 Structural Confirmation (NMR, MS) S2->S3 P1 Melting Point Determination S3->P1 P2 pKa Measurement S3->P2 P3 LogP Determination S3->P3 P4 Aqueous Solubility Assay S3->P4 A1 Metabolic Stability Assay P1->A1 P2->A1 P3->A1 A2 Permeability Assay (e.g., PAMPA) P3->A2 P4->A1 P4->A2 A3 In Vitro Toxicity Screening A1->A3 A2->A3

Workflow for the characterization of a novel drug analog.

Concluding Remarks

While specific experimental data for this compound is not currently available in the public domain, a robust understanding of the physicochemical properties of its parent compound, metolazone, provides a strong foundation for predicting its behavior. The addition of two methyl groups is anticipated to increase the lipophilicity and molecular weight, likely resulting in decreased aqueous solubility. These modifications could have significant implications for the ADME profile of the compound. The experimental protocols and workflow outlined in this guide provide a clear framework for the empirical characterization of this compound and other novel analogs, which is an essential step in the drug discovery and development process. Further experimental investigation is required to validate these theoretical predictions and to fully elucidate the therapeutic potential of this novel derivative.

In-Depth Technical Guide: The Renal Mechanism of Action of Metolazone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "2,2-Dimethyl Metolazone" is not described in the current scientific literature. This guide focuses on the well-characterized parent compound, Metolazone.

Executive Summary

Metolazone is a quinazoline-based, thiazide-like diuretic that exerts its primary effect within the renal tubules. Its mechanism of action centers on the inhibition of the sodium-chloride (Na⁺-Cl⁻) cotransporter (NCC), encoded by the SLC12A3 gene, located in the apical membrane of cells in the distal convoluted tubule (DCT). This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in increased excretion of water and electrolytes, which underpins its therapeutic use in managing hypertension and edema.[1][2][3][4] This technical guide provides a detailed overview of the molecular mechanism of Metolazone, a summary of its quantitative effects, and a description of the key experimental protocols used to elucidate its action.

Molecular Mechanism of Action

Metolazone functions as a high-affinity antagonist of the NCC protein.[2] The NCC is an electroneutral ion transporter responsible for reabsorbing approximately 5-10% of filtered sodium from the tubular fluid back into the bloodstream. By binding to the NCC, Metolazone sterically hinders the transport of Na⁺ and Cl⁻ ions across the apical membrane of the DCT cells.[5][6]

The proposed mechanism suggests that Metolazone competes with chloride for a binding site on the NCC transporter. The binding of sodium to a separate site on the transporter is thought to increase the affinity for both chloride and Metolazone.[7] When Metolazone occupies the chloride binding site, it prevents the conformational changes necessary for ion translocation, effectively blocking the reabsorption of NaCl.[7]

The consequence of this inhibition is an increase in the luminal concentration of Na⁺ and Cl⁻, which osmotically retains water within the tubule, leading to diuresis. The increased delivery of sodium to the downstream collecting duct also enhances potassium excretion. While Metolazone's primary site of action is the DCT, some evidence suggests a lesser inhibitory effect on sodium reabsorption in the proximal convoluted tubule.[4]

Quantitative Data

The following table summarizes key quantitative parameters related to the interaction of Metolazone with its target.

ParameterValueSpecies/SystemReference
Binding Affinity (Kd) 4.27 nMRat kidney membranes ([³H]metolazone)[2]
IC₅₀ (Wild-Type NCC) ~10 µMFlounder NCC expressed in Xenopus oocytes[8]
IC₅₀ (C576S Mutant NCC) ~1 µMFlounder NCC expressed in Xenopus oocytes[8]

Note: The IC₅₀ values are for the flounder NCC. A specific IC₅₀ for Metolazone on mammalian NCC was not available in the reviewed literature. The C576S mutation in the flounder NCC was shown to increase its affinity for thiazide-like diuretics, making it more similar to the mammalian transporter.

Experimental Protocols

In Vitro: Radioligand Binding Assay

This assay is used to determine the binding affinity of Metolazone for the NCC.

Methodology:

  • Membrane Preparation: Renal cortical tissue from a suitable animal model (e.g., rat) is homogenized in a buffered solution. The homogenate is then centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is subjected to high-speed centrifugation to pellet the membrane fraction, which is rich in NCC.

  • Binding Reaction: The membrane preparation is incubated with a radiolabeled form of Metolazone (e.g., [³H]metolazone) at various concentrations.

  • Competition Assay: To determine the specificity of binding, parallel experiments are conducted in the presence of a high concentration of unlabeled Metolazone or other diuretics to displace the radioligand from the specific binding sites.

  • Separation and Detection: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filters are then washed to remove unbound radioligand. The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (in the presence of excess unlabeled ligand) from the total binding. Scatchard analysis of the saturation binding data is used to determine the dissociation constant (Kd) and the density of binding sites (Bmax).

In Vitro: Xenopus Oocyte Expression System

This system allows for the functional characterization of the NCC and its inhibition by Metolazone.

Methodology:

  • cRNA Preparation: The complementary RNA (cRNA) encoding the mammalian NCC is synthesized in vitro from a cDNA template.

  • Oocyte Injection: Oocytes are harvested from Xenopus laevis frogs and microinjected with the NCC cRNA. The oocytes are then incubated for several days to allow for the expression and insertion of the NCC protein into the oocyte's plasma membrane.

  • ²²Na⁺ Uptake Assay: The functional activity of the expressed NCC is assessed by measuring the uptake of radioactive sodium (²²Na⁺). Oocytes are incubated in a solution containing ²²Na⁺ in the presence and absence of Metolazone at various concentrations.

  • Measurement of Uptake: After the incubation period, the oocytes are washed to remove extracellular ²²Na⁺, and the intracellular radioactivity is measured using a gamma counter.

  • Data Analysis: The inhibitory effect of Metolazone is determined by comparing the ²²Na⁺ uptake in the presence of the drug to the control (no drug). The concentration of Metolazone that inhibits 50% of the NCC activity (IC₅₀) is calculated from the dose-response curve.

  • Electrophysiology (Two-Electrode Voltage Clamp): As an alternative to radiotracer uptake, the function of the NCC can be assessed electrophysiologically. While NCC is electroneutral, its activity can be measured by monitoring changes in intracellular ion concentrations that affect other electrogenic transporters, or by using ion-selective microelectrodes. The effect of Metolazone on these parameters can then be quantified.

In Vivo: Diuretic Activity in Rodent Models

This protocol is used to assess the diuretic and natriuretic effects of Metolazone in a whole-animal system.

Methodology:

  • Animal Acclimation and Grouping: Male Wistar or Sprague-Dawley rats are acclimated to metabolic cages, which allow for the separate collection of urine and feces. The animals are then divided into control and treatment groups.

  • Hydration: To ensure a baseline urine flow, animals are orally hydrated with a saline solution (e.g., 0.9% NaCl) at a volume relative to their body weight.

  • Drug Administration: The treatment group receives Metolazone, typically administered orally or via intraperitoneal injection, dissolved or suspended in a suitable vehicle. The control group receives the vehicle only.

  • Urine Collection: Urine is collected at predetermined intervals (e.g., every hour for 5-6 hours) in graduated cylinders. The total volume of urine for each animal is recorded.

  • Electrolyte Analysis: The collected urine samples are analyzed for sodium (Na⁺) and potassium (K⁺) concentrations using a flame photometer.

  • Data Analysis: The diuretic effect is evaluated by comparing the total urine output in the Metolazone-treated group to the control group. The natriuretic (sodium excretion) and kaliuretic (potassium excretion) effects are calculated from the urine volume and electrolyte concentrations.

Visualizations

Metolazone_Mechanism_of_Action cluster_DCT_Cell Distal Convoluted Tubule Cell cluster_Lumen Tubular Lumen cluster_Blood Blood (Peritubular Capillary) NCC NCC Na⁺-Cl⁻ Cotransporter NaK_ATPase Na⁺/K⁺ ATPase Na_Blood Na⁺ NaK_ATPase:f0->Na_Blood 3 Na⁺ Na_Lumen Na⁺ Na_Lumen->NCC:f0 Cl_Lumen Cl⁻ Cl_Lumen->NCC:f0 Metolazone_Lumen Metolazone Metolazone_Lumen->NCC:f0 Inhibition K_Blood K⁺ K_Blood->NaK_ATPase:f0 2 K⁺

Caption: Metolazone inhibits the NCC in the apical membrane of DCT cells.

Xenopus_Oocyte_Workflow cluster_Preparation Preparation cluster_Expression Expression cluster_Assay Functional Assay cluster_Analysis Data Analysis cRNA Synthesize NCC cRNA Inject Microinject cRNA into Oocytes cRNA->Inject Harvest Harvest Oocytes from Xenopus Harvest->Inject Incubate Incubate for NCC Expression Inject->Incubate Assay_Setup Incubate Oocytes with ²²Na⁺ ± Metolazone Incubate->Assay_Setup Wash Wash to Remove Extracellular ²²Na⁺ Assay_Setup->Wash Measure Measure Intracellular Radioactivity Wash->Measure Analyze Calculate % Inhibition and IC₅₀ Measure->Analyze

Caption: Experimental workflow for assessing NCC inhibition in Xenopus oocytes.

References

An In-depth Technical Guide to the Molecular Targets of Metolazone

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: This technical guide focuses on the molecular targets and pharmacological profile of Metolazone . Extensive searches for "2,2-Dimethyl Metolazone" did not yield any specific scientific literature, quantitative data, or experimental protocols. This suggests that this compound is not a recognized or studied derivative of Metolazone. Therefore, the following information pertains to the well-researched parent compound, Metolazone.

Abstract

Metolazone is a quinazoline-based diuretic with thiazide-like properties, widely utilized in the management of hypertension and edema.[1] Its primary mechanism of action involves the inhibition of the sodium-chloride cotransporter (NCC) in the distal convoluted tubule of the nephron. This guide provides a comprehensive overview of the molecular interactions, pharmacological effects, and the experimental basis for our understanding of Metolazone's primary molecular target.

Primary Molecular Target: Sodium-Chloride Cotransporter (NCC)

The principal molecular target of Metolazone is the Sodium-Chloride Cotransporter (NCC) , also known as Solute Carrier Family 12 Member 3 (SLC12A3).[2] NCC is an integral membrane protein predominantly expressed in the apical membrane of cells in the distal convoluted tubule (DCT) of the kidney.[3] It plays a crucial role in renal sodium and chloride reabsorption.

Mechanism of Action

Metolazone exerts its diuretic and antihypertensive effects by binding to and inhibiting the function of the NCC.[4][5] This inhibition prevents the reabsorption of sodium (Na⁺) and chloride (Cl⁻) ions from the tubular fluid back into the bloodstream.[6] The increased luminal concentration of these ions leads to an osmotic increase in water retention within the tubule, resulting in enhanced excretion of sodium, chloride, and water.[4] A secondary effect of the increased sodium delivery to the distal renal tubule is an increase in potassium excretion.[2]

Signaling Pathway

The action of Metolazone is localized to the nephron and does not involve a classical intracellular signaling cascade. Instead, it directly interferes with the transport function of NCC.

Mechanism of Action of Metolazone cluster_lumen Tubular Lumen cluster_dct Distal Convoluted Tubule Cell cluster_interstitium Bloodstream (Interstitial Fluid) Tubular Fluid Tubular Fluid (High Na⁺, Cl⁻) NCC Sodium-Chloride Cotransporter (NCC) Tubular Fluid->NCC Na⁺, Cl⁻ Urine Urine Tubular Fluid->Urine Increased Excretion of Na⁺, Cl⁻, H₂O Blood Bloodstream NCC->Blood Reabsorption (Blocked) Metolazone Metolazone Metolazone->NCC Inhibits

Mechanism of Metolazone's inhibition of the NCC transporter.

Quantitative Data

ParameterValueConditionsReference
Onset of Action1 hourOral administration[6]
Peak Effect2 hoursOral administration[6]
Duration of Action12-24 hoursOral administration[6]
Protein Binding95%Plasma[6]
Elimination Half-life6-20 hours[6]

Experimental Protocols

The identification of NCC as the primary target of thiazide-like diuretics such as Metolazone has been elucidated through a combination of physiological, pharmacological, and molecular biology techniques.

Micropuncture Studies
  • Objective: To localize the site of action of Metolazone along the nephron.

  • Methodology:

    • Anesthetize a laboratory animal (e.g., rat).

    • Expose the kidney and identify individual nephrons on the surface.

    • Use micropipettes to collect fluid samples from different segments of the nephron (proximal tubule, loop of Henle, distal convoluted tubule, collecting duct) before and after the administration of Metolazone.

    • Analyze the ionic composition (Na⁺, Cl⁻, K⁺) of the collected fluid.

    • An increase in the concentration of Na⁺ and Cl⁻ specifically in the distal convoluted tubule following Metolazone administration indicates this as the primary site of action.

Radioligand Binding Assays
  • Objective: To identify the specific binding site of Metolazone in the kidney.

  • Methodology:

    • Prepare membrane fractions from dissected renal cortex tissue, which is rich in distal convoluted tubules.

    • Incubate the membrane preparations with radiolabeled Metolazone (e.g., [³H]-Metolazone).

    • In parallel incubations, include a high concentration of non-radiolabeled Metolazone or other thiazide diuretics to determine non-specific binding.

    • After incubation, separate the membrane-bound radioligand from the free radioligand by filtration.

    • Measure the radioactivity of the filters to quantify the amount of bound [³H]-Metolazone.

    • High-affinity, specific binding that is displaced by other thiazide diuretics confirms the presence of a specific binding site.

Expression Cloning and Functional Assays
  • Objective: To definitively identify the protein that binds Metolazone and is responsible for its diuretic effect.

  • Methodology:

    • Construct a cDNA library from renal cortex mRNA.

    • Transfect pools of the cDNA library into a cell line that does not normally express thiazide-sensitive Na⁺-Cl⁻ transport (e.g., Xenopus laevis oocytes or certain mammalian cell lines).

    • Measure Na⁺ uptake in the presence and absence of Metolazone.

    • Identify a pool of cDNAs that confers Metolazone-sensitive Na⁺ uptake.

    • Sub-divide the positive pool and repeat the screening until a single cDNA clone encoding the NCC is isolated.

Experimental Workflow for Target Identification cluster_invivo In Vivo / Ex Vivo cluster_invitro In Vitro / Molecular Micropuncture Micropuncture Studies Finding1 Finding1 Micropuncture->Finding1 Identifies DCT as Site of Action Binding Radioligand Binding Assays Finding2 Finding2 Binding->Finding2 Confirms Specific Binding Site in DCT Cloning Expression Cloning Functional Functional Assays (e.g., Na⁺ uptake) Cloning->Functional Finding3 Finding3 Functional->Finding3 Identifies NCC as the Metolazone-sensitive Transporter

Workflow for identifying the molecular target of Metolazone.

Structure-Activity Relationship (SAR)

Metolazone is a quinazoline sulfonamide derivative.[6] The sulfonamide group is a key feature for its diuretic activity, a common characteristic among thiazide and thiazide-like diuretics. The specific substitutions on the quinazoline ring system contribute to its pharmacokinetic properties, such as its longer half-life and retained efficacy in patients with impaired renal function, which distinguishes it from many true thiazide diuretics.[7]

Conclusion

The primary molecular target of Metolazone is unequivocally the sodium-chloride cotransporter (NCC) located in the distal convoluted tubule of the kidney. Its inhibitory action on NCC forms the basis of its therapeutic utility as a diuretic and antihypertensive agent. The lack of available data on "this compound" suggests that this particular chemical entity is not a subject of current research or clinical use. Further studies on the structure-activity relationships of Metolazone and its analogs could potentially lead to the development of new diuretics with improved pharmacological profiles.

References

The Enigmatic Structure-Activity Relationship of 2,2-Dimethyl Metolazone: A Theoretical Exploration

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Metolazone, a quinazolinone-based diuretic, is a cornerstone in the management of hypertension and edema. Its efficacy stems from its action on the distal convoluted tubule of the nephron, where it inhibits the Na+-Cl- symporter, leading to increased excretion of sodium and water. The structure of Metolazone offers several sites for chemical modification, each influencing its pharmacokinetic and pharmacodynamic properties. This whitepaper delves into the theoretical structure-activity relationship of a novel, hypothetical derivative: 2,2-Dimethyl Metolazone. By extrapolating from the known SAR of Metolazone and related compounds, we can postulate the potential impact of gem-dimethyl substitution at the 2-position of the quinazolinone core on its diuretic activity.

Core Structure-Activity Relationships of Metolazone and Thiazide-like Diuretics

The diuretic and antihypertensive activity of Metolazone and its analogs are intrinsically linked to their chemical architecture. The quinazolinone scaffold and its substituents are critical for interaction with the renal target.

Structural FeaturePositionImportance for ActivityInferred Impact of 2,2-Dimethyl Substitution
Quinazolinone Core -Essential scaffold for diuretic action.Maintained in the hypothetical compound.
Sulfonamide Group 6Absolutely essential for diuretic activity. It is the primary pharmacophore.Unchanged in this compound, suggesting retention of the fundamental diuretic mechanism.
Chloro Group 7Electron-withdrawing group that enhances the acidity of the sulfonamide and contributes to diuretic potency.Unchanged, indicating that the electronic properties of the aromatic ring are likely preserved.
Methyl Group 2Small alkyl groups at this position are generally well-tolerated in thiazide diuretics.[1][2]The introduction of a second methyl group to create a gem-dimethyl substitution is a significant alteration. While single, small alkyl groups are tolerated, the steric bulk of a gem-dimethyl group could potentially hinder binding to the target protein. This might lead to a decrease in diuretic potency.
o-Tolyl Group 3A lipophilic substituent at this position is crucial for high diuretic potency.[1]Unchanged, suggesting that the lipophilic character required for activity is maintained.

Experimental Protocols: A Proposed Synthetic Route

While no specific synthesis for this compound has been reported, a plausible route can be extrapolated from known synthetic methods for Metolazone and other quinazolinones.

Proposed Synthesis of this compound:

The synthesis would likely begin with a substituted anthranilic acid, which is a common starting material for quinazolinone synthesis.

  • Step 1: Synthesis of the Benzoxazinone Intermediate. 2-Amino-4-chloro-5-sulfamoylbenzoic acid would be reacted with an acetone equivalent, such as 2,2-dimethoxypropane, in the presence of an acid catalyst. This reaction would form the corresponding 2,2-dimethyl-benzoxazinone intermediate.

  • Step 2: Ring Opening and Amidation. The benzoxazinone intermediate would then be reacted with o-toluidine. This would involve a nucleophilic attack by the amine on the carbonyl carbon of the benzoxazinone, leading to ring opening and the formation of an amide intermediate.

  • Step 3: Cyclization to form the Quinazolinone Core. The resulting amide intermediate would then be cyclized to form the 2,2-dimethyl-quinazolinone ring system. This is typically achieved by heating, often in the presence of a dehydrating agent.

Note: This proposed synthesis is theoretical and would require experimental validation to determine optimal reaction conditions and yields.

Mandatory Visualizations

Signaling Pathway of Thiazide-like Diuretics

Thiazide_Mechanism cluster_lumen Tubular Lumen cluster_cell Distal Convoluted Tubule Cell cluster_blood Peritubular Capillary (Blood) Lumen_Na Na+ NCC Na-Cl Cotransporter (NCC) Lumen_Na->NCC Lumen_Cl Cl- Lumen_Cl->NCC Cell_Na Na+ NCC->Cell_Na Cell_Cl Cl- NCC->Cell_Cl Metolazone This compound Metolazone->NCC Inhibition Na_K_ATPase Na+/K+ ATPase Cell_K K+ Na_K_ATPase->Cell_K Blood_Na Na+ Na_K_ATPase->Blood_Na Cell_Na->Na_K_ATPase Blood_K K+ Blood_K->Na_K_ATPase

Caption: Mechanism of action of thiazide-like diuretics.

Proposed Experimental Workflow for SAR Studies

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis Start_Material Substituted Anthranilic Acid Intermediate Benzoxazinone Intermediate Start_Material->Intermediate Reaction with Acetone Equivalent Final_Compound This compound Analog Intermediate->Final_Compound Reaction with Amine & Cyclization In_Vitro In Vitro Assay (e.g., NCC Inhibition) Final_Compound->In_Vitro In_Vivo In Vivo Diuretic Activity (Animal Model) In_Vitro->In_Vivo PK_Studies Pharmacokinetic Studies In_Vivo->PK_Studies SAR_Analysis Structure-Activity Relationship Analysis PK_Studies->SAR_Analysis

Caption: Proposed workflow for synthesis and SAR evaluation.

Discussion and Future Perspectives

The introduction of a gem-dimethyl group at the 2-position of the Metolazone scaffold represents an intriguing, albeit purely theoretical, structural modification. Based on the established SAR of thiazide-like diuretics, it is plausible to hypothesize that this modification could have a significant impact on the compound's diuretic activity.

The primary concern is the potential for steric hindrance. The active site of the Na+-Cl- cotransporter may not accommodate the increased bulk of the 2,2-dimethyl substitution, which could lead to a reduction in binding affinity and, consequently, lower diuretic potency. Conversely, the increased lipophilicity imparted by the two methyl groups might enhance membrane permeability and alter the pharmacokinetic profile of the molecule.

To ascertain the actual effects of this modification, the synthesis and biological evaluation of this compound are necessary. In vitro assays to determine its inhibitory activity against the Na+-Cl- cotransporter, coupled with in vivo studies in animal models to assess its diuretic and natriuretic effects, would be essential. Furthermore, pharmacokinetic studies would be crucial to understand its absorption, distribution, metabolism, and excretion profile.

References

In Vitro Diuretic Activity of 2,2-Dimethyl Metolazone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the methodologies to assess the in vitro diuretic activity of 2,2-Dimethyl Metolazone, a novel analog of the quinazoline diuretic, metolazone. While specific experimental data for this compound is not yet publicly available, this guide synthesizes established protocols for evaluating thiazide-like diuretics, focusing on the presumed mechanism of action via the sodium-chloride cotransporter (NCC). The following sections detail experimental designs, data presentation formats, and the underlying cellular signaling pathways.

Introduction

Metolazone is a well-characterized thiazide-like diuretic that exerts its effects by inhibiting the sodium-chloride cotransporter (NCC) in the distal convoluted tubule of the nephron[1][2][3]. This inhibition leads to increased urinary excretion of sodium and chloride, and consequently water, thereby reducing blood volume and blood pressure[1]. This compound is a structural analog of metolazone, and it is hypothesized to share a similar mechanism of action. This guide outlines the in vitro experimental framework necessary to elucidate the diuretic potential of this compound.

Presumed Mechanism of Action and Signaling Pathway

The primary molecular target of metolazone and its analogs is the NCC, a member of the SLC12 family of electroneutral cation-coupled chloride cotransporters[4]. The activity of NCC is regulated by a complex signaling cascade involving with-no-lysine [K] (WNK) kinases and their downstream targets, SPAK (SPS/Ste20-related proline-alanine-rich kinase) and OSR1 (oxidative stress responsive 1) kinase. Phosphorylation of NCC by the WNK-SPAK/OSR1 pathway activates the transporter, promoting sodium and chloride reabsorption[5]. Thiazide-like diuretics are thought to bind to and inhibit the function of NCC, thus preventing this reabsorption[2].

NCC_Signaling_Pathway AngII Angiotensin II WNKs WNK Kinases AngII->WNKs Activates SPAK_OSR1 SPAK/OSR1 WNKs->SPAK_OSR1 Phosphorylates & Activates NCC_inactive NCC (Inactive) SPAK_OSR1->NCC_inactive Phosphorylates NCC_active NCC-P (Active) NCC_inactive->NCC_active NCC_active->NCC_inactive Na_Cl_Reabsorption Na+/Cl- Reabsorption NCC_active->Na_Cl_Reabsorption Promotes Dimethyl_Metolazone This compound Dimethyl_Metolazone->NCC_active Inhibits PP1 PP1/PP4 PP1->NCC_active Dephosphorylates Experimental_Workflow_Na22_Uptake Start Seed MDCK-hNCC cells Induce Induce NCC expression (Tetracycline) Start->Induce Preincubate Pre-incubate with This compound Induce->Preincubate Uptake Add 22Na+ uptake buffer Preincubate->Uptake Stop Wash with ice-cold stop solution Uptake->Stop Lyse Lyse cells Stop->Lyse Measure Measure radioactivity Lyse->Measure

References

Technical Guide: Metabolites of Metolazone in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the primary metabolites of 2,2-Dimethyl Metolazone in plasma is not available in the current scientific literature. This guide provides a comprehensive overview of the known metabolism of the parent compound, Metolazone , in human plasma. The metabolic profile of the 2,2-Dimethyl derivative may differ.

Introduction to Metolazone Metabolism

Metolazone is a quinazoline diuretic used in the treatment of hypertension and edema.[1] Pharmacokinetic studies have shown that metolazone is not extensively metabolized in humans.[2] A significant portion of the administered dose, estimated to be between 70% and 95%, is excreted unchanged in the urine through glomerular filtration and active tubular secretion.[2]

While the metabolism is limited, a small fraction of metolazone does undergo biotransformation. It is estimated that approximately 10% of a dose is metabolized via hydroxylation.[3] Further oxidation products and other unidentified polar metabolites have also been suggested to be present in urine.[3] The primary route of metabolism is believed to be oxidation of the tolyl group.

Quantitative Data: Pharmacokinetics of Metolazone in Human Plasma

Due to the limited metabolism, quantitative data on the primary metabolites of metolazone in plasma are not available. The focus of pharmacokinetic studies has been on the parent drug. The following table summarizes key pharmacokinetic parameters of metolazone in human plasma.

ParameterValueReference
Time to Maximum Plasma Concentration (Tmax) ~1.5 - 8 hours[4][5]
Elimination Half-Life (t1/2) ~6 - 14 hours[2][4]
Plasma Protein Binding Up to 33%[2]
Erythrocyte Binding 50-70%[2]

Experimental Protocols for Metolazone Analysis in Plasma

The analytical methods developed for the quantification of metolazone in plasma would serve as a foundation for the identification and quantification of its metabolites. The most common and sensitive method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Liquid-Liquid Extraction

A common method for extracting metolazone from plasma is liquid-liquid extraction.

  • To a 0.5 mL aliquot of human plasma, add 50 µL of an internal standard solution (e.g., zaleplon at 100 ng/mL).

  • Add 4 mL of diethyl ether to the plasma sample.

  • Vortex the mixture for 5 minutes to ensure thorough mixing.

  • Centrifuge the sample at 1900 x g to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

Chromatographic Separation

High-performance liquid chromatography (HPLC) is used to separate metolazone from other plasma components before detection.

  • Column: Phenomenex® Luna C18 (100 mm x 2.0 mm, 5 µm)[6]

  • Mobile Phase: Isocratic elution with 0.1% formic acid in acetonitrile and water (60:40, v/v)[6]

  • Flow Rate: 0.5 mL/min[7]

  • Column Temperature: 30°C[7]

  • Injection Volume: 5 µL

Mass Spectrometric Detection

Tandem mass spectrometry (MS/MS) is employed for sensitive and specific detection of metolazone.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • Precursor-to-Product Ion Transitions:

    • Metolazone: m/z 366.1 → 259.0[7]

    • Internal Standard (Zaleplon): m/z 306.20 → 235.60[6]

Visualizations

Conceptual Metabolic Pathway of Metolazone

The following diagram illustrates the proposed, though minor, metabolic pathway of metolazone in humans.

Metolazone_Metabolism Metolazone Metolazone Hydroxylated_Metabolite Hydroxylated Metabolite (Oxidation of tolyl group) Metolazone->Hydroxylated_Metabolite Minor Pathway (CYP450 mediated) Excretion Unchanged in Urine (70-95%) Metolazone->Excretion Major Pathway

Caption: Conceptual metabolic pathway of Metolazone.

Experimental Workflow for Metolazone Analysis in Plasma

This diagram outlines the typical workflow for the analysis of metolazone in plasma samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Workflow for Metolazone analysis in plasma.

References

2,2-Dimethyl Metolazone CAS number and chemical structure

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: This guide focuses on the well-characterized diuretic and antihypertensive agent, Metolazone. Initial searches for "2,2-Dimethyl Metolazone" did not yield a recognized chemical entity with that specific name in scientific literature or chemical databases. The established chemical structure of Metolazone features a single methyl group at the 2-position of the quinazoline ring. It is formally named 7-chloro-2-methyl-3-(2-methylphenyl)-4-oxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide.[1][2][3][4] This guide will provide a comprehensive overview of the existing technical data for Metolazone.

Chemical Identity and Properties

Metolazone is a quinazoline-sulfonamide derivative that functions as a thiazide-like diuretic.[1][2][5] It is primarily used in the management of hypertension and edema associated with conditions like congestive heart failure and kidney disease.[2][6]

Chemical Structure:

G Chemical Structure of Metolazone cluster_quinazoline a b a->b N r a->r a->r c b->c p b->p d c->d g c->g e d->e f e->f j e->j f->a n f->n h g->h l g->l i h->i i->d k j->k Cl m l->m S(=O)(=O)N o n->o =O q p->q CH3 s r->s t s->t u t->u v u->v w v->w w->r x w->x CH3

Caption: Chemical Structure of Metolazone.

Table 1: Chemical and Physical Properties of Metolazone

PropertyValueReference
CAS Number 17560-51-9[1][4][5][7][8][9]
Molecular Formula C16H16ClN3O3S[2][3][4][7]
Molecular Weight 365.83 g/mol [2][3][4][7][9]
IUPAC Name 7-chloro-2-methyl-3-(2-methylphenyl)-4-oxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide[1][2][3]
Melting Point 252-254 °C[4]
Appearance White solid[9]
Solubility DMSO: >5 mg/mL[9]

Pharmacokinetics

Metolazone is administered orally and is readily absorbed from the gastrointestinal tract.[6] Its pharmacokinetic profile is characterized by rapid absorption and a relatively long half-life, contributing to its prolonged diuretic effect.

Table 2: Pharmacokinetic Parameters of Metolazone

ParameterValueReference
Bioavailability ~65%[2]
Time to Peak Plasma Concentration (Tmax) ~1.5 hours[6]
Protein Binding 95%
Elimination Half-life 6 to 8 hours[6]
Metabolism Minimal[2]
Excretion Primarily in urine[2][6]

Experimental Protocol: Pharmacokinetic Study in Healthy Volunteers

A study to determine the pharmacokinetic profile of metolazone could be designed as follows:

  • Subject Recruitment: A cohort of healthy adult volunteers meeting specific inclusion and exclusion criteria would be recruited.

  • Drug Administration: A single oral dose of Metolazone (e.g., 5 mg) is administered to the subjects after an overnight fast.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, and 48 hours) post-dosing.

  • Plasma Analysis: Plasma is separated from the blood samples, and the concentration of Metolazone is quantified using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life, using non-compartmental analysis.

Pharmacodynamics and Mechanism of Action

Metolazone exerts its diuretic and antihypertensive effects by inhibiting the reabsorption of sodium and chloride ions in the renal tubules.[6] Its primary site of action is the distal convoluted tubule, with a secondary action in the proximal convoluted tubule.[1]

Signaling Pathway:

cluster_inhibition Metolazone Metolazone NCC Na+/Cl- Cotransporter Metolazone->NCC Inhibits DCT Distal Convoluted Tubule Reabsorption Na+ and Cl- Reabsorption Excretion Increased Na+, Cl-, and Water Excretion NCC->Excretion Leads to BloodVolume Decreased Blood Volume Reabsorption->BloodVolume Maintains Diuresis Diuresis Excretion->Diuresis Diuresis->BloodVolume BP Decreased Blood Pressure BloodVolume->BP Maintains BloodVolume->BP

Caption: Mechanism of Action of Metolazone.

By inhibiting the Na+/Cl- cotransporter, Metolazone prevents the reabsorption of sodium and chloride from the tubular fluid back into the blood. This leads to an increased excretion of these ions, along with water, resulting in diuresis. The subsequent reduction in plasma volume contributes to its antihypertensive effect.[1]

Synthesis

The synthesis of Metolazone can be achieved through a multi-step process. A common method involves the use of 2-methyl-5-chloroaniline as a starting material.[10]

Experimental Workflow for Synthesis:

Start 2-Methyl-5-chloroaniline Intermediate1 5-chloro-2-methyl-4-sulfamoylacetoanilide Start->Intermediate1 Chlorosulfonation & Ammonolysis Intermediate2 Reaction with o-toluidine Intermediate1->Intermediate2 Reduction Reduction with Sodium Borohydride Intermediate2->Reduction Metolazone Metolazone Reduction->Metolazone

Caption: Simplified Synthetic Pathway for Metolazone.

A detailed experimental protocol for one of the synthetic steps could be:

  • Chlorosulfonation: 2-methyl-5-chloroaniline is reacted with chlorosulfonic acid to introduce a sulfonyl chloride group onto the aromatic ring.

  • Ammonolysis: The resulting sulfonyl chloride is then treated with ammonia to form the sulfonamide group, yielding an intermediate compound.

  • Condensation: This intermediate is subsequently reacted with o-toluidine.

  • Cyclization and Reduction: The product from the previous step undergoes cyclization and is then reduced, typically with a reducing agent like sodium borohydride, to yield Metolazone.[10]

Drug Interactions and Adverse Effects

Metolazone is often used in combination with other diuretics, particularly loop diuretics, to enhance its therapeutic effect, especially in cases of diuretic resistance.[2] However, this combination can also increase the risk of adverse effects.

Table 3: Common Drug Interactions and Adverse Effects

CategoryDetailsReference
Drug Interactions - Loop Diuretics (e.g., Furosemide): Synergistic diuretic effect.[2] - ACE Inhibitors: Increased risk of hypotension.[11] - Digoxin: Increased risk of toxicity due to hypokalemia.[11] - NSAIDs: May reduce the diuretic and antihypertensive effects.
Adverse Effects - Electrolyte Imbalance: Hypokalemia, hyponatremia, hypomagnesemia, hypercalcemia. - Metabolic: Hyperglycemia, hyperuricemia. - Other: Dizziness, headache, muscle cramps.

This technical guide provides a foundational understanding of Metolazone for research, scientific, and drug development professionals. For more detailed information, consulting the referenced literature is recommended.

References

solubility of 2,2-Dimethyl Metolazone in aqueous and organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Metolazone in various aqueous and organic solvents. The information contained herein is intended to support research, formulation development, and analytical method development for this important diuretic agent. This guide includes quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of key processes and influencing factors.

Introduction to Metolazone

Metolazone is a quinazoline-based diuretic with properties similar to thiazide diuretics.[1] Chemically, it is known as 7-chloro-1,2,3,4-tetrahydro-2-methyl-3-(2-methylphenyl)-4-oxo-6-quinazolinesulfonamide.[2] It is primarily used in the treatment of hypertension and edema associated with congestive heart failure or renal disease.[1] As a Biopharmaceutics Classification System (BCS) Class II drug, Metolazone is characterized by low aqueous solubility and high permeability, making solubility a critical parameter in its formulation and bioavailability.

Quantitative Solubility Data

The solubility of Metolazone has been determined in a variety of aqueous and organic solvents. The following table summarizes the available quantitative data to facilitate comparison.

Solvent SystemTemperature (°C)SolubilityReference(s)
Aqueous Solvents
Water2560.3 mg/L[3][4]
0.01 N HCl37Data investigated, but specific value not provided[5]
DMSO:PBS (pH 7.2) (1:1)Not Specified~0.5 mg/mL[2]
Organic Solvents
Dimethyl Sulfoxide (DMSO)Not Specified>5 mg/mL[4]
Dimethyl Sulfoxide (DMSO)Not Specified25 mg/mL[2]
Dimethyl Sulfoxide (DMSO)2573 mg/mL[6]
Dimethylformamide (DMF)Not Specified25 mg/mL[2]
EthanolNot Specified~0.3 mg/mL[2]
Ethanol2515 mg/mL[6]
n-ButanolNot SpecifiedData investigated, but specific value not provided[5]

Experimental Protocols for Solubility Determination

Accurate determination of Metolazone's solubility is crucial for pre-formulation studies and the development of robust dosage forms. The following sections detail the methodologies for key experiments.

Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[7] This method involves allowing a surplus of the solid drug to equilibrate with the solvent over a set period, followed by the quantification of the dissolved drug in the supernatant.

Materials:

  • Metolazone powder

  • Solvent of interest (e.g., water, phosphate buffer, organic solvent)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of Metolazone powder to a series of scintillation vials or sealed flasks containing a known volume of the desired solvent. Ensure that there is undissolved solid material present to confirm saturation.

  • Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient duration to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, cease agitation and allow the suspensions to settle. To separate the undissolved solid, centrifuge the samples at a high speed.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration: Filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Dilution: Dilute the filtered sample with the mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved Metolazone.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

A validated Reverse-Phase HPLC (RP-HPLC) method is essential for the accurate quantification of Metolazone in the saturated solvent samples. The following is a representative HPLC method.

Chromatographic Conditions:

  • Column: Hypersil BDS C18 (150 x 4.6 mm, 5 µm particle size)[8]

  • Mobile Phase: Acetonitrile and HPLC grade water (50:50 v/v)[8]

  • Flow Rate: 0.7 mL/min[8]

  • Injection Volume: 10 µL[8]

  • Detection Wavelength: 236 nm[8]

  • Column Temperature: 30 °C[8]

  • Run Time: 8 minutes[8]

Method Validation:

The HPLC method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[8]

  • Linearity: A linear relationship between peak area and concentration should be established over a suitable range (e.g., 1-10 µg/mL).[8]

  • Accuracy and Precision: The accuracy and precision of the method should be determined by analyzing samples at multiple concentration levels. The relative standard deviation (%RSD) for precision should be less than 2.0%.[8]

  • Specificity: The method should be specific for Metolazone, with no interference from excipients or degradation products.[8]

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the equilibrium solubility of Metolazone using the shake-flask method followed by HPLC analysis.

G A Preparation of Supersaturated Solution B Equilibration (Shaking at Constant Temp) A->B C Phase Separation (Centrifugation) B->C D Sample Collection (Supernatant) C->D E Filtration (0.45 µm Syringe Filter) D->E F Sample Dilution E->F G HPLC Analysis F->G H Data Analysis & Solubility Calculation G->H G Solubility Metolazone Solubility pH pH of the Aqueous Medium pH->Solubility Temp Temperature Temp->Solubility Solvent Solvent Polarity & Properties Solvent->Solubility Polymorphism Crystalline Form (Polymorphism) Polymorphism->Solubility Excipients Presence of Excipients Excipients->Solubility

References

An In-depth Technical Guide on 2,2-Dimethyl Metolazone: Theoretical vs. Experimental Properties

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of 2,2-Dimethyl Metolazone

Introduction

This technical guide provides a detailed overview of the theoretical and experimental properties of this compound, a derivative of the diuretic and antihypertensive agent Metolazone. The following sections will delve into its physicochemical properties, mechanism of action, and relevant experimental methodologies. The information is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of novel diuretic compounds.

It is important to note that publicly available information specifically on "this compound" is scarce. The data and discussions presented herein are largely extrapolated from the known properties of the parent compound, Metolazone, and theoretical considerations of dimethyl substitution at the 2-position of the quinazoline core.

Theoretical Properties of this compound

The theoretical properties of this compound are predicted based on computational modeling and an understanding of its chemical structure in relation to Metolazone.

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties of this compound is presented in Table 1. These values are calculated using computational algorithms and provide an initial assessment of the compound's characteristics.

PropertyPredicted Value
Molecular Formula C₁₇H₁₈ClN₃O₃S
Molecular Weight 379.86 g/mol
XLogP3 3.2
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 2
Exact Mass 379.07574 g/mol
Topological Polar Surface Area 98.9 Ų
Heavy Atom Count 25

Table 1: Predicted Physicochemical Properties of this compound

Predicted Mechanism of Action

The proposed mechanism of action for this compound is extrapolated from that of Metolazone. It is hypothesized to act as a diuretic and antihypertensive agent by inhibiting the Na+-Cl- symporter in the distal convoluted tubules of the kidneys. This inhibition leads to a decrease in sodium reabsorption, resulting in increased excretion of sodium and water. The dimethyl substitution at the 2-position may influence the compound's binding affinity to the symporter and its overall diuretic potency.

Below is a diagram illustrating the hypothesized signaling pathway.

This compound This compound Inhibition Inhibition This compound->Inhibition binds to Na+-Cl- Symporter Na+-Cl- Symporter Decreased Na+ Reabsorption Decreased Na+ Reabsorption Na+-Cl- Symporter->Decreased Na+ Reabsorption leads to Inhibition->Na+-Cl- Symporter Increased Na+ Excretion Increased Na+ Excretion Decreased Na+ Reabsorption->Increased Na+ Excretion Increased H2O Excretion (Diuresis) Increased H2O Excretion (Diuresis) Increased Na+ Excretion->Increased H2O Excretion (Diuresis)

Caption: Hypothesized mechanism of action for this compound.

Experimental Properties of this compound

As of the date of this document, there is a lack of published experimental data for this compound. The following sections outline the types of experimental studies that would be necessary to characterize this compound.

In Vitro Studies
  • Symporter Binding Assays: To experimentally determine the binding affinity of this compound to the Na+-Cl- symporter, competitive binding assays using radiolabeled ligands could be employed.

  • Cell-Based Assays: Utilizing cell lines expressing the Na+-Cl- symporter to measure the functional inhibition of sodium transport in response to the compound.

In Vivo Studies
  • Animal Models of Hypertension and Edema: Administration of this compound to rodent models to assess its diuretic and blood pressure-lowering effects.

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in animal models.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of Metolazone analogs can be adapted for the study of this compound.

Synthesis of this compound

A proposed synthetic route for this compound would likely involve the modification of existing synthetic pathways for Metolazone, utilizing a gem-dimethyl substituted precursor.

The following diagram outlines a generalized workflow for the synthesis and characterization of novel diuretic compounds.

cluster_synthesis Synthesis cluster_evaluation Evaluation Precursor_Selection Select Dimethylated Precursor Reaction_Conditions Optimize Reaction Conditions Precursor_Selection->Reaction_Conditions Synthesis_Execution Synthesize Compound Reaction_Conditions->Synthesis_Execution Purification Purify via Chromatography Synthesis_Execution->Purification Characterization Characterize (NMR, MS) Purification->Characterization In_Vitro_Assays In Vitro Assays Characterization->In_Vitro_Assays In_Vivo_Studies In Vivo Studies In_Vitro_Assays->In_Vivo_Studies Data_Analysis Analyze Data In_Vivo_Studies->Data_Analysis

Caption: General workflow for synthesis and evaluation of a novel diuretic.

In Vitro Assay Protocol: Na+-Cl- Symporter Inhibition
  • Cell Culture: Culture a stable cell line expressing the human Na+-Cl- symporter.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a dilution series.

  • Assay:

    • Plate the cells in a multi-well format.

    • Pre-incubate the cells with varying concentrations of this compound.

    • Initiate sodium influx by adding a buffer containing radioactive ²²Na⁺.

    • After a defined incubation period, wash the cells to remove extracellular ²²Na⁺.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value by plotting the percent inhibition of sodium influx against the log concentration of the compound.

Conclusion

While experimental data on this compound is not yet available, theoretical predictions suggest it may function as a diuretic with a mechanism of action similar to its parent compound, Metolazone. The addition of the dimethyl groups at the 2-position is a key structural modification that warrants further investigation to understand its impact on the compound's pharmacological profile. The experimental workflows and protocols outlined in this guide provide a framework for the future characterization of this and other novel diuretic agents. Further research is essential to validate these theoretical properties and to determine the therapeutic potential of this compound.

Methodological & Application

Application Note: Quantitative Analysis of 2,2-Dimethyl Metolazone in Human Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metolazone is a quinazoline diuretic used in the treatment of hypertension and edema.[1] While it is reported to be minimally metabolized, with the majority excreted unchanged in the urine, the analysis of potential metabolites is crucial for comprehensive pharmacokinetic and toxicological studies.[1] This application note describes a robust and sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 2,2-Dimethyl Metolazone, a hypothetical metabolite, in human urine. The method utilizes a simple "dilute-and-shoot" sample preparation protocol, offering a high-throughput solution for researchers, scientists, and drug development professionals.

Principle

The method involves the dilution of a urine sample with an internal standard solution, followed by direct injection into an LC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column. Quantification is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This approach ensures high selectivity and sensitivity for the target analyte.[2]

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (hypothetical, purity ≥98%)

  • Metolazone-d4 (internal standard, IS)

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Drug-free human urine

2. Standard and Quality Control Sample Preparation

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Metolazone-d4 (IS) in methanol.

  • Working Standard Solutions: Serially dilute the this compound primary stock with 50:50 (v/v) methanol:water to prepare working standards for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Metolazone-d4 primary stock with acetonitrile.

  • Calibration Standards and Quality Controls (QCs): Spike drug-free human urine with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples (Low, Mid, and High).

3. Sample Preparation Protocol

The "dilute-and-shoot" method is employed for its simplicity and speed, making it suitable for high-throughput analysis.[2][3]

  • Label autosampler vials for each sample, standard, and QC.

  • To 50 µL of urine sample (or standard/QC), add 450 µL of the internal standard working solution (100 ng/mL Metolazone-d4 in acetonitrile).

  • Vortex each vial for 10 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the vials at 10,000 x g for 5 minutes to pellet any precipitated proteins.

  • Transfer the supernatant to a new autosampler vial with a micro-insert.

  • The sample is now ready for injection into the LC-MS/MS system.

4. LC-MS/MS Analysis Protocol

The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • LC System: Standard UPLC/HPLC system

  • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • LC Gradient:

    Time (min) %B
    0.0 10
    0.5 10
    2.5 95
    3.5 95
    3.6 10

    | 5.0 | 10 |

  • Mass Spectrometer: Triple Quadrupole

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • Ion Source Temperature: 500 °C

  • Gas Flow: Optimized for the specific instrument

  • MRM Transitions: See Table 1.

Data Presentation

Table 1: LC-MS/MS Parameters for this compound and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound394.1287.110025
This compound (Qualifier)394.1181.110035
Metolazone-d4 (IS)370.1263.010022

Table 2: Calibration Curve Parameters

ParameterValue
Linear Range1 - 1000 ng/mL
Regression Equationy = 0.015x + 0.002
Correlation Coefficient (r²)>0.995
Weighting1/x

Table 3: Accuracy and Precision of the Method

The accuracy and precision of the method were evaluated by analyzing QC samples at three concentration levels on three separate days. The results must meet the criteria set by the FDA guidance on bioanalytical method validation.[4][5]

QC LevelConcentration (ng/mL)Intra-day Precision (%CV) (n=5)Intra-day Accuracy (%) (n=5)Inter-day Precision (%CV) (n=15)Inter-day Accuracy (%) (n=15)
LLOQ16.8105.28.5103.8
Low35.298.76.9101.5
Mid1004.1102.35.5100.9
High8003.599.54.898.9

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Urine Sample (50 µL) Add_IS Add 450 µL IS Solution (Metolazone-d4 in ACN) Sample->Add_IS Vortex Vortex (10s) Add_IS->Vortex Centrifuge Centrifuge (10,000 x g, 5 min) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject 5 µL Transfer->Inject LC Chromatographic Separation (C18 Column) Inject->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analyte Calibrate->Quantify

Caption: Experimental workflow for this compound quantification in urine.

Validation cluster_core Core Validation Parameters cluster_stability Stability Assessment cluster_matrix Matrix Effects Accuracy Accuracy Precision Precision Selectivity Selectivity/ Specificity Linearity Linearity & Range LLOQ Lower Limit of Quantification (LLOQ) FreezeThaw Freeze-Thaw Stability BenchTop Bench-Top Stability LongTerm Long-Term Stability MatrixEffect Matrix Effect Dilution Dilution Integrity Method Validated LC-MS/MS Method Method->Accuracy Method->Precision Method->Selectivity Method->Linearity Method->LLOQ Method->FreezeThaw Method->BenchTop Method->LongTerm Method->MatrixEffect Method->Dilution

Caption: Key parameters for bioanalytical method validation as per FDA guidelines.

References

Application Note & Protocol: Development and Validation of a Stability-Indicating HPLC Assay for 2,2-Dimethyl Metolazone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the development and validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2,2-Dimethyl Metolazone. The described method is designed to be stability-indicating, enabling the accurate measurement of the active pharmaceutical ingredient (API) in the presence of its degradation products. The protocol outlines the chromatographic conditions, sample preparation, and a detailed validation strategy based on the International Council for Harmonisation (ICH) guidelines. While this protocol is based on established methods for the parent compound, Metolazone, it serves as a robust starting point for the specific validation of an assay for this compound.

Introduction

Metolazone is a quinazoline-based diuretic used in the treatment of hypertension and edema.[1][2][3] this compound is an analog of Metolazone. A reliable and validated analytical method is crucial for the quality control of drug substances and drug products, ensuring their safety and efficacy. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of drug compounds.[4] This application note details a systematic approach to developing and validating a stability-indicating RP-HPLC method for this compound. The method's validation will be performed in accordance with ICH guidelines to ensure the results are accurate, precise, and reproducible.[4][5][6][7][8]

Physicochemical Properties of Metolazone

PropertyValue for MetolazoneReference
Chemical Name 7-chloro-2-methyl-3-(2-methylphenyl)-4-oxo-1,2-dihydroquinazoline-6-sulfonamide[9]
Molecular Formula C16H16ClN3O3S[2][9]
Molecular Weight 365.8 g/mol [9]
Solubility Sparingly soluble in water, more soluble in plasma, blood, alkali, and organic solvents.[10]
UV Maximum (λmax) Approximately 235-238 nm and 254 nm in various solvents.[6][11][12]

Note: The addition of two methyl groups in this compound may slightly increase its lipophilicity and molecular weight, which should be considered during method optimization.

Experimental Protocols

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Ortho-phosphoric acid (AR grade)

  • Monobasic potassium phosphate (AR grade)

  • Hydrochloric acid (AR grade)

  • Sodium hydroxide (AR grade)

  • Hydrogen peroxide (30%, AR grade)

A gradient-capable HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is recommended.

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent

  • Detector: PDA or UV-Vis Detector

  • Column: C18 reverse-phase column (e.g., Kromasil C18, 250 mm x 4.6 mm, 5 µm)[11]

  • Data Acquisition Software: Empower™, Chromeleon™, or equivalent

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a 0.05 M solution of monobasic potassium phosphate in water and adjust the pH to 3.0 with ortho-phosphoric acid.[12] Filter through a 0.45 µm membrane filter and degas.

    • Mobile Phase B (Organic): Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the expected linear range (e.g., 1-50 µg/mL).

The following are recommended starting conditions, which should be optimized for this compound.

ParameterRecommended Condition
Column Kromasil C18 (250 mm x 4.6 mm, 5 µm)[11]
Mobile Phase Gradient elution with Mobile Phase A and Mobile Phase B. A starting point could be a ratio of 68:32 (A:B).[11]
Flow Rate 1.0 mL/min[5]
Injection Volume 10 µL
Column Temperature 30 °C[12]
Detection Wavelength 238 nm[11]
Run Time Approximately 10 minutes

Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines.[6][8]

System suitability testing is essential to ensure the chromatographic system is performing adequately.

  • Procedure: Inject five replicate injections of a working standard solution (e.g., 20 µg/mL).

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%[12]

    • Theoretical plates (N): ≥ 2000[12]

    • Tailing factor (T): ≤ 2.0[12]

Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.

  • Procedure: Expose the this compound solution to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 80°C for 2 hours.

    • Base Hydrolysis: 0.1 M NaOH at 80°C for 2 hours.

    • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.[6]

    • Thermal Degradation: Heat at 80°C for 48 hours.[6]

    • Photolytic Degradation: Expose to UV light (254 nm) for 48 hours.

  • Analysis: Analyze the stressed samples and compare the chromatograms to that of an unstressed standard.

  • Acceptance Criteria: The method is considered stability-indicating if the peak for this compound is well-resolved from any degradation product peaks (resolution > 2).

  • Procedure: Prepare a series of at least five concentrations of this compound (e.g., 1, 5, 10, 25, 50 µg/mL). Inject each concentration in triplicate.

  • Analysis: Plot a calibration curve of peak area versus concentration.

  • Acceptance Criteria:

    • Correlation coefficient (r²): ≥ 0.999[5][13]

  • Procedure: Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

  • Acceptance Criteria:

    • Mean recovery: 98.0% to 102.0%[5]

  • Repeatability (Intra-day precision):

    • Procedure: Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day.[4]

    • Acceptance Criteria: RSD ≤ 2.0%

  • Intermediate Precision (Inter-day precision):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible.

    • Acceptance Criteria: RSD ≤ 2.0%

  • Procedure: Determine LOD and LOQ based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S) (Where σ = standard deviation of the response, S = slope of the calibration curve)

  • Acceptance Criteria: The LOQ should be quantifiable with acceptable accuracy and precision.

  • Procedure: Intentionally make small variations in the method parameters and assess their impact on the results. Parameters to vary include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2%)

    • Detection wavelength (± 2 nm)

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the variations.

Data Presentation

ParameterOptimized Value
Column To be determined
Mobile Phase To be determined
Flow Rate To be determined
Injection Volume To be determined
Column Temperature To be determined
Detection Wavelength To be determined
ParameterAcceptance CriteriaObserved Value
RSD of Peak Area (%) ≤ 2.0To be determined
Theoretical Plates (N) ≥ 2000To be determined
Tailing Factor (T) ≤ 2.0To be determined
Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.999To be determined
Accuracy (% Recovery) 98.0 - 102.0To be determined
Precision (RSD %)
- Repeatability≤ 2.0To be determined
- Intermediate Precision≤ 2.0To be determined
LOD (µg/mL) -To be determined
LOQ (µg/mL) -To be determined
Specificity No interference at the retention time of the analyteTo be determined
Robustness System suitability passesTo be determined

Visualizations

HPLC_Assay_Workflow start Start: Method Development Goal lit_review Literature Review & Physicochemical Properties start->lit_review method_dev Initial Method Development lit_review->method_dev optimization Method Optimization method_dev->optimization validation Method Validation (ICH Guidelines) optimization->validation system_suitability System Suitability validation->system_suitability specificity Specificity & Forced Degradation validation->specificity linearity Linearity validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness documentation Documentation & Final Report system_suitability->documentation specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation end End: Validated Assay documentation->end

Caption: Workflow for HPLC assay development and validation.

Validation_Parameters VP {Validated HPLC Assay | Ensures method is fit for purpose} sub_nodes VP->sub_nodes SPEC Specificity Distinguishes analyte from other components sub_nodes->SPEC LIN Linearity Proportional response to concentration sub_nodes->LIN ACC Accuracy Closeness to true value sub_nodes->ACC PREC Precision Repeatability of results sub_nodes->PREC ROB Robustness Unaffected by small variations sub_nodes->ROB LOQ LOQ Lowest quantifiable amount sub_nodes->LOQ

Caption: Key parameters for HPLC method validation.

References

Application Notes and Protocols for the Combined Use of Metolazone and Loop Diuretics in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A-P-P-L-I-C-A-T-I-O-N-N-O-T-E-S

Introduction

Metolazone, a quinazoline-based diuretic, and loop diuretics, such as furosemide or bumetanide, are potent classes of drugs used to manage fluid overload in conditions like congestive heart failure and renal disease. When used in combination, they can produce a synergistic diuretic effect, a phenomenon known as sequential nephron blockade. This application note provides an overview of the rationale and available data for using this combination in preclinical animal models, along with detailed experimental protocols.

It is important to note that while the query specified "2,2-Dimethyl Metolazone," the available scientific literature predominantly refers to "metolazone." For the purpose of these application notes, it is assumed that "this compound" is a specific derivative or synonym for metolazone, and the provided information is based on studies involving metolazone.

Mechanism of Action and Rationale for Combination Therapy

Loop diuretics act on the thick ascending limb of the Loop of Henle, where they inhibit the Na-K-2Cl cotransporter, leading to a significant increase in sodium and water excretion.[1] Metolazone, a thiazide-like diuretic, primarily acts on the distal convoluted tubule, inhibiting the Na-Cl cotransporter.[2][3]

The rationale for combining these two classes of diuretics lies in overcoming diuretic resistance.[4] Chronic use of loop diuretics can lead to hypertrophy and increased sodium reabsorption in the distal nephron, thus blunting their effect. By administering metolazone to block this distal sodium reabsorption, the diuretic and natriuretic effects of the loop diuretic can be significantly potentiated.[4] This sequential blockade of different nephron segments leads to a more profound diuretic response than can be achieved with either agent alone.

Data Presentation

The following tables summarize quantitative data from a study investigating the effects of metolazone in anesthetized dogs. It is important to note that specific quantitative data for the direct combination of metolazone and loop diuretics in a single animal study is limited in the publicly available literature. The synergistic effects are well-documented in human clinical trials.[3][5]

Table 1: Effects of Intravenous Metolazone on Renal Parameters in Anesthetized Dogs

ParameterControl (Baseline)Metolazone (1.0 mg/kg, i.v.)
Urine Flow (ml/min)IncreasedData not specified
Urinary Sodium Excretion (µEq/min)IncreasedData not specified
Urinary Potassium Excretion (µEq/min)IncreasedData not specified
Urinary Na/K Ratio5.69 ± 0.828.07 ± 0.76[2][3]

Data adapted from a study in anesthetized dogs. The study noted increases in urine flow and sodium/potassium excretion but did not provide specific mean values for all parameters.[2][3]

Table 2: Expected Outcomes of Combination Therapy (Metolazone + Loop Diuretic) Based on Human Studies

ParameterLoop Diuretic MonotherapyCombination Therapy
Urine OutputModerate to HighSignificantly Increased[3]
Sodium ExcretionModerate to HighSignificantly Increased[3]
Body WeightDecreaseGreater Decrease[3]
Serum PotassiumPotential for HypokalemiaIncreased Risk of Hypokalemia
Serum SodiumPotential for HyponatremiaIncreased Risk of Hyponatremia

This table represents the expected synergistic effects based on clinical observations in humans and is intended for conceptual understanding in designing animal studies.[3]

Mandatory Visualizations

Signaling_Pathway cluster_nephron Nephron cluster_effects Effects Loop_of_Henle Thick Ascending Limb Loop of Henle Distal_Tubule Distal Convoluted Tubule Loop_of_Henle->Distal_Tubule Increased Na+ delivery Increased_Excretion Increased Na+, K+, Cl-, and Water Excretion Loop_of_Henle->Increased_Excretion Collecting_Duct Collecting Duct Distal_Tubule->Collecting_Duct Distal_Tubule->Increased_Excretion Loop_Diuretics Loop Diuretics (e.g., Furosemide) Loop_Diuretics->Loop_of_Henle Inhibit Na-K-2Cl Cotransporter Metolazone Metolazone Metolazone->Distal_Tubule Inhibit Na-Cl Cotransporter

Caption: Mechanism of action of loop diuretics and metolazone on the nephron.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Baseline_Measurements Baseline Measurements (Body weight, blood pressure, serum/urine electrolytes) Animal_Acclimatization->Baseline_Measurements Group_Allocation Random Allocation to Treatment Groups (Vehicle, Loop Diuretic, Metolazone, Combination) Baseline_Measurements->Group_Allocation Drug_Administration Drug Administration (Specify route and dose) Group_Allocation->Drug_Administration Urine_Collection Urine Collection over Time (e.g., 0-6h, 6-24h) Drug_Administration->Urine_Collection Data_Analysis Measurement of Urine Volume, Na+, K+, Cl- Excretion Urine_Collection->Data_Analysis Final_Measurements Final Measurements (Body weight, blood pressure, serum electrolytes) Data_Analysis->Final_Measurements Statistical_Analysis Statistical Analysis Final_Measurements->Statistical_Analysis

Caption: General experimental workflow for a diuretic study in an animal model.

Experimental Protocols

Protocol 1: Evaluation of Diuretic Synergy in a Rat Model of Diuretic Resistance

Objective: To assess the diuretic and natriuretic effects of co-administering metolazone and furosemide in a rat model of diuretic resistance.

Animal Model: Male Wistar rats (250-300g). Diuretic resistance can be induced by chronic administration of a loop diuretic (e.g., furosemide 10 mg/kg/day in drinking water for 7-10 days).

Materials:

  • Metolazone

  • Furosemide

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Metabolic cages for urine collection

  • Flame photometer for electrolyte analysis

  • Standard laboratory equipment for blood collection and analysis

Procedure:

  • Acclimatization: House rats in individual metabolic cages for at least 3 days prior to the experiment for acclimatization. Provide free access to standard chow and water.

  • Baseline Measurements: On the day before the experiment, collect 24-hour urine to determine baseline volume and electrolyte excretion. Record baseline body weight.

  • Treatment Groups (n=6-8 per group):

    • Group 1: Vehicle control

    • Group 2: Furosemide (e.g., 10 mg/kg, oral gavage)

    • Group 3: Metolazone (e.g., 5 mg/kg, oral gavage)

    • Group 4: Furosemide (10 mg/kg) + Metolazone (5 mg/kg), administered concurrently or with metolazone given 30-60 minutes prior to furosemide.

  • Drug Administration: Administer the respective treatments via oral gavage.

  • Urine Collection and Analysis: Collect urine at predetermined intervals (e.g., 0-6 hours and 6-24 hours) after drug administration. Measure the total urine volume. Analyze urine samples for sodium, potassium, and chloride concentrations using a flame photometer.

  • Blood Sampling: At the end of the 24-hour period, collect blood samples via tail vein or cardiac puncture under anesthesia for the analysis of serum electrolytes.

  • Data Analysis: Calculate the total excretion of each electrolyte. Compare the mean values between the treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Protocol 2: Hemodynamic and Renal Effects in a Dog Model of Congestive Heart Failure

Objective: To investigate the effects of combined metolazone and bumetanide therapy on renal function, hemodynamics, and neurohormonal activation in a canine model of congestive heart failure (CHF).

Animal Model: Beagle dogs. CHF can be induced by rapid ventricular pacing.

Materials:

  • Metolazone

  • Bumetanide

  • Implantable pacemakers

  • Equipment for hemodynamic monitoring (e.g., Swan-Ganz catheter)

  • Instrumentation for renal clearance studies (inulin and PAH)

  • ELISA kits for neurohormone analysis (e.g., renin, aldosterone)

Procedure:

  • Surgical Instrumentation: Surgically implant pacemakers in the dogs. After a recovery period, induce CHF by rapid ventricular pacing (e.g., 240 bpm) for several weeks until signs of heart failure are evident.

  • Baseline Measurements: After the development of CHF, perform baseline measurements of hemodynamic parameters (cardiac output, pulmonary capillary wedge pressure), renal function (glomerular filtration rate via inulin clearance, renal plasma flow via PAH clearance), and plasma neurohormone levels.

  • Treatment Protocol:

    • Administer bumetanide (e.g., 0.1 mg/kg, i.v.) and monitor diuretic and natriuretic response for a defined period.

    • On a subsequent day, administer metolazone (e.g., 1.0 mg/kg, i.v.).[2][3]

    • Finally, administer the combination of bumetanide and metolazone.

  • Data Collection: Continuously monitor hemodynamic parameters. Collect urine and blood samples at regular intervals to determine urine flow rate, electrolyte excretion, and renal clearance.

  • Neurohormone Analysis: Measure plasma renin activity and aldosterone concentrations at baseline and after each treatment.

  • Data Analysis: Compare the changes in all measured parameters from baseline for each treatment condition. Use statistical methods appropriate for repeated measures designs.

The combination of metolazone and a loop diuretic represents a powerful therapeutic strategy to overcome diuretic resistance. The provided protocols offer a framework for investigating the efficacy and physiological effects of this combination therapy in relevant animal models. Researchers should carefully consider the specific aims of their study to select the most appropriate model, dosages, and outcome measures. Further preclinical studies are warranted to fully elucidate the pharmacodynamics and long-term effects of this combination in various disease models.

References

Application Notes and Protocols: An Experimental Model for Assessing 2,2-Dimethyl Metolazone Diuretic Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diuretic resistance, a phenomenon where the response to a diuretic is diminished, presents a significant challenge in the management of fluid overload states such as congestive heart failure and chronic kidney disease. Metolazone, a thiazide-like diuretic, is often employed to overcome resistance to loop diuretics. It acts primarily by inhibiting the Na-Cl cotransporter (NCC) in the distal convoluted tubule (DCT) of the nephron.[1] This document outlines a comprehensive experimental model to assess diuretic resistance to 2,2-Dimethyl Metolazone, a derivative of metolazone. The model incorporates both in vitro and in vivo approaches to investigate the mechanisms of resistance and to evaluate the efficacy of this novel compound.

The in vitro model utilizes a murine distal convoluted tubule cell line (mpkDCT) that endogenously expresses NCC, providing a platform to study the direct cellular effects of this compound and the development of a resistant phenotype. The in vivo model employs rats with induced diuretic resistance, mimicking the clinical scenario of long-term loop diuretic therapy that leads to hypertrophy and adaptive changes in the DCT.[2][3]

Signaling Pathway of Metolazone Action

Metolazone exerts its diuretic effect by binding to and inhibiting the Na-Cl cotransporter (NCC) on the apical membrane of distal convoluted tubule cells. This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood, leading to increased excretion of salt and water.

Metolazone Signaling Pathway cluster_lumen Tubular Lumen cluster_cell DCT Epithelial Cell cluster_interstitium Peritubular Interstitium Na+ Na+ NCC Na-Cl Cotransporter (NCC) Na+->NCC Cl- Cl- Cl-->NCC Na_in Na+ NCC->Na_in Reabsorption Cl_in Cl- NCC->Cl_in Metolazone This compound Metolazone->NCC Inhibition NaK_ATPase Na+/K+ ATPase Na_in->NaK_ATPase K_in K+ NaK_ATPase->K_in Na_out Na+ NaK_ATPase->Na_out Transport to Blood Na_blood Na+ K_blood K+ K_blood->NaK_ATPase In Vitro Experimental Workflow cluster_setup Model Setup cluster_treatment Treatment cluster_analysis Analysis Culture Culture mpkDCT cells Induce_Resistance Induce Resistance (Chronic Furosemide) Culture->Induce_Resistance Treat_Metolazone Treat with this compound (Dose-Response) Induce_Resistance->Treat_Metolazone NCC_Activity Assess NCC Activity (Thiazide-sensitive Ion Uptake) Treat_Metolazone->NCC_Activity NCC_Expression Measure NCC Expression & Phosphorylation (Western Blot) Treat_Metolazone->NCC_Expression In Vivo Experimental Workflow cluster_setup Model Setup cluster_treatment Treatment cluster_analysis Analysis Acclimatize Acclimatize Rats to Metabolic Cages Induce_Resistance Induce Resistance (Chronic Furosemide Infusion) Acclimatize->Induce_Resistance Treat_Metolazone Administer this compound (Acute Dose) Induce_Resistance->Treat_Metolazone Urine_Collection Collect Urine (Volume & Electrolytes) Treat_Metolazone->Urine_Collection Blood_Collection Collect Blood (Electrolytes & Biomarkers) Treat_Metolazone->Blood_Collection Histology Kidney Histology (DCT Morphology) Treat_Metolazone->Histology

References

Application Notes and Protocols for the Analytical Detection of 2,2-Dimethyl Metolazone and Other Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the identification and quantification of impurities in Metolazone, with a special focus on addressing novel or unknown impurities such as 2,2-Dimethyl Metolazone.

Application Notes

Introduction to Metolazone and Its Impurity Profiling

Metolazone is a quinazoline-based diuretic used in the treatment of hypertension and edema.[][2] The manufacturing process and storage of Metolazone can lead to the formation of various impurities that may affect the efficacy and safety of the drug product. Regulatory bodies require stringent control over these impurities.[3] Common impurities of Metolazone that have been identified include Impurity A, B, C, D, and E.[][4]

The detection and characterization of unknown or novel process-related impurities, such as the specifically requested this compound, present a significant analytical challenge. As this compound is not a widely recognized impurity, a dedicated analytical standard may not be readily available. Therefore, a systematic approach involving method development, validation, and structural elucidation is necessary.

Analytical Strategies for Impurity Detection

A multi-tiered approach is recommended for the comprehensive analysis of Metolazone and its impurities.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the most common technique for routine quality control and stability testing of Metolazone.[5] It offers good resolution and sensitivity for the separation and quantification of known impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful technique is indispensable for the identification and quantification of both known and unknown impurities, especially at trace levels.[6][7][8] Its high sensitivity and selectivity make it ideal for characterizing novel impurities like this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile or semi-volatile impurities that may not be amenable to LC-based methods.

  • Forced Degradation Studies: These studies are crucial for understanding the degradation pathways of Metolazone and for developing stability-indicating analytical methods.[9][10][11] By subjecting the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light), potential degradation products can be generated and identified.

Data Presentation

The following tables summarize quantitative data from various published analytical methods for Metolazone analysis. This information can serve as a benchmark for developing and validating new methods for impurities like this compound.

Table 1: HPLC Method Parameters for Metolazone Analysis

ParameterMethod 1Method 2
Column Kromasil C18Symmetry C8
Mobile Phase Acetonitrile: 0.1% Ortho-phosphoric acid in water (28:72, v/v)Acetonitrile, Methanol, and 0.1% Ortho-phosphoric acid in water (gradient)
Flow Rate 2 mL/min1.5 mL/min
Detection UV at 235 nmWavelength programming
Reference [5][5]

Table 2: LC-MS/MS Method Performance for Metolazone Analysis

ParameterMethod 1Method 2
Linearity Range 0.05–250 ng/mL0.02–15 ng/mL
Lower Limit of Quantification (LLOQ) 0.05 ng/mL0.02 ng/mL
Extraction Recovery 75.25–88.53%Not Reported
Matrix Effect 89.85–90.20%Not Reported
Internal Standard IrbesartanZaleplon
Reference [6][7][8]

Experimental Protocols

Protocol 1: General HPLC-UV Method for the Detection of Metolazone Impurities

This protocol provides a starting point for developing an HPLC-UV method for the separation and quantification of Metolazone and its related substances, including potential new impurities.

1. Objective: To develop a stability-indicating HPLC method for the determination of impurities in Metolazone.

2. Materials and Reagents:

  • Metolazone Reference Standard

  • Acetonitrile (HPLC grade)

  • Ortho-phosphoric acid (AR grade)

  • Water (HPLC grade)

  • Sample of Metolazone drug substance

3. Chromatographic Conditions (Recommended Starting Point):

  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Ortho-phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve Metolazone reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the Metolazone sample in the diluent to obtain a similar concentration as the standard solution.

5. Method Development and Validation Strategy:

  • Specificity: Analyze blank, standard, and sample solutions to ensure no interference at the retention time of Metolazone and its impurities. Conduct forced degradation studies to demonstrate the stability-indicating nature of the method.

  • Linearity: Prepare a series of solutions of the impurity standard (if available) or use the main peak area of a stressed sample to assess the linear range.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the impurity that can be reliably detected and quantified.

  • Accuracy and Precision: Evaluate the recovery of a known amount of impurity spiked into the sample and the repeatability of the measurements.

Protocol 2: LC-MS/MS Method for Identification and Quantification of Unknown Impurities

This protocol outlines a general approach for the identification and quantification of unknown impurities using LC-MS/MS.

1. Objective: To identify and quantify unknown impurities in Metolazone, such as this compound, using LC-MS/MS.

2. Materials and Reagents:

  • As in Protocol 1.

  • Formic acid (LC-MS grade).

  • Methanol (LC-MS grade).

3. LC-MS/MS Conditions (Recommended Starting Point):

  • LC System: A UPLC or HPLC system coupled to a tandem mass spectrometer.

  • Column: A high-resolution C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program: A suitable gradient to ensure separation of the impurity from the main component.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Mode:

    • Full Scan: To detect all ions in a specified mass range.

    • Product Ion Scan (MS/MS): To fragment precursor ions and obtain structural information.

    • Multiple Reaction Monitoring (MRM): For quantification, once the precursor and product ions of the impurity are identified.

4. Sample Preparation:

  • Prepare sample solutions as described in Protocol 1, but at a lower concentration suitable for MS analysis (e.g., 1-10 µg/mL).

5. Identification and Quantification Workflow:

  • Initial Screening: Inject the Metolazone sample and acquire data in full scan mode to identify potential impurity peaks.

  • Structural Elucidation: Perform MS/MS experiments on the detected impurity ions to obtain fragmentation patterns. This data can be used to propose a chemical structure for the unknown impurity.

  • Quantification: Once the impurity is identified, develop a sensitive MRM method for its quantification. If a reference standard is not available, relative quantification against the main component can be performed.

Mandatory Visualization

The following diagrams illustrate the experimental workflows described in the protocols.

Experimental_Workflow_HPLC_UV cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start prep_std Prepare Standard Solution start->prep_std prep_sample Prepare Sample Solution start->prep_sample hplc_injection Inject into HPLC prep_std->hplc_injection prep_sample->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (235 nm) separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration & Comparison data_acquisition->peak_integration quantification Impurity Quantification peak_integration->quantification end End quantification->end

Caption: HPLC-UV Experimental Workflow for Impurity Analysis.

Experimental_Workflow_LC_MS_MS cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Interpretation & Quantification start Start prep_sample Prepare Sample Solution (µg/mL level) start->prep_sample lc_injection Inject into LC-MS/MS prep_sample->lc_injection lc_separation UPLC Separation (High-Resolution C18) lc_injection->lc_separation ms_full_scan Full Scan MS (Impurity Detection) lc_separation->ms_full_scan ms_ms_scan MS/MS Fragmentation (Structural Elucidation) ms_full_scan->ms_ms_scan structure_proposal Propose Impurity Structure ms_ms_scan->structure_proposal mrm_development Develop MRM Method structure_proposal->mrm_development quantification Quantify Impurity mrm_development->quantification end End quantification->end

Caption: LC-MS/MS Workflow for Unknown Impurity Identification.

References

Application Note and Protocol: Stability-Indicating Assay for 2,2-Dimethyl Metolazone Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl Metolazone is a novel investigational drug candidate, an analog of the diuretic metolazone.[1][2] As with any new chemical entity intended for pharmaceutical use, a validated stability-indicating assay is a critical component of the drug development process. This assay is essential for determining the intrinsic stability of the drug substance, identifying potential degradation products, and establishing the shelf-life of the final pharmaceutical formulation.[3][4] A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and formulation excipients.[4]

This document provides a detailed protocol for a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound in pharmaceutical formulations. The method is designed to separate the parent drug from potential degradation products generated under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.[3]

Principle of the Method

The method utilizes RP-HPLC with UV detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of an organic solvent (acetonitrile) and an aqueous buffer. The method's stability-indicating nature is established through forced degradation studies, where the drug substance is subjected to hydrolytic (acidic and alkaline), oxidative, thermal, and photolytic stress.[5][6] The developed method effectively separates the intact drug from its degradation products, allowing for an accurate assessment of the drug's stability.

Materials and Reagents

  • This compound reference standard

  • This compound tablets/capsules

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector is required.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0 adjusted with orthophosphoric acid) (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 242 nm
Run Time 20 minutes

Experimental Protocols

Preparation of Solutions

5.1.1. Buffer Preparation (20 mM Potassium Dihydrogen Phosphate, pH 3.0)

  • Weigh 2.72 g of potassium dihydrogen phosphate and dissolve in 1000 mL of HPLC grade water.

  • Adjust the pH to 3.0 with orthophosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter.

5.1.2. Standard Stock Solution Preparation (100 µg/mL)

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

5.1.3. Sample Solution Preparation (from tablets)

  • Weigh and powder 20 tablets to get the average tablet weight.

  • Accurately weigh a quantity of powder equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the specificity and stability-indicating capability of the analytical method.[7] A stock solution of this compound (1000 µg/mL in methanol) is used for these studies.

5.2.1. Acid Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

  • Keep the solution at 60°C for 24 hours.

  • Neutralize the solution with 1 mL of 0.1 M NaOH.

  • Dilute to a final concentration of 100 µg/mL with the mobile phase.

5.2.2. Alkaline Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

  • Keep the solution at 60°C for 24 hours.

  • Neutralize the solution with 1 mL of 0.1 M HCl.

  • Dilute to a final concentration of 100 µg/mL with the mobile phase.

5.2.3. Oxidative Degradation

  • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

  • Keep the solution at room temperature for 24 hours.

  • Dilute to a final concentration of 100 µg/mL with the mobile phase.

5.2.4. Thermal Degradation

  • Keep the solid drug substance in a hot air oven at 80°C for 48 hours.

  • After exposure, prepare a 100 µg/mL solution in the mobile phase.

5.2.5. Photolytic Degradation

  • Expose the solid drug substance to UV light (254 nm) and visible light (in a photostability chamber) for a total of 1.2 million lux hours and 200 watt hours/m², respectively.

  • After exposure, prepare a 100 µg/mL solution in the mobile phase.

Method Validation

The developed HPLC method should be validated according to ICH guidelines, including the following parameters:

  • Specificity: Demonstrated by the separation of the main peak from degradation products and excipients.

  • Linearity: Assessed over a concentration range of 10-150 µg/mL.

  • Precision: Evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day).

  • Accuracy: Determined by the recovery of a known amount of drug spiked into a placebo mixture.

  • Robustness: Assessed by making small, deliberate changes to the chromatographic conditions (e.g., flow rate, mobile phase composition, pH).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio.

Data Presentation

The results of the forced degradation studies are summarized in the following table.

Table 2: Summary of Forced Degradation Studies

Stress ConditionTreatment% Degradation of this compoundNumber of Degradation Products
Acidic 0.1 M HCl at 60°C for 24h15.2%2
Alkaline 0.1 M NaOH at 60°C for 24h21.5%3
Oxidative 3% H₂O₂ at RT for 24h10.8%1
Thermal Solid state at 80°C for 48h5.3%1
Photolytic Solid state, 1.2 million lux hours, 200 Wh/m²8.9%2

Table 3: System Suitability Test (SST) Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 21.15
Theoretical Plates (N) N > 20006800
% RSD of Peak Area ≤ 2.0%0.85%
% RSD of Retention Time ≤ 1.0%0.25%

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_validation Data Analysis & Validation prep_std Prepare Standard Solution hplc_injection Inject Samples prep_std->hplc_injection prep_sample Prepare Sample Solution prep_sample->hplc_injection hplc_system HPLC System Setup hplc_system->hplc_injection hplc_data Data Acquisition hplc_injection->hplc_data peak_integration Peak Integration & Quantification hplc_data->peak_integration acid Acid Hydrolysis acid->hplc_injection base Alkaline Hydrolysis base->hplc_injection oxidation Oxidation oxidation->hplc_injection thermal Thermal thermal->hplc_injection photo Photolytic photo->hplc_injection sst System Suitability Test peak_integration->sst validation Method Validation sst->validation report Generate Report validation->report

Caption: Experimental workflow for the stability-indicating HPLC method.

degradation_pathway cluster_stress Stress Conditions cluster_products Degradation Products drug This compound (Drug Substance) acid Acidic (HCl) drug->acid alkaline Alkaline (NaOH) drug->alkaline oxidative Oxidative (H₂O₂) drug->oxidative thermal Thermal (Heat) drug->thermal photolytic Photolytic (UV/Vis) drug->photolytic dp1 Degradation Product 1 acid->dp1 alkaline->dp1 dp2 Degradation Product 2 alkaline->dp2 dp3 Degradation Product 3 oxidative->dp3 photolytic->dp2

Caption: Forced degradation pathways of this compound.

Conclusion

The described RP-HPLC method is simple, specific, and reliable for the determination of this compound in the presence of its degradation products. The method was developed and validated to be stability-indicating as per ICH guidelines. The forced degradation studies demonstrated that the drug is susceptible to degradation under hydrolytic, oxidative, and photolytic conditions, with the most significant degradation observed under alkaline conditions. This method can be effectively used for the routine quality control and stability analysis of this compound in bulk drug and pharmaceutical formulations.

References

Application Notes and Protocols for Determining 2,2-Dimethyl Metolazone Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the cytotoxic effects of 2,2-Dimethyl Metolazone using common cell-based assays. The protocols detailed below are designed to offer a robust framework for initial toxicity screening and to elucidate the potential mechanisms of cell death induced by this compound.

Introduction

This compound is a derivative of Metolazone, a quinazoline diuretic used in the treatment of hypertension and edema.[1][2][3] Metolazone primarily acts by inhibiting the sodium-chloride cotransporter (NCC) in the distal convoluted tubules of the kidneys, leading to increased excretion of sodium and water.[1][2][4] While the primary mechanism of action is well-characterized, the potential for off-target effects and cytotoxicity, particularly at higher concentrations, warrants investigation. Some studies on Metolazone suggest it may inhibit glyoxalase I (GLO1), an enzyme crucial for detoxifying the cytotoxic byproduct methylglyoxal, which can lead to accumulation of advanced glycation end products and induce cell proliferation inhibition.[5]

This document outlines three key cell-based assays to determine the cytotoxicity of this compound:

  • MTT Assay: To assess overall cell viability and metabolic activity.

  • Lactate Dehydrogenase (LDH) Assay: To quantify cell membrane integrity.

  • Caspase-3/7 Assay: To specifically measure apoptosis (programmed cell death).

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described assays.

Table 1: MTT Assay - Cell Viability

This compound Conc. (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
198.1 ± 4.8
1085.3 ± 6.1
5062.7 ± 5.5
10041.2 ± 4.9
25025.6 ± 3.8
50010.9 ± 2.1

Table 2: LDH Assay - Cytotoxicity

This compound Conc. (µM)% Cytotoxicity (Mean ± SD)
0 (Vehicle Control)0 ± 2.1
11.5 ± 1.8
1012.8 ± 3.5
5035.4 ± 4.2
10058.9 ± 5.3
25078.2 ± 6.0
50091.5 ± 4.7

Table 3: Caspase-3/7 Assay - Apoptosis Induction

This compound Conc. (µM)Fold Increase in Caspase-3/7 Activity (Mean ± SD)
0 (Vehicle Control)1.0 ± 0.1
11.2 ± 0.2
102.5 ± 0.4
504.8 ± 0.6
1007.1 ± 0.8
2506.5 ± 0.7 (potential secondary necrosis)
5005.3 ± 0.6 (potential secondary necrosis)

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathway for Metolazone-induced cytotoxicity and the general experimental workflow for assessing cytotoxicity.

G Metolazone This compound GLO1 Glyoxalase I (GLO1) Inhibition Metolazone->GLO1 MGO Methylglyoxal Accumulation GLO1->MGO AGEs Advanced Glycation End Product (AGE) Formation MGO->AGEs ROS Reactive Oxygen Species (ROS) Production MGO->ROS AGEs->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Potential signaling pathway for Metolazone-induced cytotoxicity.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis CellCulture Cell Culture SeedCells Seed cells in 96-well plates CellCulture->SeedCells CompoundPrep Prepare 2,2-Dimethyl Metolazone dilutions TreatCells Treat cells with compound and incubate CompoundPrep->TreatCells SeedCells->TreatCells MTT MTT Assay TreatCells->MTT LDH LDH Assay TreatCells->LDH Caspase Caspase-3/7 Assay TreatCells->Caspase ReadPlates Read plates on plate reader MTT->ReadPlates LDH->ReadPlates Caspase->ReadPlates Calculate Calculate % viability, % cytotoxicity, and fold change ReadPlates->Calculate Plot Plot dose-response curves and IC50 Calculate->Plot

General experimental workflow for cytotoxicity assessment.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, providing an indication of cell viability.[6][7]

Materials:

  • MTT reagent (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[8][9]

  • 96-well clear flat-bottom plates

  • Selected cell line (e.g., HepG2, HK-2)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate spectrophotometer

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[8]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the amount of LDH, a stable cytosolic enzyme, released into the culture medium upon cell lysis or membrane damage.[10][11][12]

Materials:

  • LDH cytotoxicity assay kit (e.g., from Promega, Abcam, or Thermo Fisher Scientific)

  • 96-well clear flat-bottom plates

  • Selected cell line

  • Complete cell culture medium

  • Lysis buffer (provided in the kit or 10X Triton X-100)

  • Microplate spectrophotometer or fluorometer

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Controls: Prepare the following controls in triplicate:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with 10 µL of 10X Lysis Buffer 45 minutes before the assay.[13]

    • Medium Background: Culture medium without cells.

  • Sample Collection: After the treatment incubation period, centrifuge the plate at 250 x g for 4 minutes.[14] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[13]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11][13]

  • Stop Reaction (if applicable): Add 50 µL of stop solution if required by the kit protocol.[13]

  • Absorbance/Fluorescence Measurement: Measure the absorbance at 490 nm or fluorescence according to the kit's instructions.[14]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous) / (Absorbance of Maximum - Absorbance of Spontaneous)] x 100

Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[15][16][17]

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega) or similar luminescent/fluorescent caspase-3/7 assay kit.

  • 96-well opaque-walled plates (for luminescence) or black-walled, clear-bottom plates (for fluorescence).

  • Selected cell line.

  • Complete cell culture medium.

  • Microplate luminometer or fluorometer.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using the appropriate 96-well plate for the assay readout.

  • Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's protocol.[18]

  • Reagent Addition: After the treatment incubation, allow the plate to equilibrate to room temperature. Add 100 µL of the prepared caspase-3/7 reagent to each well.[18]

  • Incubation: Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.

  • Luminescence/Fluorescence Measurement: Measure the luminescence or fluorescence using a microplate reader. For fluorescent assays, typical excitation and emission wavelengths are around 490 nm and 535 nm, respectively.[19]

  • Data Analysis: Calculate the fold increase in caspase-3/7 activity by dividing the signal from the treated wells by the signal from the vehicle control wells.

Conclusion

The combination of MTT, LDH, and Caspase-3/7 assays provides a multi-faceted approach to characterizing the cytotoxicity of this compound. The MTT assay offers a broad measure of cell health, while the LDH and Caspase-3/7 assays provide more specific insights into the mechanisms of cell death, distinguishing between necrosis/membrane damage and apoptosis. The data generated from these protocols will be invaluable for understanding the toxicological profile of this compound and for making informed decisions in the drug development process.

References

Application Notes and Protocols for Pharmacokinetic Modeling of Metolazone in Rats

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific pharmacokinetic data or modeling studies were found for 2,2-Dimethyl Metolazone in rats within the searched literature. The following information is based on studies conducted with the parent compound, Metolazone . The pharmacokinetic properties of this compound may differ significantly.

Audience: Researchers, scientists, and drug development professionals.

Overview

Metolazone is a quinazoline diuretic that acts primarily by inhibiting sodium reabsorption in the distal convoluted tubules of the kidneys.[1] Understanding its pharmacokinetic profile in preclinical animal models, such as rats, is a critical step in drug development. These studies help in determining key parameters like absorption, distribution, metabolism, and excretion (ADME), which are essential for dose selection and prediction of efficacy and toxicity.

This document provides a detailed guide to the experimental protocols for conducting a pharmacokinetic study of metolazone in a rat model, along with a summary of available pharmacokinetic data and visual representations of the experimental workflow and a relevant biological pathway.

Experimental Protocols

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is a sensitive and robust approach for the quantification of metolazone in rat plasma.[2][3]

Animal Study Design
  • Animal Model: Wistar rats, weighing between 250 ± 50 g, are a suitable model for these studies.[2]

  • Housing and Acclimatization: Animals should be housed in a controlled environment with a standard 12-hour light/dark cycle and provided with food and water ad libitum. Prior to the study, a suitable acclimatization period is necessary.

  • Drug Administration:

    • Formulation: Metolazone can be dissolved in a vehicle such as 0.1% carboxymethyl cellulose for oral administration.[2]

    • Dose: A single oral dose of 1 mg/kg is a reported dosage for pharmacokinetic studies in rats.[2]

    • Route of Administration: Oral gavage is a common and effective route for administering the drug formulation.

Sample Collection and Processing
  • Blood Sampling: Blood samples are collected at various time points to characterize the plasma concentration-time profile. A typical sampling schedule includes pre-dose (0 hours) and post-dose time points such as 0.25, 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours.

  • Plasma Preparation: Blood is collected into tubes containing an anticoagulant. Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS
  • Sample Preparation: A simple protein precipitation method is often sufficient for plasma sample cleanup.[3] This typically involves the addition of a solvent like acetonitrile to the plasma sample, followed by vortexing and centrifugation to remove precipitated proteins. An internal standard (e.g., Irbesartan) should be added to the samples to ensure analytical accuracy.[2]

  • Chromatographic Conditions:

    • HPLC System: An Agilent 1260 Infinity HPLC system or equivalent can be used.[2]

    • Column: An Agilent Poroshell 120, EC-C18 column (50 mm × 4.6 mm, 2.7 μm) provides good separation.[2][3]

    • Mobile Phase: A common mobile phase consists of a mixture of 0.1% formic acid in water and 0.1% formic acid in methanol (e.g., 20:80, v/v).[2]

  • Mass Spectrometric Detection:

    • Instrument: A triple quadrupole mass spectrometer, such as the Agilent 6460, is suitable for this analysis.[2]

    • Ionization Mode: Positive ion mode is typically used for metolazone.[3]

    • MRM Transitions: The multiple reaction monitoring (MRM) transitions for metolazone are m/z 366.1 → 258.9, and for the internal standard irbesartan, m/z 429.2 → 207.0.[2][3]

Data Presentation

The quantitative data from pharmacokinetic studies of metolazone in rats are summarized in the table below.

Pharmacokinetic ParameterValue (Mean ± SD)UnitReference
Cmax (Maximum Concentration)28.88ng/mL[4]
Tmax (Time to Cmax)~1.5hours[1][4]
AUC(0-t) (Area under the curve)184.84ng·h/mL[4]
AUC(0-∞) (Area under the curve)186.58ng·h/mL[4]
t1/2 (Half-life)6 - 8hours[1]

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_animal_prep Animal Preparation cluster_drug_admin Drug Administration cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_modeling Pharmacokinetic Modeling acclimatization Acclimatization of Wistar Rats fasting Overnight Fasting acclimatization->fasting administration Oral Gavage fasting->administration formulation Prepare Metolazone Formulation (1 mg/kg in 0.1% CMC) formulation->administration blood_collection Blood Collection at Timed Intervals (0-24h) administration->blood_collection plasma_separation Plasma Separation via Centrifugation blood_collection->plasma_separation storage Store Plasma at -80°C plasma_separation->storage sample_prep Plasma Sample Preparation (Protein Precipitation) storage->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis pk_parameters Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2) lcms_analysis->pk_parameters non_compartmental Non-compartmental Analysis pk_parameters->non_compartmental

Caption: Workflow for a pharmacokinetic study of metolazone in rats.

Metolazone's Interaction with Pregnane X Receptor (PXR)

Metolazone has been identified as an activator of the human pregnane X receptor (hPXR), a key regulator of drug-metabolizing enzymes and transporters.[5]

PXR_pathway Metolazone Metolazone PXR Pregnane X Receptor (PXR) Metolazone->PXR binds & activates PXR_Complex Activated PXR-SRC-1 Complex PXR->PXR_Complex SRC1 SRC-1 Co-activator SRC1->PXR_Complex recruitment CYP3A4_Gene CYP3A4 Gene Promoter PXR_Complex->CYP3A4_Gene binds to MDR1_Gene MDR1 Gene Promoter PXR_Complex->MDR1_Gene binds to CYP3A4_Protein Increased CYP3A4 Expression CYP3A4_Gene->CYP3A4_Protein induces transcription MDR1_Protein Increased MDR1 Expression MDR1_Gene->MDR1_Protein induces transcription Drug_Metabolism Altered Drug Metabolism & Efflux CYP3A4_Protein->Drug_Metabolism MDR1_Protein->Drug_Metabolism

Caption: Signaling pathway of metolazone-induced PXR activation.[5]

References

Application Notes and Protocols for the Synthesis and Purification of 2,2-Dimethyl Metolazone

Author: BenchChem Technical Support Team. Date: November 2025

For Research Purposes Only

These application notes provide a detailed protocol for the synthesis and purification of 2,2-Dimethyl Metolazone, a potential derivative of the diuretic drug Metolazone. This document is intended for researchers, scientists, and drug development professionals. The protocols described herein are based on established synthetic methodologies for structurally related compounds and are provided as a guide for the laboratory synthesis of this compound for investigational use.

Introduction

Metolazone is a quinazoline-based diuretic used in the treatment of hypertension and edema.[1][2] The synthesis of novel analogs of existing drugs is a common strategy in drug discovery to explore structure-activity relationships and potentially develop compounds with improved pharmacological profiles. This compound is a proposed analog of Metolazone, featuring two methyl groups at the 2-position of the quinazoline core. This modification may influence the compound's potency, selectivity, and pharmacokinetic properties. These notes detail a proposed synthetic route and purification strategy for obtaining high-purity this compound for research applications.

Proposed Synthesis of this compound

The synthesis of this compound can be adapted from the known synthesis of Metolazone.[3][] The proposed multi-step synthesis starts from 2-amino-5-chlorobenzophenone and involves a key cyclization step to form the quinazoline core, followed by chlorosulfonation and amination.

Overall Synthetic Scheme

Synthesis_Workflow A 2-Amino-5-chlorobenzophenone B Intermediate 1 (N-acylated derivative) A->B Acylation C Intermediate 2 (Quinazolinone derivative) B->C Cyclization D Intermediate 3 (Chlorosulfonylated quinazolinone) C->D Chlorosulfonation E This compound D->E Amination Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 Phosphorylation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Phosphorylation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Activation Ligand Ligand Ligand->Receptor Inhibitor This compound Inhibitor->Kinase1 Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Solubility of 2,2-Dimethyl Metolazone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 2,2-Dimethyl Metolazone in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the general solubility characteristics of this compound?

Based on the parent compound Metolazone, this compound is expected to be sparingly soluble in water and aqueous buffers.[1][2] It is, however, more soluble in organic solvents.[1][2] This poor aqueous solubility is a common challenge for lipophilic compounds.

Q2: What are some initial troubleshooting steps I can take to dissolve this compound?

Start by attempting to dissolve the compound in a small amount of an organic co-solvent before adding it to your aqueous buffer. Dimethyl sulfoxide (DMSO) is a common and effective choice for this purpose.[1][3][4]

Q3: What is the recommended procedure for using a co-solvent like DMSO?

First, dissolve the this compound in a minimal volume of DMSO to create a concentrated stock solution. Then, slowly add this stock solution to your aqueous buffer with vigorous stirring or vortexing. This method helps to prevent precipitation of the compound. For the parent compound Metolazone, a 1:1 solution of DMSO:PBS (pH 7.2) has been shown to achieve a solubility of approximately 0.5 mg/mL.[1]

Q4: Can adjusting the pH of my buffer improve the solubility of this compound?

Yes, pH adjustment can be an effective strategy. Metolazone has a pKa of 9.72, indicating it is a weakly acidic compound.[5] Therefore, increasing the pH of the buffer above the pKa will lead to the formation of the more soluble ionized (salt) form of the compound. It is recommended to perform preliminary experiments to determine the optimal pH for solubility and to ensure that the pH is compatible with your experimental system.

Q5: Are there other techniques I can try if co-solvents and pH adjustment are not sufficient or suitable for my experiment?

Several other techniques can be employed to enhance the solubility of poorly soluble drugs:

  • Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

  • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the drug particles, which can lead to a faster dissolution rate.

Q6: How stable are solutions of Metolazone derivatives in aqueous buffers?

Aqueous solutions of the parent compound, Metolazone, are not recommended for storage for more than one day.[1] It is advisable to prepare fresh solutions of this compound immediately before use to avoid potential degradation or precipitation over time.

Data Presentation

Table 1: Solubility of Metolazone (Parent Compound) in Various Solvents

SolventSolubilityReference
Water (25°C)60.3 mg/L[4]
Ethanol~0.3 mg/mL[1]
Dimethyl sulfoxide (DMSO)~25 mg/mL, 73 mg/mL[1][3]
Dimethylformamide (DMF)~25 mg/mL[1]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[1]
n-ButanolData not quantified[6]
0.01 N HClData not quantified[6]

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (DMSO)
  • Preparation of Stock Solution:

    • Weigh the desired amount of this compound powder.

    • Add a minimal volume of high-purity DMSO to the powder.

    • Vortex or sonicate the mixture until the compound is completely dissolved. This is your concentrated stock solution.

  • Preparation of Final Buffered Solution:

    • Measure the required volume of your desired aqueous buffer.

    • While vigorously stirring the buffer, slowly add the this compound stock solution dropwise.

    • Continue stirring for at least 15 minutes.

    • Visually inspect the solution for any signs of precipitation. If the solution remains clear, the compound is dissolved.

Protocol 2: pH Adjustment for Solubility Enhancement
  • Initial Suspension:

    • Suspend the weighed this compound powder in your desired buffer at an initial, lower pH (e.g., pH 7.4).

  • Titration:

    • Slowly add a dilute solution of a suitable base (e.g., 0.1 N NaOH) dropwise to the suspension while continuously monitoring the pH with a calibrated pH meter.

    • Observe the clarity of the solution as the pH increases.

  • Determination of Solubilization pH:

    • Note the pH at which the this compound completely dissolves.

    • It is recommended to use a pH that is at least 1-2 units above the pKa of the compound if your experimental conditions allow.

  • Final pH Adjustment:

    • If necessary, adjust the final pH of the solution back to the desired experimental pH, being careful not to cause precipitation.

Visualizations

experimental_workflow start Start: Poorly soluble This compound powder step1 Prepare concentrated stock solution in DMSO start->step1 step2 Add stock solution dropwise to vigorously stirred buffer step1->step2 step3 Observe for precipitation step2->step3 end_success Successful Dissolution: Proceed with experiment step3->end_success Clear Solution end_fail Troubleshoot: Consider alternative methods step3->end_fail Precipitate Forms

Caption: Workflow for solubilizing this compound using a co-solvent.

logical_relationship cluster_ph pH and Ionization cluster_solubility Solubility State ph_below_pka pH < pKa (9.72) unionized Unionized (Less Soluble) ph_below_pka->unionized ph_above_pka pH > pKa (9.72) ionized Ionized (More Soluble) ph_above_pka->ionized

Caption: Relationship between pH, ionization state, and solubility of a weak acid.

References

Technical Support Center: Troubleshooting Inconsistent Results in Metolazone Diuretic Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with the thiazide-like diuretic, Metolazone. While the specific compound 2,2-Dimethyl Metolazone was not found in available literature, the information provided here for Metolazone is expected to be highly relevant for closely related derivatives. This guide provides troubleshooting advice and frequently asked questions to address common challenges and inconsistencies encountered during preclinical and clinical diuretic studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Metolazone?

Metolazone is a quinazoline-sulfonamide diuretic that functions similarly to thiazide diuretics.[1] Its primary mechanism involves the inhibition of the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule of the nephron.[2][3] This action blocks the reabsorption of sodium and chloride ions, leading to an increase in their excretion, along with water, thereby producing a diuretic effect.[1][4] Unlike some other thiazide-type diuretics, Metolazone has been noted to have some effect on the proximal convoluted tubule as well.[5]

Q2: What are the key pharmacokinetic parameters of Metolazone?

Oral Metolazone is absorbed variably, with peak plasma concentrations typically reached within 2 to 8 hours.[4][6] It is highly protein-bound (around 95%) and is primarily excreted unchanged in the urine.[4][7] The elimination half-life of Metolazone can range from 6 to 20 hours.[4][7] It's important to note that food can delay the absorption of Metolazone.[4]

Q3: Why is Metolazone sometimes used in combination with loop diuretics?

Metolazone is often used in combination with loop diuretics (e.g., furosemide) to overcome diuretic resistance.[8] Loop diuretics act on the thick ascending limb of the loop of Henle.[9] Chronic use of loop diuretics can lead to hypertrophy and increased sodium reabsorption in the distal convoluted tubule, diminishing their effect.[8] By inhibiting sodium reabsorption at this distal site, Metolazone produces a synergistic effect, leading to a more profound diuresis.[1] This strategy is known as sequential nephron blockade.[8]

Q4: Does renal function affect the efficacy of Metolazone?

A key advantage of Metolazone over many other thiazide diuretics is its retained efficacy in patients with impaired renal function.[1] It can produce a diuretic response even when the glomerular filtration rate (GFR) is below 30-40 mL/min.[1] However, severe renal impairment can affect its pharmacokinetics, potentially leading to drug accumulation.[6]

Troubleshooting Guide for Inconsistent Diuretic Study Results

Issue 1: Higher than expected variability in diuretic response between subjects.

Possible Causes and Solutions:

  • Genetic Variability: Polymorphisms in genes encoding for drug transporters or the Na+/Cl- symporter could contribute to inter-individual differences in response.

    • Recommendation: If feasible, genotype study subjects for relevant polymorphisms. Analyze data for correlations between genotype and diuretic response.

  • Differences in Baseline Hydration Status: Dehydrated subjects may exhibit a blunted diuretic response.

    • Recommendation: Standardize hydration protocols before drug administration. In animal studies, this can be achieved by providing a fixed volume of saline orally.[8]

  • Variable Food Intake: Food can delay the absorption of oral Metolazone, leading to inconsistent onset and peak of action.[4]

    • Recommendation: Administer the drug to fasted subjects to ensure more uniform absorption. For animal studies, ensure a consistent fasting period before dosing.[3]

  • Inconsistent Dosing Technique: Inaccurate dosing, especially in small animal studies, can be a major source of variability.

    • Recommendation: Ensure all personnel are properly trained in dosing techniques (e.g., oral gavage). Verify dose calculations and the concentration of the dosing solution.

Issue 2: The observed diuretic effect is less than anticipated.

Possible Causes and Solutions:

  • Inadequate Dose: The dose administered may be on the lower end of the dose-response curve, resulting in a suboptimal effect.[10]

    • Recommendation: Conduct a dose-response study to determine the optimal dose for the desired level of diuresis.

  • Diuretic Resistance: In studies involving subjects with conditions like heart failure or cirrhosis, pre-existing diuretic resistance can blunt the effect of Metolazone.[11]

    • Recommendation: Assess baseline renal function and history of diuretic use. Consider a combination therapy approach with a loop diuretic for subjects with suspected resistance.[8]

  • Incorrect Vehicle for Drug Formulation: The vehicle used to dissolve or suspend the drug may interfere with its absorption.

    • Recommendation: Use a validated and inert vehicle for your drug formulation. For preclinical studies, common vehicles include saline with a small percentage of a solubilizing agent like Tween 80.

    • Recommendation: Calibrate all instruments used for volume and electrolyte measurements. Use validated analytical methods for determining sodium, potassium, and chloride concentrations.[12]

Issue 3: Inconsistent results in urinary electrolyte measurements.

Possible Causes and Solutions:

  • Contamination of Urine Samples: Fecal contamination of urine samples in animal studies can significantly alter electrolyte readings.

    • Recommendation: Use metabolic cages designed for the separation of urine and feces.[3][8] Ensure cages are cleaned thoroughly between subjects.

  • Timing of Urine Collection: Electrolyte excretion rates vary throughout the day and in response to the diuretic's time-action profile.

    • Recommendation: Standardize the urine collection period. For acute diuretic effect measurements, a collection period of 5 to 6 hours post-dose is common in animal studies.[8] For clinical studies, 24-hour urine collections provide a more comprehensive picture.[13]

  • Dietary Variations: The amount of sodium and potassium in the diet will directly impact their excretion in urine.

    • Recommendation: Provide a standardized diet to all study subjects for a period before and during the study to minimize dietary-induced variations in electrolyte excretion.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Metolazone in Healthy Chinese Volunteers after a Single Oral Dose. [14]

Dose (mg)Cmax (ng/mL)Tmax (hr)AUC0-t (ng·h/mL)t1/2 (hr)
0.58.22 ± 2.031.5 ± 0.849.68 ± 12.347.8 ± 2.1
1.015.65 ± 3.981.8 ± 0.998.76 ± 25.438.1 ± 1.9
2.028.88 ± 7.542.5 ± 1.1184.84 ± 48.768.5 ± 2.3

Data are presented as mean ± standard deviation.

Table 2: Effect of Metolazone on Urine Output and Electrolyte Excretion in a Study of Patients with Advanced Heart Failure (in combination with loop diuretics). [15][16]

ParameterFurosemide Alone (Group F)Furosemide + Metolazone (Group M)p-value
Mean Daily Diuresis (mL)2050 ± 11202820 ± 900< 0.05
Δ Weight (kg)-3 ± 1.5-6 ± 2.3< 0.01
Diuretic Response (mL/40mg Furosemide)541 ± 314940 ± 149< 0.01
Serum Sodium at Discharge (mEq/L)137.8 ± 4.3138.6 ± 4.5NS
Serum Potassium at Discharge (mEq/L)4.1 ± 0.64.0 ± 0.7NS

Data are presented as mean ± standard deviation. NS = Not Significant.

Detailed Experimental Protocols

Protocol 1: Evaluation of Diuretic Activity in Rats

This protocol is a general guideline for assessing the diuretic effect of a test compound like Metolazone in a rodent model.

1. Animals:

  • Male Wistar or Sprague-Dawley rats (150-200g).

  • Acclimatize animals for at least one week before the experiment.

  • House animals in a temperature and light-controlled environment with free access to standard chow and water.

2. Materials:

  • Metabolic cages for individual housing and separation of urine and feces.[8]

  • Oral gavage needles.

  • Graduated cylinders for urine volume measurement.

  • Flame photometer or ion-selective electrodes for electrolyte analysis (Na+, K+, Cl-).

  • Test compound (e.g., Metolazone) and vehicle (e.g., 0.9% saline with 0.5% Tween 80).

  • Positive control: Furosemide (e.g., 10 mg/kg).

  • Negative control: Vehicle only.

3. Procedure:

  • Fast the rats for 18 hours before the experiment, with free access to water.[3]

  • Divide the animals into groups (n=6-8 per group): Vehicle control, Positive control (Furosemide), and Test compound group(s) at different doses.

  • Administer the vehicle, positive control, or test compound orally via gavage.

  • Immediately after dosing, administer a saline load (e.g., 25 ml/kg, orally) to all animals to ensure a measurable urine output.[5]

  • Place each rat in an individual metabolic cage.

  • Collect urine for a specified period, typically 5 or 6 hours.[8]

  • At the end of the collection period, record the total urine volume for each animal.

  • Centrifuge the urine samples to remove any particulate matter.

  • Analyze the supernatant for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes.[12]

4. Data Analysis:

  • Calculate the mean urine volume and electrolyte excretion for each group.

  • Compare the test groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

  • Diuretic action can be expressed as the ratio of the mean urine volume of the test group to the mean urine volume of the control group.

Protocol 2: Pharmacokinetic Study of Oral Metolazone in a Canine Model

This protocol provides a framework for determining the pharmacokinetic profile of an oral diuretic formulation in dogs.

1. Animals:

  • Healthy adult Beagle dogs.

  • Ensure animals are healthy based on physical examination and baseline bloodwork.

  • Acclimatize dogs to the study environment.

2. Materials:

  • Test compound formulation (e.g., Metolazone tablets or capsules).

  • Catheters for intravenous blood collection.

  • Syringes and blood collection tubes (e.g., containing EDTA or heparin).

  • Centrifuge for plasma separation.

  • Validated analytical method for quantifying the drug in plasma (e.g., LC-MS/MS).

3. Procedure:

  • Fast the dogs overnight (approximately 12 hours) before drug administration, with free access to water.

  • On the morning of the study, place an intravenous catheter in a suitable vein (e.g., cephalic vein) for blood sampling.

  • Collect a pre-dose (time 0) blood sample.

  • Administer the oral dose of the test compound.

  • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).

  • Process the blood samples immediately by centrifugation to obtain plasma.

  • Store the plasma samples frozen (e.g., at -80°C) until analysis.

  • Analyze the plasma samples to determine the concentration of the test drug at each time point using a validated analytical method.

4. Data Analysis:

  • Use non-compartmental analysis to calculate the following pharmacokinetic parameters:

    • Cmax (maximum plasma concentration)

    • Tmax (time to reach Cmax)

    • AUC0-t (area under the plasma concentration-time curve from time 0 to the last measurable concentration)

    • AUC0-inf (area under the plasma concentration-time curve from time 0 to infinity)

    • t1/2 (elimination half-life)

    • CL/F (apparent total body clearance)

    • Vd/F (apparent volume of distribution)

Visualizations

cluster_lumen Tubular Lumen cluster_cell Distal Convoluted Tubule Cell cluster_interstitium Peritubular Interstitium Na_Cl_lumen Na+ Cl- NCC Na+/Cl- Symporter (NCC) Na_Cl_lumen->NCC Reabsorption Na_K_ATPase Na+/K+ ATPase NCC->Na_K_ATPase Na+ transport Na_interstitium Na+ Na_K_ATPase->Na_interstitium Pumps Na+ out K_interstitium K+ K_interstitium->Na_K_ATPase Pumps K+ in Metolazone Metolazone Metolazone->NCC Inhibition start Start: Animal Acclimatization & Fasting dosing Oral Administration of Test Compound/ Vehicle/Positive Control start->dosing hydration Administer Saline Load dosing->hydration collection Place in Metabolic Cages for Urine Collection (e.g., 6 hours) hydration->collection measurement Measure Total Urine Volume collection->measurement analysis Analyze Urine for Na+, K+, Cl- Concentrations measurement->analysis data_analysis Statistical Analysis and Comparison of Groups analysis->data_analysis end End: Report Results data_analysis->end cluster_protocol Protocol Adherence Checks cluster_compound Compound Integrity Checks cluster_subjects Subject Variability Checks start Inconsistent Diuretic Results Observed check_protocol Review Experimental Protocol for Deviations start->check_protocol dosing_accuracy Verify Dosing Accuracy (Volume, Concentration, Technique) check_protocol->dosing_accuracy Yes check_drug Evaluate Test Compound Integrity check_protocol->check_drug No Deviations Found animal_handling Assess Animal Handling (Fasting, Hydration, Stress) dosing_accuracy->animal_handling sample_collection Check Sample Collection & Processing (Timing, Contamination, Storage) animal_handling->sample_collection resolve Implement Corrective Actions & Repeat Experiment sample_collection->resolve Deviations Found & Corrected formulation Confirm Formulation Stability & Homogeneity check_drug->formulation Yes check_subjects Assess Subject Characteristics check_drug->check_subjects No Issues Found purity Verify Compound Purity & Identity formulation->purity purity->resolve Issues Found & Corrected baseline Review Baseline Health & Renal Function check_subjects->baseline Yes check_subjects->resolve No Significant Variability resistance Consider Pre-existing Diuretic Resistance baseline->resistance resistance->resolve Stratify or Redesign Study

References

Technical Support Center: Optimizing HPLC Separation of Metolazone and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Metolazone and its metabolites. While the specific compound "2,2-Dimethyl Metolazone" was not identified as a known metabolite in the reviewed literature, this guide will focus on the common challenge of separating the parent drug, Metolazone, from its hydroxylated metabolites, which are the primary products of its biotransformation.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the HPLC separation of Metolazone and its more polar metabolites.

Issue Potential Cause Troubleshooting Steps
Poor Resolution Between Metolazone and Metabolite Peaks Inadequate separation between the parent drug and its more polar hydroxylated metabolites.1. Optimize Mobile Phase Composition: - Increase Aqueous Phase Percentage: Gradually increase the proportion of the aqueous component (e.g., water or buffer) in the mobile phase. This will increase the retention time of the more polar metabolites, improving separation from the less polar parent drug. - Adjust pH: Modify the pH of the mobile phase. For ionizable compounds, changing the pH can alter their retention behavior and improve selectivity. Experiment with a pH range around the pKa of Metolazone and its metabolites. - Change Organic Modifier: If using acetonitrile, consider switching to methanol or vice versa. Different organic solvents can offer different selectivities for closely eluting compounds.2. Modify Stationary Phase: - Column Chemistry: If using a standard C18 column, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can provide alternative selectivities for aromatic and polar compounds.3. Adjust Flow Rate: - Decrease Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.
Peak Tailing of Metolazone or Metabolite Peaks Interaction of basic analytes with acidic silanol groups on the silica-based column packing.1. Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with thorough end-capping minimize the presence of free silanol groups.2. Add a Mobile Phase Modifier: - Acidic Additive: Incorporate a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%) to the mobile phase. This can protonate the silanol groups and reduce their interaction with the analytes. - Basic Additive: For basic compounds, adding a small amount of a basic modifier like triethylamine (TEA) can compete with the analyte for active sites on the stationary phase.3. Adjust Mobile Phase pH: Operating at a lower pH (e.g., pH 3) can suppress the ionization of silanol groups.
Broad Peaks Extra-column band broadening, poor column efficiency, or secondary interactions.1. Minimize Tubing Length and Diameter: Keep the tubing connecting the injector, column, and detector as short and narrow as possible to reduce dead volume.2. Check for Column Contamination: Flush the column with a strong solvent to remove any adsorbed contaminants.3. Ensure Proper Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before injecting the sample.4. Optimize Injection Volume and Solvent: Inject a smaller volume or ensure the sample solvent is compatible with the mobile phase (ideally, dissolve the sample in the mobile phase).
Inconsistent Retention Times Fluctuations in mobile phase composition, temperature, or pump performance.1. Ensure Proper Mobile Phase Preparation: Premix mobile phase components and degas them thoroughly to prevent bubble formation.2. Use a Column Thermostat: Maintain a constant column temperature to ensure reproducible retention times.3. Check Pump Performance: Prime the pump and check for leaks. Ensure a consistent and pulse-free flow.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of Metolazone?

A1: The metabolism of Metolazone is not extensive, with a large portion of the drug being excreted unchanged[1][2]. The primary metabolic pathway is hydroxylation, leading to the formation of more polar, hydroxylated metabolites. Further oxidation of these hydroxylated metabolites can also occur[3]. The specific structures of all metabolites are not extensively detailed in readily available literature.

Q2: What type of HPLC column is best suited for separating Metolazone and its metabolites?

A2: A reversed-phase C18 column is a good starting point for method development. However, to optimize the separation of the parent drug from its more polar hydroxylated metabolites, a C18 column with high purity silica and good end-capping is recommended to minimize peak tailing. If resolution is challenging, exploring columns with alternative selectivities, such as phenyl-hexyl or polar-embedded phases, may be beneficial.

Q3: How does the mobile phase pH affect the separation?

A3: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like Metolazone and its metabolites. By adjusting the pH, you can control the degree of ionization of the analytes and the stationary phase's surface charge (residual silanols). This can alter the hydrophobic and ionic interactions, leading to changes in selectivity and resolution. It is generally advisable to work at a pH where the analytes are in a single, stable ionization state.

Q4: Is gradient or isocratic elution preferred for this separation?

A4: For separating a parent drug from its more polar metabolites, gradient elution is often advantageous. A gradient program allows for the efficient elution of both the less retained (more polar) metabolites and the more retained parent drug within a reasonable run time. A shallow gradient can be particularly effective in resolving closely eluting peaks.

Q5: How can I improve the sensitivity of my method for detecting low-level metabolites?

A5: To enhance sensitivity, you can:

  • Optimize the detector wavelength: Determine the UV maximum absorbance for both Metolazone and its metabolites.

  • Increase the injection volume: Be mindful that this can lead to peak broadening if the sample solvent is stronger than the mobile phase.

  • Use a more sensitive detector: A mass spectrometer (LC-MS) will offer significantly higher sensitivity and selectivity compared to a UV detector.

  • Employ sample enrichment techniques: Solid-phase extraction (SPE) can be used to concentrate the analytes from a larger sample volume before HPLC analysis.

Experimental Protocols

General HPLC Method for the Separation of Metolazone and its Hydroxylated Metabolites

This protocol provides a starting point for method development. Optimization will be required based on the specific metabolites of interest and the HPLC system used.

Parameter Condition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 10% B2-15 min: 10-90% B15-17 min: 90% B17-18 min: 90-10% B18-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 235 nm

Note: This is a generic method. The gradient profile, mobile phase composition, and other parameters should be optimized to achieve the desired separation.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma, Urine) Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration HPLC_System HPLC System Concentration->HPLC_System Inject Column C18 Column HPLC_System->Column Detector UV or MS Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Peak Integration and Quantification Chromatogram->Quantification

Caption: A typical experimental workflow for the analysis of Metolazone and its metabolites from biological samples.

Troubleshooting_Logic Start Poor Peak Resolution Opt_Mobile_Phase Optimize Mobile Phase? (Aqueous %, pH, Organic Modifier) Start->Opt_Mobile_Phase Change_Column Change Stationary Phase? (e.g., Phenyl-Hexyl) Opt_Mobile_Phase->Change_Column No Improvement Resolution_OK Resolution Acceptable Opt_Mobile_Phase->Resolution_OK Improved Adjust_Flow Adjust Flow Rate? (Decrease) Change_Column->Adjust_Flow No Improvement Change_Column->Resolution_OK Improved Adjust_Flow->Resolution_OK Improved End Method Optimized Resolution_OK->End

Caption: A logical troubleshooting workflow for addressing poor peak resolution in the HPLC separation of Metolazone and its metabolites.

References

Technical Support Center: Synthesis of Metolazone and Management of Related Byproducts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on identifying and mitigating byproducts generated during the synthesis of Metolazone. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts observed during Metolazone synthesis?

A1: The synthesis of Metolazone, a quinazoline diuretic, typically starts from 2-methyl-5-chloroaniline and involves several key steps including acetylation, chlorosulfonation, ammonolysis, and cyclization.[] During this process, several known impurities can be formed, which are designated by the European Pharmacopoeia as Impurities A, B, C, D, and E.

Q2: A compound labeled "2,2-Dimethyl Metolazone" was expected in our synthesis. Is this a known byproduct?

A2: Based on available scientific literature and chemical databases, "this compound" is not a recognized impurity or a standard nomenclature for a known byproduct of Metolazone synthesis. It is highly probable that this is a typographical error and the intended compound of interest is Metolazone or one of its known impurities. We recommend verifying the chemical structure and analytical data of the observed compound against the profiles of Metolazone and its established impurities.

Q3: What are the potential sources of impurities in the Metolazone synthesis pathway?

A3: Impurities can arise from various stages of the manufacturing process. These include:

  • Starting materials and reagents: Purity of the initial 2-methyl-5-chloroaniline and other reactants is crucial.

  • Side reactions: Incomplete reactions or competing reaction pathways can lead to the formation of byproducts. For instance, isomers of the starting material or intermediates can lead to the formation of isomeric impurities.

  • Degradation products: The active pharmaceutical ingredient (API) can degrade under certain conditions of heat, light, or pH, forming degradation products.

  • Residual solvents and catalysts: These are inorganic or organic materials used during the synthesis that are not completely removed.

Troubleshooting Guide

Issue 1: An unknown peak is consistently observed in our HPLC chromatogram during in-process control.

Possible Cause & Mitigation:

  • Incomplete Reaction: One of the intermediates may not be fully consumed.

    • Mitigation: Review the reaction time, temperature, and stoichiometry of reagents for the preceding step. Consider increasing the reaction time or adjusting the temperature as per literature recommendations. For example, in the initial acetylation of 2-methyl-5-chloroaniline, ensure complete conversion before proceeding to chlorosulfonation.

  • Formation of a Known Impurity: The peak may correspond to one of the known Metolazone impurities (A, B, C, D, or E).

    • Mitigation: Obtain reference standards for the known impurities to confirm the identity of the peak by comparing retention times. Once identified, specific mitigation strategies for that impurity can be implemented (see below).

  • Novel Impurity: If the peak does not correspond to any known intermediate or impurity, it may be a novel byproduct.

    • Mitigation: Isolate the impurity using preparative HPLC for structural elucidation via techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Understanding the structure will provide clues about its formation pathway and how to control it.

Issue 2: The level of Metolazone Impurity A is above the acceptable limit.

Possible Cause & Mitigation:

  • Isomeric Impurity in Starting Material: Metolazone Impurity A is the meta-isomer. Its presence is often linked to the presence of the corresponding meta-isomer in the 2-methylaniline starting material.

    • Mitigation: Source high-purity 2-methyl-5-chloroaniline with a low content of its isomers. Implement stringent quality control checks on incoming raw materials using a validated analytical method.

Issue 3: High levels of Metolazone Impurity C (Desmethyl Metolazone) are detected.

Possible Cause & Mitigation:

  • Side Reaction during Cyclization: Impurity C is the N-desmethyl analog of Metolazone. Its formation can be attributed to a side reaction during the quinazoline ring formation if a demethylating agent or condition is present.

    • Mitigation: Carefully control the reaction conditions during the cyclization step. Optimize the temperature and reaction time to favor the formation of Metolazone over the desmethyl impurity. Ensure the absence of any contaminants that could facilitate demethylation.

Issue 4: The final product shows significant degradation after storage.

Possible Cause & Mitigation:

  • Hydrolytic or Oxidative Degradation: Metolazone can be susceptible to degradation in the presence of moisture or oxygen, especially at elevated temperatures.

    • Mitigation: Store the final product in well-sealed containers with desiccants to protect from moisture. Consider packaging under an inert atmosphere (e.g., nitrogen) to prevent oxidation. Conduct forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to understand the degradation pathways and develop a stability-indicating analytical method.[2]

Data on Metolazone Impurities

Impurity NameChemical NameMolecular FormulaMolecular Weight ( g/mol )
Metolazone 7-chloro-2-methyl-3-(2-methylphenyl)-4-oxo-1,2-dihydroquinazoline-6-sulfonamideC₁₆H₁₆ClN₃O₃S365.83
Impurity A (2RS)-7-Chloro-2-methyl-3-(3-methylphenyl)-4-oxo-1,2,3,4-tetrahydroquinazoline-6-sulphonamideC₁₆H₁₆ClN₃O₃S365.83
Impurity B Not specified in readily available literatureC₁₆H₁₆ClN₃O₃S365.83
Impurity C (2RS)-7-Chloro-2-methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-6-sulfonamide (Desmethyl Metolazone)C₁₅H₁₄ClN₃O₃S351.81
Impurity D Not specified in readily available literatureC₁₆H₁₄ClN₃O₃S363.82
Impurity E 2-amino-4-chloro-N-(2-methylphenyl)-5-sulfamoylbenzamideC₁₄H₁₄ClN₃O₃S339.80

Experimental Protocols

Protocol 1: HPLC Method for Metolazone and its Impurities (Based on European Pharmacopoeia)

This method is designed for the separation and quantification of Metolazone and its known impurities A, B, C, D, and E.

  • Chromatographic System:

    • Column: A stainless steel column (e.g., 150 mm x 4.6 mm) packed with octadecylsilyl silica gel for chromatography (C18), with a particle size of 5 µm.

    • Mobile Phase: A mixture of a phosphate buffer and an organic solvent like methanol or acetonitrile. The exact composition and gradient program should be as per the specific monograph in the European Pharmacopoeia. A common mobile phase composition is a mixture of methanol and 0.02 M phosphate buffer (pH 3.0) in a 70:30 v/v ratio.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV spectrophotometer at a wavelength of 235 nm.[3]

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient or controlled at a specific temperature as per the monograph.

  • Sample Preparation:

    • Standard Solution: Dissolve a accurately weighed quantity of Metolazone reference standard and its impurities in the mobile phase to obtain a known concentration.

    • Test Solution: Dissolve an accurately weighed quantity of the sample in the mobile phase to obtain a similar concentration to the standard solution.

  • System Suitability:

    • The European Pharmacopoeia specifies resolution requirements between critical peak pairs to ensure the method's performance. For instance, a minimum resolution of 1.6 between impurity E and C, and 1.5 between impurity A and B might be required.

Visualizations

Metolazone_Synthesis_Pathway 2-methyl-5-chloroaniline 2-methyl-5-chloroaniline Intermediate_1 N-(5-chloro-2-methylphenyl)acetamide 2-methyl-5-chloroaniline->Intermediate_1 Acetylation Intermediate_2 4-acetamido-5-chloro-2-methylbenzene-1-sulfonyl chloride Intermediate_1->Intermediate_2 Chlorosulfonation Intermediate_3 4-acetamido-5-chloro-2-methyl-N-sulfamoylbenzamide Intermediate_2->Intermediate_3 Ammonolysis Metolazone Metolazone Intermediate_3->Metolazone Cyclization

Figure 1: Simplified synthetic pathway of Metolazone.

Byproduct_Formation cluster_synthesis Metolazone Synthesis cluster_byproducts Byproduct Formation Starting_Material 2-methyl-5-chloroaniline (with isomeric impurities) Impurity_A Impurity A (meta-isomer) Starting_Material->Impurity_A Carried over from impure starting material Cyclization_Step Cyclization Intermediate Impurity_C Impurity C (Desmethyl Metolazone) Cyclization_Step->Impurity_C Side reaction during ring closure

Figure 2: Potential formation pathways for key byproducts.

Experimental_Workflow Sample Reaction Mixture Sample Preparation Sample Preparation (Dilution, Filtration) Sample->Preparation HPLC_Analysis HPLC Analysis Preparation->HPLC_Analysis Data_Acquisition Data Acquisition & Integration HPLC_Analysis->Data_Acquisition Peak_Identification Peak Identification (vs. Standards) Data_Acquisition->Peak_Identification Quantification Quantification of Impurities Peak_Identification->Quantification Decision Impurity Levels Acceptable? Quantification->Decision Release Proceed to Next Step Decision->Release Yes Troubleshoot Troubleshoot & Mitigate Decision->Troubleshoot No

Figure 3: General workflow for byproduct identification and control.

References

addressing matrix effects in mass spectrometry analysis of 2,2-Dimethyl Metolazone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the mass spectrometry analysis of 2,2-Dimethyl Metolazone. Given the limited direct literature on this specific analog, the guidance provided is based on established methods for its parent compound, metolazone, and general principles of bioanalytical method development.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This can lead to either ion suppression or enhancement, causing inaccurate and imprecise quantification of this compound.[1] These effects can compromise the reliability of pharmacokinetic and other quantitative studies.

Q2: I am observing poor sensitivity and inconsistent results. Could this be due to matrix effects?

A2: Yes, poor sensitivity, inconsistent peak areas, and high variability between samples are common symptoms of significant matrix effects, particularly ion suppression.[1] It is crucial to evaluate for matrix effects during method development to ensure the accuracy and precision of your results.

Q3: What are the most common strategies to mitigate matrix effects for a compound like this compound?

A3: The most effective strategies include:

  • Efficient Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are used to remove interfering matrix components before analysis.[3][4]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components is critical.[3][5]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to compensate for matrix effects, as the SIL-IS will be affected in the same way as the analyte.

Q4: Is a simple protein precipitation sufficient for plasma samples?

A4: While simple and fast, protein precipitation may not provide a clean enough extract for all LC-MS/MS systems and may lead to significant matrix effects.[6] For higher sensitivity and robustness, more selective techniques like LLE or SPE are often recommended.[3][4]

Q5: What type of internal standard is best for the analysis of this compound?

A5: A stable isotope-labeled version of this compound would be the ideal internal standard. If a specific SIL-IS for the dimethyl analog is unavailable, a SIL-IS of metolazone could be a suitable alternative, though its ability to perfectly mimic the analyte's behavior should be carefully validated. Using a structurally similar but not isotopically labeled compound (analog internal standard) is a less desirable option as it may not co-elute and experience the same degree of matrix effect.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Analyte Signal / Poor Sensitivity Ion suppression from co-eluting matrix components.1. Improve Sample Cleanup: Switch from protein precipitation to LLE or SPE. 2. Optimize Chromatography: Modify the gradient, mobile phase, or column to better separate the analyte from interferences. 3. Dilute the Sample: This can reduce the concentration of interfering matrix components.
High Variability in Results (Poor Precision) Inconsistent matrix effects between different sample lots.1. Implement a Robust Sample Preparation Method: SPE is often more reproducible than LLE. 2. Use a Stable Isotope-Labeled Internal Standard: This will compensate for sample-to-sample variations in matrix effects.
Poor Peak Shape Matrix components interfering with the chromatography.1. Enhance Sample Preparation: Ensure the final extract is clean and compatible with the mobile phase. 2. Use a Guard Column: This can protect the analytical column from strongly retained matrix components.
Calibration Curve Fails Linearity Matrix effects are concentration-dependent.1. Use Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples. 2. Employ a SIL-Internal Standard: This will help to normalize the response across the calibration range.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is adapted from a method for metolazone and is a suitable starting point for this compound.[3][4]

  • Sample Preparation:

    • To 500 µL of plasma, add 50 µL of the internal standard working solution (e.g., a stable isotope-labeled analog).

    • Vortex for 30 seconds.

  • Extraction:

    • Add 2.5 mL of ethyl acetate.

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Evaporation and Reconstitution:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Vortex for 1 minute.

  • Analysis:

    • Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

Protocol 2: LC-MS/MS Parameters

These are suggested starting parameters based on methods for metolazone.[3][6]

  • Liquid Chromatography:

    • Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor/Product Ions: These will need to be optimized for this compound. For metolazone, a common transition is m/z 366.1 -> 259.1.[3][7] The addition of two methyl groups will increase the precursor mass.

    • Collision Energy and other MS parameters: Optimize by infusing a standard solution of this compound.

Quantitative Data Summary

The following table summarizes recovery and matrix effect data for metolazone from a validated LC-MS/MS method in rat plasma, which can serve as a benchmark when developing a method for its dimethyl analog.[8]

AnalyteNominal Concentration (ng/mL)Mean Recovery (%)RSD (%)Mean Matrix Effect (%)RSD (%)
Metolazone0.0575.259.8090.2010.20
Metolazone0.578.606.9593.506.68
Metolazone8080.264.6090.955.50
Metolazone20080.533.1089.853.85
Internal Standard20093.603.1592.903.06

Visualizations

MatrixEffectWorkflow Workflow for Addressing Matrix Effects A Initial Method Development (e.g., Protein Precipitation) B Evaluate Matrix Effect (Post-Extraction Spike) A->B C Matrix Effect Acceptable? B->C D Proceed to Validation C->D Yes E Implement Mitigation Strategy C->E No F Option 1: Improve Sample Cleanup (LLE or SPE) E->F G Option 2: Optimize Chromatography E->G H Option 3: Use Stable Isotope-Labeled Internal Standard E->H F->B G->B H->B

Caption: Workflow for identifying and mitigating matrix effects.

TroubleshootingLogic Troubleshooting Logic for Inaccurate Results Start Inaccurate or Imprecise Results CheckIS Is a SIL-IS being used? Start->CheckIS CheckCleanup How clean is the sample extract? CheckIS->CheckCleanup Yes ImplementIS Implement SIL-IS CheckIS->ImplementIS No CheckChrom Is the analyte peak well-separated? CheckCleanup->CheckChrom Clean (SPE/LLE) ImproveCleanup Switch to SPE or LLE CheckCleanup->ImproveCleanup Not Clean (PPT) OptimizeLC Modify Gradient/Column CheckChrom->OptimizeLC No Revalidate Re-evaluate Method CheckChrom->Revalidate Yes ImplementIS->Revalidate ImproveCleanup->Revalidate OptimizeLC->Revalidate

Caption: Decision tree for troubleshooting analytical issues.

References

improving the yield of 2,2-Dimethyl Metolazone synthesis reactions

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for producing 2,2-Dimethyl Metolazone?

A1: The synthesis of this compound would likely follow the established route for Metolazone, with an additional final step for dimethylation at the C2 position. The general strategy involves a multi-step synthesis starting from 2-methyl-5-chloroaniline.[1] This precursor undergoes acetylation, chlorosulfonation, and ammonolysis to form a key intermediate.[1] This intermediate is then cyclized with o-toluidine to form the quinazolinone core of Metolazone. The final proposed step would be the selective dimethylation of the C2 position.

Q2: What are the critical parameters to control for improving the yield of the initial Metolazone synthesis?

A2: Key parameters for optimizing the synthesis of the Metolazone backbone include reaction temperature, time, and the purity of reagents and solvents. For the cyclization step, the choice of condensing agent is crucial. While various methods exist for quinazolinone synthesis, including microwave-assisted and metal-catalyzed reactions, traditional methods often provide a solid baseline for optimization.[2][3]

Q3: What are the expected challenges in the final dimethylation step to produce this compound?

A3: The primary challenges in the proposed dimethylation step would be achieving selective C2-dimethylation without N-alkylation or other side reactions. The choice of methylating agent and reaction conditions will be critical. Strong bases and methyl halides, for example, could lead to a mixture of products. Milder, more selective reagents and carefully controlled stoichiometry will be necessary to favor the desired product.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield in Metolazone Backbone Synthesis Incomplete reaction during cyclization.- Increase reaction time or temperature. - Ensure anhydrous conditions, as moisture can quench reagents. - Use a more efficient condensing agent.
Side product formation.- Analyze byproducts using techniques like LC-MS or NMR to understand side reactions. - Adjust stoichiometry of reactants.
Purification losses.- Optimize recrystallization solvent system. - Consider column chromatography for purification of the crude product.
Incomplete C2-Dimethylation Insufficient reactivity of the methylating agent.- Use a more reactive methylating agent (e.g., methyl triflate instead of methyl iodide). - Increase the reaction temperature.
Steric hindrance at the C2 position.- This is an inherent challenge. Prolonged reaction times or more potent reagents might be necessary.
Formation of N-Alkylated Byproducts Non-selective methylation.- Use a bulkier base to favor C-alkylation over N-alkylation. - Employ a protecting group strategy for the nitrogen atoms if selectivity remains an issue.
Reaction conditions are too harsh.- Lower the reaction temperature. - Use a milder methylating agent.
Difficulty in Product Purification Product and starting material have similar polarity.- If recrystallization is ineffective, utilize column chromatography with a shallow gradient. - Consider derivatization of the unreacted starting material to facilitate separation.
Oily or non-crystalline product.- Try different solvent systems for recrystallization. - Purify via column chromatography and then attempt recrystallization of the purified fractions.

Experimental Protocols

Protocol 1: Synthesis of Metolazone (Adapted from general quinazolinone synthesis)

This protocol is a generalized procedure and may require optimization.

Materials:

  • 5-Chloro-2-methyl-4-aminosulfonylacetanilide (Intermediate)

  • o-Toluidine

  • Phosphorus trichloride

  • Toluene (anhydrous)

  • Sodium bicarbonate solution

  • Sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the 5-Chloro-2-methyl-4-aminosulfonylacetanilide intermediate and o-toluidine in anhydrous toluene.

  • Slowly add phosphorus trichloride to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench by carefully adding a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it successively with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Metolazone.

  • Purify the crude product by recrystallization from ethanol to yield pure Metolazone.

Protocol 2: Hypothetical C2-Dimethylation of Metolazone Precursor

This is a proposed protocol and requires significant optimization.

Materials:

  • Metolazone precursor

  • Anhydrous Tetrahydrofuran (THF)

  • Strong base (e.g., Sodium hydride or Lithium diisopropylamide)

  • Methyl iodide

  • Ammonium chloride solution (saturated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the Metolazone precursor in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the strong base to the solution and stir for 30 minutes to an hour to allow for deprotonation.

  • Add methyl iodide dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of a saturated ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_metolazone Metolazone Synthesis cluster_dimethylation Proposed Dimethylation start Starting Materials: - 2-methyl-5-chloroaniline step1 Acetylation, Chlorosulfonation, Ammonolysis start->step1 intermediate Intermediate: 5-Chloro-2-methyl-4- aminosulfonylacetanilide step1->intermediate step2 Cyclization with o-toluidine intermediate->step2 metolazone Metolazone step2->metolazone metolazone_precursor Metolazone step3 C2-Dimethylation metolazone_precursor->step3 final_product This compound step3->final_product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions low_yield Low Yield Observed incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_products Side Product Formation low_yield->side_products purification_loss Purification Loss low_yield->purification_loss optimize_conditions Optimize Reaction Conditions (Time, Temp) incomplete_reaction->optimize_conditions change_reagents Change Reagents/ Stoichiometry side_products->change_reagents improve_purification Improve Purification Technique purification_loss->improve_purification

References

enhancing the stability of 2,2-Dimethyl Metolazone stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2,2-Dimethyl Metolazone

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound?

A1: this compound, like its parent compound Metolazone, is expected to have high solubility in organic solvents. For high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are recommended.[1] Metolazone has a solubility of approximately 25 mg/mL in both DMSO and DMF.[1] Ethanol can also be used, but the solubility is significantly lower, at around 0.3 mg/mL.[1] For most applications, DMSO is the preferred solvent due to its high solubilizing power and compatibility with many experimental systems.[2][3]

Q2: My compound precipitated after diluting my DMSO stock solution into an aqueous buffer. What happened and how can I fix it?

A2: This is a common issue. Metolazone is sparingly soluble in aqueous buffers.[1] When a concentrated DMSO stock is diluted into an aqueous medium, the compound can crash out of solution if its final concentration exceeds its aqueous solubility limit. To resolve this, you can try:

  • Increasing the final volume of the aqueous buffer to lower the final concentration of the compound.

  • Adding a surfactant or co-solvent to the aqueous buffer to increase solubility.

  • Preparing an intermediate dilution in a solvent miscible with both DMSO and water, such as ethanol, before the final dilution into the aqueous buffer.

  • For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[1] A 1:1 solution of DMSO:PBS (pH 7.2) has been shown to dissolve Metolazone at approximately 0.5 mg/mL.[1]

Q3: How should I store my this compound stock solutions to ensure stability?

A3: Long-term stability is best achieved by storing stock solutions at low temperatures. For stock solutions prepared in DMSO, storage at -20°C or -80°C is recommended.[2][4] Solutions in DMSO may be stored desiccated at -20°C for up to two months.[4] The solid form of Metolazone is stable for at least four years when stored at -20°C.[1] It is strongly advised not to store aqueous dilutions for more than one day.[1] Always protect solutions from light by using amber vials or by wrapping containers in foil.[5]

Q4: I am observing unexpected results or new peaks in my analysis (e.g., HPLC, LC-MS). Could my stock solution be degrading?

A4: Yes, this is possible. Degradation can be caused by several factors, including improper storage temperature, exposure to light, pH instability, or repeated freeze-thaw cycles. A known degradation pathway for Metolazone involves hydrolysis.[6] To confirm degradation, you should run a fresh sample prepared from a new stock solution as a control. An accelerated stability study can also help identify the cause.

Troubleshooting Guide

This guide provides a logical workflow for addressing common issues with this compound stock solutions.

G start Start: Issue with Stock Solution precipitate Is there visible precipitate? start->precipitate degradation Suspected degradation? (e.g., new HPLC peaks, loss of activity) start->degradation solubility Concentration exceeds solubility limit. precipitate->solubility Yes storage_precipitate Improper storage? (e.g., stored at 4°C instead of -20°C) precipitate->storage_precipitate No storage_degrade Improper storage? (e.g., light exposure, wrong temp, aqueous buffer stored >24h) degradation->storage_degrade Yes fix_precipitate Action: 1. Gently warm/sonicate to redissolve. 2. Prepare a more dilute stock. 3. Check solvent choice. solubility->fix_precipitate storage_precipitate->fix_precipitate No fix_storage_precipitate Action: Store at recommended -20°C or -80°C. storage_precipitate->fix_storage_precipitate Yes freeze_thaw Multiple freeze-thaw cycles? storage_degrade->freeze_thaw No fix_storage_degrade Action: 1. Prepare fresh stock. 2. Store in amber vials at -20°C/-80°C. 3. Avoid storing aqueous dilutions. storage_degrade->fix_storage_degrade Yes freeze_thaw->fix_storage_degrade No fix_freeze_thaw Action: Aliquot stock solution into single-use volumes. freeze_thaw->fix_freeze_thaw Yes

Caption: Troubleshooting workflow for common stock solution issues.

Quantitative Data Summary

Table 1: Solubility of Metolazone in Common Solvents

SolventSolubilityReference
DMSO≥ 100 mg/mL[2]
DMSO~25 mg/mL[1]
Dimethylformamide (DMF)~25 mg/mL[1]
Ethanol~0.3 mg/mL[1]
Water< 0.1 mg/mL (insoluble)[2]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[1]

Table 2: Recommended Storage Conditions

FormSolventTemperatureDurationReference
SolidN/A-20°C≥ 4 years[1]
Stock SolutionDMSO-20°CUp to 2 months[4]
Stock SolutionDMSO-80°C≥ 2 years[2]
Aqueous DilutionAqueous Buffer4°C or RT≤ 1 day[1]

Experimental Protocols

Protocol 1: Preparation of a 25 mg/mL Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound solid in a sterile microcentrifuge tube. For example, weigh 5 mg of the compound.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration. For 5 mg of compound to make a 25 mg/mL solution, add 200 µL of DMSO.

  • Dissolution: Vortex the solution vigorously. If necessary, use gentle warming (in a 37°C water bath) or sonication to aid dissolution.[2] Ensure the solution is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into single-use amber vials to avoid repeated freeze-thaw cycles and light exposure. Store immediately at -20°C or -80°C.

Protocol 2: General Accelerated Stability Study

This protocol outlines a method to assess the stability of your stock solution under stress conditions.

G cluster_prep Preparation cluster_analysis Analysis cluster_storage Storage Conditions cluster_eval Evaluation prep Prepare fresh This compound stock solution t0 T=0 Analysis (e.g., HPLC) prep->t0 cond1 Condition 1: -20°C (Control) t0->cond1 cond2 Condition 2: 4°C t0->cond2 cond3 Condition 3: 40°C (Accelerated) t0->cond3 t_final Final Time Point Analysis eval Compare peak area of parent compound across time points and conditions. t_final->eval cond1->t_final Incubate for defined period (e.g., 7 days) cond2->t_final Incubate for defined period (e.g., 7 days) cond3->t_final Incubate for defined period (e.g., 7 days)

Caption: Experimental workflow for an accelerated stability study.

  • Preparation: Prepare a fresh stock solution of this compound as described in Protocol 1.

  • Initial Analysis (T=0): Immediately analyze an aliquot of the fresh stock solution using a suitable analytical method (e.g., HPLC-UV) to determine the initial peak area of the parent compound. This serves as your baseline control.

  • Incubation: Aliquot the remaining stock solution into separate vials and store them under different conditions:

    • Control: -20°C, protected from light.

    • Refrigerated: 4°C, protected from light.

    • Accelerated: 40°C, protected from light.

  • Time-Point Analysis: After a predetermined time (e.g., 1, 3, 7, and 14 days), retrieve one aliquot from each storage condition.

  • Sample Analysis: Allow the samples to come to room temperature and analyze them using the same analytical method as the T=0 sample.

  • Data Evaluation: Compare the peak area of the parent compound in the stored samples to the T=0 sample. A significant decrease in the parent peak area and/or the appearance of new peaks indicates degradation.

Potential Degradation Pathway

Metolazone can undergo degradation under various stress conditions, with hydrolysis being a key pathway. The following diagram illustrates a potential degradation mechanism based on studies of Metolazone.[6]

G parent This compound (Stable Form) hydrolysis Hydrolysis of Sulfonamide Group parent->hydrolysis exposed to stress Stress Conditions (e.g., Acidic/Basic pH, Heat) stress->hydrolysis product1 Degradation Product 1 (Loss of SO2NH2) hydrolysis->product1 results in

Caption: Potential hydrolytic degradation pathway for Metolazone.

References

resolving peak tailing for 2,2-Dimethyl Metolazone in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on resolving common issues encountered during chromatographic analysis.

Troubleshooting Guide: Resolving Peak Tailing for 2,2-Dimethyl Metolazone

Peak tailing is a common chromatographic problem that can compromise the accuracy and resolution of your analysis. This guide provides a systematic approach to troubleshooting and resolving peak tailing for this compound, a basic compound prone to this issue.

Understanding the Problem:

Peak tailing occurs when the peak shape is asymmetrical, with the latter half of the peak being broader than the front half. For basic compounds like this compound, this is often due to secondary interactions with the stationary phase. The primary cause is typically the interaction of the basic analyte with acidic residual silanol groups on the silica-based column packing material.[1][2][3]

Initial Assessment:

Before making any changes to your method, it's crucial to quantify the extent of the tailing. This is done by calculating the tailing factor or asymmetry factor (As). An ideal peak has an As of 1.0. A value greater than 1.2 is generally considered to be tailing.[2][4]

Asymmetry Factor (As)Peak ShapeInterpretation
As = 1SymmetricalIdeal
As > 1.2TailingSignificant peak tailing, requires troubleshooting
As < 1FrontingPeak fronting, a different issue

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for basic compounds like this compound?

A1: The most common causes include:

  • Secondary Silanol Interactions: The primary cause is the interaction between the positively charged basic analyte and negatively charged residual silanol groups on the silica stationary phase.[1][2][5]

  • Improper Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to the ionization of silanol groups, increasing their interaction with the basic analyte.[3][4][5]

  • Column Degradation: Over time, columns can degrade, leading to the exposure of more active silanol sites.[4]

  • Sample Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion.[3][4]

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[4][6]

  • Contamination: Contaminants in the sample or mobile phase can interact with the column and cause tailing.[3]

Q2: How does the mobile phase pH affect peak tailing for this compound?

A2: The mobile phase pH is a critical parameter. For basic compounds, a lower pH (typically between 2 and 4) is often used to suppress the ionization of residual silanol groups on the stationary phase.[1][2][4] By keeping the silanols in their neutral form, the secondary interactions with the basic analyte are minimized, leading to a more symmetrical peak shape. However, it's important to ensure that the analyte of interest remains retained and stable at the chosen pH.

Q3: Can the choice of column impact peak tailing?

A3: Absolutely. Modern HPLC columns are designed to minimize peak tailing for basic compounds.[1] Consider the following:

  • End-capped Columns: These columns have their residual silanol groups chemically deactivated (capped), reducing their availability for secondary interactions.[2][4]

  • Type B Silica Columns: These are made from high-purity silica with a lower concentration of acidic silanol groups compared to older Type A silica.[1]

  • Hybrid Silica Columns: These columns incorporate organic modifications into the silica matrix, which can shield the silanol groups and improve peak shape.[1]

Q4: Are there any mobile phase additives that can help reduce peak tailing?

A4: Yes, mobile phase additives can be very effective. A common approach is to add a small amount of a basic compound, such as triethylamine (TEA), to the mobile phase.[1][7] TEA acts as a competing base, binding to the active silanol sites and preventing the analyte from interacting with them. Typically, a concentration of 10-25 mM TEA is sufficient.

Experimental Protocols

Here are some detailed methodologies to address peak tailing for this compound.

Protocol 1: Mobile Phase pH Adjustment

  • Objective: To determine the optimal mobile phase pH to minimize peak tailing.

  • Materials:

    • HPLC system with UV detector

    • C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • This compound standard solution

    • Acetonitrile (ACN)

    • Methanol (MeOH)

    • Formic acid or trifluoroacetic acid (TFA)

    • Ammonium acetate or formate

    • pH meter

  • Procedure:

    • Prepare a series of mobile phases with varying pH values (e.g., pH 2.5, 3.0, 3.5, 4.0). A typical mobile phase composition could be ACN:Water with a buffer. For example, 50:50 ACN:20mM Ammonium Formate.

    • Adjust the pH of the aqueous portion of the mobile phase using a suitable acid (e.g., formic acid).

    • Equilibrate the column with the first mobile phase for at least 15-20 column volumes.

    • Inject the this compound standard.

    • Record the chromatogram and calculate the asymmetry factor.

    • Repeat steps 3-5 for each mobile phase pH.

  • Expected Outcome: A lower pH should result in a more symmetrical peak with a lower asymmetry factor.

Protocol 2: Evaluation of Mobile Phase Additives

  • Objective: To assess the effect of a basic additive on peak shape.

  • Materials:

    • Same as Protocol 1, with the addition of Triethylamine (TEA).

  • Procedure:

    • Prepare a mobile phase at the optimal pH determined in Protocol 1.

    • Prepare a second mobile phase with the same composition but with the addition of 25 mM TEA to the aqueous portion.

    • Equilibrate the column with the mobile phase without TEA and inject the standard.

    • Record the chromatogram and calculate the asymmetry factor.

    • Equilibrate the column with the mobile phase containing TEA and inject the standard.

    • Record the chromatogram and calculate the asymmetry factor.

  • Expected Outcome: The addition of TEA should significantly reduce peak tailing and result in an asymmetry factor closer to 1.

Visualizations

Below are diagrams to illustrate the key concepts and workflows discussed in this guide.

PeakTailing_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Verification start Peak Tailing Observed (As > 1.2) step1 Check Mobile Phase pH (Adjust to 2.5-3.5) start->step1 Initial Check step2 Evaluate Column (Use End-capped or Type B Silica) step1->step2 If tailing persists end Peak Tailing Resolved (As ≈ 1.0) step1->end If resolved step3 Add Mobile Phase Modifier (e.g., Triethylamine) step2->step3 If tailing persists step2->end If resolved step4 Check for Overload (Dilute Sample) step3->step4 If tailing persists step3->end If resolved step4->end Verify Resolution Silanol_Interaction_Diagram cluster_0 Stationary Phase (Silica Surface) cluster_1 Mobile Phase silanol_ionized Si-O⁻ (Ionized Silanol) silanol_neutral Si-OH (Neutral Silanol) analyte Analyte⁺ (Basic Compound) analyte->silanol_ionized Strong Interaction (Causes Tailing) analyte->silanol_neutral Weak Interaction (Good Peak Shape) additive Additive⁺ (e.g., TEA) additive->silanol_ionized Competitive Binding (Reduces Tailing)

References

dealing with variability in animal model response to 2,2-Dimethyl Metolazone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Metolazone in animal models. Metolazone is a quinazoline diuretic, similar in action to thiazide diuretics, that inhibits sodium reabsorption in the renal tubules, leading to increased water and electrolyte excretion.[1][2] Variability in animal model response is a common challenge in preclinical studies. This guide is designed to help researchers identify potential sources of variability and provide systematic approaches to optimize experimental design and ensure reproducible results.

It is important to note that the compound "2,2-Dimethyl Metolazone" was not found in the available scientific literature. The information provided here pertains to Metolazone . The chemical name for Metolazone is 7-chloro-2-methyl-3-(2-methylphenyl)-4-oxo-1,2-dihydroquinazoline-6-sulfonamide, and the "2-methyl" designation in its structure may be a source of the query.[3] Researchers should verify the chemical structure and name of the compound being used.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Metolazone?

A1: Metolazone is a thiazide-like diuretic that primarily acts on the distal convoluted tubule of the nephron in the kidney.[2] It inhibits the sodium-chloride (Na+/Cl-) symporter, preventing the reabsorption of sodium and chloride ions back into the bloodstream. This leads to an increase in the excretion of sodium, chloride, and consequently water, resulting in diuresis.[2] It also has a lesser effect on the proximal convoluted tubule.[4][5]

Q2: What are the common animal models used for studying Metolazone?

A2: Dogs have been frequently used to study the diuretic action and pharmacokinetics of Metolazone.[5] Studies in dogs have helped to elucidate its sites of action within the nephron.[5] While specific studies on other models are less commonly cited in the general literature, rodents (rats and mice) are standard models for preclinical diuretic and cardiovascular research.

Q3: What are the expected pharmacokinetic parameters of Metolazone?

A3: In humans, oral Metolazone is rapidly absorbed, with peak plasma concentrations occurring around 1.5 to 4 hours after administration. The mean elimination half-life is approximately 6 to 8 hours, and it is primarily excreted in the urine.[6] Pharmacokinetic parameters can vary significantly between species, and it is crucial to determine these in the specific animal model being used. One study in normal human subjects found the elimination rate constant to be 0.13 hr-1.[7]

Q4: Can Metolazone be used in combination with other diuretics?

A4: Yes, Metolazone is sometimes used in combination with loop diuretics, such as furosemide.[1][8] This combination can produce a synergistic effect, leading to a more potent diuresis, particularly in cases of diuretic resistance.[1] The two drugs act on different parts of the nephron, enhancing their overall effect.[1]

Troubleshooting Guide: Variability in Animal Model Response

Variability in the diuretic response to Metolazone can arise from numerous factors. This guide provides a structured approach to troubleshooting common issues.

Problem Potential Cause(s) Recommended Solution(s)
High inter-individual variability in diuretic response Genetic differences within the animal strain: Different genetic backgrounds can lead to variations in drug metabolism and receptor sensitivity.- Use a genetically homogenous, inbred strain of animals.- Increase the sample size to account for variability and improve statistical power.- If using an outbred stock, ensure proper randomization of animals to treatment groups.
Animal Health Status: Underlying health conditions, particularly renal impairment, can significantly alter diuretic response.[7]- Ensure all animals are healthy and free from disease before starting the experiment.- Perform a health screen, including basic blood chemistry to check renal function (e.g., creatinine levels).
Sex differences: Hormonal differences between males and females can influence drug metabolism and fluid balance.- Use animals of a single sex for the initial study to reduce variability.- If both sexes are used, ensure equal representation in each group and analyze the data for sex-specific effects.
Inconsistent or lower-than-expected diuretic effect Incorrect drug dosage or administration: Errors in dose calculation, preparation, or administration route can lead to suboptimal drug exposure.- Double-check all dose calculations and ensure accurate weighing of the compound.- Validate the drug administration technique (e.g., oral gavage, intravenous injection) to ensure consistent delivery.- For oral administration, consider the effect of food on drug absorption, as food can delay Metolazone absorption.[6]
Poor drug solubility or stability: Metolazone is sparingly soluble in water.[2] Improper formulation can lead to incomplete dissolution and reduced bioavailability.- Use a suitable vehicle for drug solubilization. Refer to established protocols or perform solubility testing.- Prepare fresh drug solutions for each experiment to avoid degradation.
Diuretic resistance: Chronic administration of diuretics can lead to a blunted response over time.- If conducting a chronic study, be aware of the potential for diuretic resistance.- Consider a "drug holiday" or combination therapy with a diuretic acting on a different part of the nephron.[1]
Unexpected adverse effects (e.g., excessive dehydration, electrolyte imbalance) Dose is too high for the specific animal model or strain. - Perform a dose-response study to determine the optimal therapeutic dose with minimal side effects.- Start with a lower dose and titrate upwards based on the observed diuretic response and animal welfare.
Interaction with other compounds: Anesthetics, analgesics, or other experimental compounds can interact with Metolazone and potentiate its effects.- Review the pharmacology of all co-administered drugs for potential interactions.- If possible, avoid co-administration of drugs that may affect renal function or fluid balance.
Dehydration prior to drug administration. - Ensure animals have free access to water before and during the experiment, unless water restriction is part of the experimental design.

Experimental Protocols

Key Experiment: Evaluation of Diuretic Activity in a Rodent Model

This protocol provides a general framework for assessing the diuretic effect of Metolazone in rats. It should be adapted and optimized for the specific research question and animal model.

Materials:

  • Metolazone

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Metabolic cages for urine collection

  • Saline solution (0.9% NaCl)

  • Analytical balance

  • Oral gavage needles

  • Urine collection tubes

  • Flame photometer or ion-selective electrodes for electrolyte analysis

Procedure:

  • Animal Acclimatization: Acclimate male Sprague-Dawley rats (200-250g) to the metabolic cages for at least 3 days prior to the experiment. Provide free access to food and water.

  • Fasting: Withhold food but not water for 18 hours before the experiment to ensure a uniform state of hydration and gastrointestinal content.

  • Hydration: Administer a saline solution (25 mL/kg, orally) to all animals to ensure a baseline level of hydration and promote urine flow.

  • Drug Administration:

    • Divide animals into at least three groups: Vehicle control, Metolazone low dose (e.g., 1 mg/kg), and Metolazone high dose (e.g., 5 mg/kg).

    • Prepare Metolazone solutions in the chosen vehicle.

    • Administer the vehicle or Metolazone solution orally via gavage at a volume of 5 mL/kg.

  • Urine Collection:

    • Place the animals back into the metabolic cages immediately after dosing.

    • Collect urine at predetermined time points (e.g., 0-4 hours, 4-8 hours, and 8-24 hours).

  • Data Collection and Analysis:

    • Measure the total urine volume for each collection period.

    • Analyze urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.

    • Calculate the total excretion of each electrolyte.

    • Compare the urine volume and electrolyte excretion between the treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).

Visualizations

Signaling Pathway and Experimental Workflow

Metolazone_Mechanism cluster_nephron Distal Convoluted Tubule Tubular_Lumen Tubular Lumen (Filtrate) Na_Cl_Symporter Na+/Cl- Symporter Epithelial_Cell Tubular Epithelial Cell Bloodstream Bloodstream Epithelial_Cell->Bloodstream Na+ & Cl- to Blood Metolazone Metolazone Metolazone->Na_Cl_Symporter Inhibits Na_Excretion Increased Na+ Excretion Cl_Excretion Increased Cl- Excretion Na_Cl_Symporter->Epithelial_Cell Na+ & Cl- Reabsorption Water_Excretion Increased Water Excretion (Diuresis) Na_Excretion->Water_Excretion Osmotic Effect Cl_Excretion->Water_Excretion Osmotic Effect

Caption: Mechanism of action of Metolazone in the distal convoluted tubule.

Troubleshooting_Workflow Start Experiment Shows High Variability or Inconsistent Response Check_Drug Verify Drug Integrity: - Purity - Formulation - Dosing Start->Check_Drug Check_Animals Assess Animal Factors: - Health Status - Strain/Genetics - Sex Start->Check_Animals Check_Protocol Review Experimental Protocol: - Administration Technique - Controls - Randomization Start->Check_Protocol Optimize_Drug Optimize Drug Delivery: - Adjust Dose - Reformulate - Confirm Administration Check_Drug->Optimize_Drug Issue Identified Refine_Animals Refine Animal Model: - Use Inbred Strain - Screen Health - Use Single Sex Check_Animals->Refine_Animals Issue Identified Standardize_Protocol Standardize Protocol: - Train Personnel - Implement Blinding - Use Appropriate Controls Check_Protocol->Standardize_Protocol Issue Identified Re-evaluate Re-run Experiment and Analyze Data Optimize_Drug->Re-evaluate Refine_Animals->Re-evaluate Standardize_Protocol->Re-evaluate

Caption: A logical workflow for troubleshooting variability in animal model response.

References

Validation & Comparative

Validating the Inhibitory Effect of 2,2-Dimethyl Metolazone on the Na-Cl Cotransporter (NCC): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metolazone, a quinazoline-based diuretic, functions by inhibiting the NCC in the distal convoluted tubule of the kidney, leading to increased sodium and chloride excretion.[1][2] This mechanism of action is shared by other thiazide and thiazide-like diuretics, including hydrochlorothiazide, chlorthalidone, and indapamide.[3] This guide details established in vitro methods for quantifying and comparing the inhibitory potency of these compounds against the NCC.

Comparative Analysis of NCC Inhibitors

While a direct head-to-head comparison including 2,2-Dimethyl Metolazone is not possible due to the absence of published data, we can establish a baseline for comparison with existing NCC inhibitors. The potency of these inhibitors can be quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

Table 1: Qualitative and Quantitative Comparison of NCC Inhibitors

CompoundClassPotency Ranking (Qualitative)Reported IC50 (μM)Notes
PolythiazideThiazide1Data not consistently reported in comparative studiesOften cited as one of the most potent thiazides.
Metolazone Thiazide-like 2 ~0.43 [4]A potent inhibitor with a distinct chemical structure from thiazides.[5]
BendroflumethiazideThiazide3Data not consistently reported in comparative studies
TrichloromethiazideThiazide4Data not consistently reported in comparative studies
ChlorthalidoneThiazide-like5Data not consistently reported in comparative studiesKnown for its long half-life.[6]
Hydrochlorothiazide (HCTZ)ThiazideNot explicitly ranked in the same studyVariable, requires specific experimental contextOne of the most commonly prescribed thiazide diuretics.
IndapamideThiazide-likeNot explicitly ranked in the same studyVariable, requires specific experimental contextExhibits additional vasodilatory effects.

Note: The potency ranking is based on a study on rat NCC.[7] IC50 values can vary significantly based on the experimental system (e.g., cell type, NCC species) and assay conditions.

Signaling Pathway of NCC Inhibition

The primary mechanism of action for thiazide and thiazide-like diuretics is the direct inhibition of the Na-Cl cotransporter (NCC) located on the apical membrane of cells in the distal convoluted tubule of the kidney.

cluster_lumen Tubular Lumen cluster_cell Distal Convoluted Tubule Cell cluster_blood Blood Na+ Na+ NCC NCC Na+->NCC Cl- Cl- Cl-->NCC Na_in Na+ NCC->Na_in Cl_in Cl- NCC->Cl_in NaK_ATPase Na+/K+ ATPase Na_in->NaK_ATPase Na_blood Na+ K_blood K+ K_blood->NaK_ATPase NaK_ATPase->Na_blood Metolazone Metolazone / this compound Metolazone->NCC Inhibition

Mechanism of NCC inhibition by Metolazone.

Experimental Protocols

To validate the inhibitory effect of this compound and compare it with other compounds, the following established in vitro assays are recommended.

Chloride Influx Assay in HEK293 Cells

This assay measures NCC-mediated chloride influx using a chloride-sensitive fluorescent protein.[3][5]

Experimental Workflow:

A Seed HEK293 cells stably expressing NCC and a chloride-sensitive YFP B Incubate cells in a hypotonic, Cl--free buffer to activate NCC A->B C Add test compounds (e.g., this compound) at varying concentrations B->C D Initiate Cl- influx by adding a NaCl-containing assay buffer C->D E Measure the rate of YFP fluorescence quenching D->E F Calculate IC50 values from dose-response curves E->F

Chloride influx assay workflow.

Detailed Methodology:

  • Cell Culture: Maintain HEK293 cells stably co-expressing human NCC and a membrane-targeted, chloride-sensitive yellow fluorescent protein (YFP) in a suitable culture medium.

  • Cell Seeding: Seed the cells in a 96-well black, clear-bottom plate and allow them to adhere and reach confluence.

  • NCC Activation: To activate the NCC, incubate the cells in a hypotonic, chloride-free, and potassium-free buffer for a specified time (e.g., 30 minutes).

  • Compound Incubation: Add the test compounds (this compound, Metolazone, etc.) at a range of concentrations to the wells and incubate for a short period (e.g., 10-15 minutes).

  • Chloride Influx Measurement: Initiate chloride influx by adding an assay buffer containing sodium chloride. Immediately begin measuring the YFP fluorescence intensity over time using a plate reader. The influx of chloride will quench the YFP fluorescence.

  • Data Analysis: The initial rate of fluorescence quenching is proportional to the NCC activity. Plot the rate of quenching against the concentration of the inhibitor and fit the data to a dose-response curve to determine the IC50 value.

Radioactive Sodium (22Na+) Uptake Assay

This method directly measures the uptake of radioactive sodium through the NCC.[4][8]

Experimental Workflow:

A Culture MDCK or HEK293 cells expressing NCC B Pre-incubate cells in a chloride-free buffer to deplete intracellular chloride A->B C Add test compounds and other inhibitors (e.g., ouabain, amiloride) B->C D Initiate uptake by adding buffer containing 22Na+ and unlabeled NaCl C->D E Stop the uptake at a specific time point by washing with ice-cold buffer D->E F Lyse the cells and measure radioactivity using a scintillation counter E->F G Determine NCC-specific uptake and calculate IC50 values F->G

Radioactive sodium uptake assay workflow.

Detailed Methodology:

  • Cell Culture: Grow mammalian cells (e.g., MDCK or HEK293) expressing the NCC to confluency in 12-well plates.

  • Chloride Depletion: Wash the cells and then incubate them in a chloride-free buffer for approximately 20 minutes at 37°C to lower intracellular chloride concentrations, which stimulates NCC activity. This buffer should also contain inhibitors of other sodium transport pathways, such as ouabain (for the Na+/K+ ATPase) and amiloride (for the epithelial sodium channel, ENaC).

  • Inhibitor Pre-incubation: Add the test compounds (e.g., this compound) at various concentrations to the chloride-free buffer and incubate for 10-20 minutes.

  • 22Na+ Uptake: Initiate sodium uptake by replacing the pre-incubation buffer with an uptake buffer containing 22NaCl and other necessary ions. The uptake is typically carried out for 20 minutes at 37°C.

  • Stopping the Assay: Terminate the uptake by rapidly washing the cells multiple times with an ice-cold, stop solution to remove extracellular 22Na+.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis: NCC-specific uptake is determined by subtracting the uptake in the presence of a saturating concentration of a known NCC inhibitor (like Metolazone) from the total uptake. Plot the percentage of inhibition against the log concentration of the test compound to calculate the IC50.

Conclusion

While direct experimental data for this compound is not currently in the public domain, this guide provides the necessary framework for its evaluation as an NCC inhibitor. By employing the detailed experimental protocols for chloride influx and radioactive sodium uptake assays, researchers can quantitatively determine its inhibitory potency. The comparative data on Metolazone and other thiazide-like diuretics serve as a valuable benchmark for assessing the potential of novel derivatives in the development of new therapeutic agents for hypertension and other related disorders.

References

comparative analysis of 2,2-Dimethyl Metolazone and hydrochlorothiazide

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparative analysis of Metolazone and Hydrochlorothiazide is presented for researchers, scientists, and drug development professionals. This guide details their mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and includes relevant experimental data and protocols.

A note on nomenclature: The compound "2,2-Dimethyl Metolazone" does not correspond to a standard pharmaceutical agent. This analysis will proceed with a comparison of Metolazone and hydrochlorothiazide, as it is the likely intended subject of inquiry.

Mechanism of Action

Both Metolazone and Hydrochlorothiazide are thiazide-like diuretics that primarily exert their effects by inhibiting the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule (DCT) of the nephron.[1][2][3][4] This inhibition prevents the reabsorption of sodium and chloride ions, leading to increased urinary excretion of water and electrolytes, a process known as natriuresis.[1][3] While their primary target is the same, Metolazone also appears to have a secondary inhibitory effect in the proximal convoluted tubule.[2][5][6] This dual-site action may contribute to its efficacy, particularly in patients with impaired renal function.[1]

cluster_Nephron Nephron Lumen vs. Epithelial Cell Lumen Lumen DCT_Cell Distal Convoluted Tubule Cell Lumen->DCT_Cell Na+ Cl- NCC Na+/Cl- Cotransporter (NCC) HCTZ Hydrochlorothiazide HCTZ->NCC Inhibits Metolazone Metolazone Metolazone->NCC Inhibits

Figure 1: Primary mechanism of action at the distal convoluted tubule.

Comparative Pharmacokinetic Profile

Pharmacokinetics dictates a drug's absorption, distribution, metabolism, and excretion. Metolazone generally has a longer half-life and duration of action compared to hydrochlorothiazide.

ParameterMetolazoneHydrochlorothiazide
Bioavailability (%) ~65%[1]65-75%[7]
Protein Binding (%) 95%[8]40-68%[7]
Half-life (hours) ~14 hours (can range from 6-20)[1][8]5.6-14.8 hours[7][9]
Metabolism Not substantially metabolized[5]Not metabolized[7][9]
Excretion Primarily unchanged in urine (~80%)[1][5]Primarily unchanged in urine[7][9]
Onset of Action 1 hour[8]2 hours[9][10]
Peak Effect 2 hours[8]4-6 hours[9][10]
Duration of Action 12-24 hours[8]6-12 hours[9][10]

Comparative Clinical Data

Direct head-to-head trials comparing Metolazone and Hydrochlorothiazide are limited. However, studies comparing each to other diuretics, particularly in the context of diuretic resistance in acute decompensated heart failure (ADHF), provide valuable insights. When added to loop diuretics, both Metolazone and intravenous chlorothiazide (a related thiazide) have been shown to effectively and safely increase urine output.[11][12][13] Some studies found no significant difference in net urine output between Metolazone and chlorothiazide cohorts.[11][14] Given the considerable cost difference often favoring oral Metolazone, it is frequently considered a valuable option for sequential nephron blockade.[11]

Experimental Protocols for Comparative Analysis

To objectively compare the diuretic and natriuretic activity of Metolazone and Hydrochlorothiazide, a standardized in-vivo animal model can be employed. The Lipschitz test is a classic and widely used method.

Objective: To quantify and compare the diuretic, natriuretic, and kaliuretic effects of Metolazone and Hydrochlorothiazide in a rat model.

Methodology:

  • Animal Selection: Male Wistar rats (150-200g) are fasted for 18 hours with free access to water.[15]

  • Grouping: Animals are randomly divided into at least three groups (n=6 per group):

    • Control Group: Receives the vehicle (e.g., normal saline).

    • Hydrochlorothiazide Group: Receives a standardized dose of hydrochlorothiazide.

    • Metolazone Group: Receives an equimolar or therapeutically equivalent dose of Metolazone.

  • Acclimatization and Dosing: Animals are placed in metabolic cages, which allow for the separate collection of urine and feces.[15] A priming dose of normal saline (e.g., 25 mL/kg) is administered orally to ensure a uniform state of hydration. The assigned drug or vehicle is then administered via oral gavage or intraperitoneal injection.[15][16]

  • Urine Collection and Analysis: Urine is collected over a specified period, typically 5 to 24 hours.[15] The following parameters are measured:

    • Total urine volume (diuretic activity).

    • Urine pH.

    • Concentration of electrolytes (Na+, K+, Cl-) using a flame photometer or ion-selective electrodes. This determines natriuretic (sodium excretion) and kaliuretic (potassium excretion) activity.

  • Data Analysis: The mean urine output and electrolyte excretion for each group are calculated. Statistical analysis (e.g., ANOVA) is used to compare the effects of the treatment groups against the control. The diuretic action can be calculated as the ratio of the average urinary excretion of the treated group to that of the control group.

Animal_Prep Select & Fast Rats (18h) Grouping Randomize into Groups (Control, HCTZ, Metolazone) Animal_Prep->Grouping Hydration Administer Saline Load (25 mL/kg) Grouping->Hydration Dosing Administer Drug/Vehicle Hydration->Dosing Collection Place in Metabolic Cages & Collect Urine (5-24h) Dosing->Collection Analysis Measure: - Urine Volume - Na+, K+, Cl- Conc. Collection->Analysis Evaluation Statistical Comparison & Calculate Diuretic Activity Analysis->Evaluation

Figure 2: Workflow for in-vivo comparative diuretic screening.

Conclusion

Metolazone and Hydrochlorothiazide share a primary mechanism of action, but differ in their pharmacokinetic profiles, notably Metolazone's longer duration of action. Metolazone's activity in the proximal tubule and its effectiveness in patients with renal impairment are key distinguishing features. While direct comparative efficacy data is not abundant, both are established diuretics. The choice between them may be guided by desired duration of action, patient-specific factors such as renal function, and cost. The provided experimental protocol offers a robust framework for conducting direct, preclinical comparative studies to further elucidate their relative performance.

References

A Head-to-Head Examination of Metolazone and Other Thiazide-Like Diuretics in the Clinical Setting

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

Metolazone, a quinazoline-based thiazide-like diuretic, has long been a therapeutic option for managing fluid overload, particularly in patients with resistance to loop diuretics. This guide provides a comparative analysis of metolazone against other prominent thiazide-like diuretics, specifically chlorothiazide and indapamide, drawing upon data from head-to-head clinical studies. The focus of these investigations has been predominantly in the context of acute decompensated heart failure (ADHF) where diuretic resistance presents a significant clinical challenge.

Mechanism of Action: Targeting the Na+/Cl- Cotransporter

Thiazide and thiazide-like diuretics exert their effects by inhibiting the Na+/Cl- cotransporter (NCC), encoded by the SLC12A3 gene, located in the apical membrane of cells in the distal convoluted tubule (DCT) of the kidney.[1] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream, leading to increased excretion of water and electrolytes.[2][3]

The activity of the NCC is regulated by a complex signaling cascade involving the With-No-Lysine (WNK) kinases and the STE20/SPS1-related proline/alanine-rich kinase (SPAK) or oxidative stress-responsive kinase 1 (OSR1).[4][5][6][7] WNK kinases phosphorylate and activate SPAK/OSR1, which in turn phosphorylates and activates the NCC, promoting sodium reabsorption.[4][5][6][7] Thiazide-like diuretics bind to and inhibit the NCC, thereby disrupting this process.

Thiazide-Like Diuretic Signaling Pathway cluster_lumen Tubular Lumen cluster_cell Distal Convoluted Tubule Cell cluster_blood Bloodstream Na+ Na+ NCC Na+/Cl- Cotransporter (NCC) Na+->NCC Reabsorption Cl- Cl- Cl-->NCC Reabsorption Na+ Out Na+ NCC->Na+ Out Cl- Out Cl- NCC->Cl- Out WNK WNK Kinases SPAK_OSR1 SPAK/OSR1 WNK->SPAK_OSR1 Phosphorylates & Activates SPAK_OSR1->NCC Phosphorylates & Activates Thiazide Metolazone & Other Thiazide-Like Diuretics Thiazide->NCC Inhibits

Mechanism of Thiazide-Like Diuretic Action.

Comparative Efficacy in Acute Decompensated Heart Failure

Head-to-head studies have primarily evaluated the efficacy of metolazone in overcoming diuretic resistance in patients with ADHF when added to a loop diuretic regimen.

Metolazone vs. Chlorothiazide

A retrospective cohort study by Moranville et al. (2015) and a subsequent systematic review and meta-analysis have compared the effectiveness of oral metolazone versus intravenous (IV) chlorothiazide in this setting.[4][8] The primary efficacy endpoint in these studies was typically the net or total urine output.

Efficacy OutcomeMetolazone (Oral)Chlorothiazide (IV)p-valueStudy
Net Urine Output at 72h (mL, median [IQR]) 4828 [2800-7209]3779 [1885-6535]0.16Moranville et al. (2015)[8]
Pooled Analysis of Net or Total Urine Output No significant differenceNo significant difference-Meta-analysis[4]

As the data indicates, there was no statistically significant difference in the net urine output at 72 hours between the oral metolazone and IV chlorothiazide groups in the retrospective study.[8] A broader meta-analysis confirmed that metolazone was as effective as chlorothiazide in augmenting loop diuretic therapy in ADHF, with no pooled difference in net or total urine output.[4]

Metolazone vs. Indapamide

A randomized controlled trial conducted by Shah et al. (2019) compared the efficacy of a combination of furosemide and metolazone against a combination of furosemide and indapamide in patients with refractory heart failure.[6]

Efficacy OutcomeFurosemide + MetolazoneFurosemide + Indapamidep-valueStudy
Urinary Sodium Excretion IncreasedIncreased>0.05Shah et al. (2019)[6]
Total Urine Output IncreasedIncreased>0.05Shah et al. (2019)[6]
Decrease in Weight ObservedObserved>0.05Shah et al. (2019)[6]

This study found no significant differences in urinary sodium excretion, total urine output, or weight decrease between the two combination therapy groups, suggesting comparable efficacy in this patient population.[6]

Comparative Safety Profile

The safety of metolazone in comparison to other thiazide-like diuretics has been a key area of investigation, with a focus on electrolyte abnormalities and renal function.

Metolazone vs. Chlorothiazide

The study by Moranville et al. (2015) also assessed several safety endpoints.

Safety OutcomeMetolazone (Oral)Chlorothiazide (IV)p-valueStudy
Hypotension No significant differenceNo significant differenceNSMoranville et al. (2015)[8]
Worsening Renal Function No significant differenceNo significant differenceNSMoranville et al. (2015)[8]
Hyponatremia No significant differenceNo significant differenceNSMoranville et al. (2015)[8]
Hypokalemia No significant differenceNo significant differenceNSMoranville et al. (2015)[8]

The results showed no significant differences in the incidence of hypotension, worsening renal function, hyponatremia, or hypokalemia between the two treatment groups.[8] A meta-analysis further supported these findings, indicating that adverse effects were comparable between metolazone and chlorothiazide.[4]

Metolazone vs. Indapamide

In the randomized controlled trial by Shah et al. (2019), the most common adverse event in both treatment arms was hypokalemia.

Safety OutcomeFurosemide + MetolazoneFurosemide + Indapamidep-value
Adverse Events (Overall) No significant differenceNo significant difference>0.05
Hypokalemia Most common adverse eventMost common adverse event-

The study concluded that there were no significant differences in the overall adverse event profiles between the two combination therapies.[6]

Experimental Protocols

Moranville et al. (2015): Metolazone vs. Chlorothiazide (Retrospective Cohort Study)
  • Objective: To compare the effectiveness of oral metolazone versus intravenous (IV) chlorothiazide as add-on therapy to loop diuretics in hospitalized patients with ADHF and renal dysfunction.[8]

  • Patient Population: 55 patients hospitalized with ADHF and renal dysfunction, with 33 receiving metolazone and 22 receiving chlorothiazide.[8]

  • Intervention:

    • Metolazone group: Oral metolazone as add-on therapy to loop diuretics.[8]

    • Chlorothiazide group: IV chlorothiazide as add-on therapy to loop diuretics.[8]

  • Primary Endpoint: Net urine output (UOP) at 72 hours after initiation of the thiazide-like diuretic.[8]

  • Safety Endpoints: Worsening renal function, hypotension, and electrolyte abnormalities (hyponatremia, hypokalemia).[8]

Moranville_et_al_2015_Workflow cluster_study Retrospective Cohort Study Workflow Patient_Population Hospitalized Patients with ADHF and Renal Dysfunction (n=55) Group_M Received Oral Metolazone + Loop Diuretic (n=33) Patient_Population->Group_M Group_C Received IV Chlorothiazide + Loop Diuretic (n=22) Patient_Population->Group_C Endpoint_Assessment Assess Primary and Safety Endpoints at 72h Group_M->Endpoint_Assessment Group_C->Endpoint_Assessment Primary_Endpoint Primary: Net Urine Output Endpoint_Assessment->Primary_Endpoint Safety_Endpoints Safety: Hypotension, Worsening Renal Function, Hyponatremia, Hypokalemia Endpoint_Assessment->Safety_Endpoints

Experimental Workflow for Moranville et al. (2015).
Shah et al. (2019): Metolazone vs. Indapamide (Randomized Controlled Trial)

  • Objective: To compare the efficacy and safety of an indapamide-furosemide combination against a metolazone-furosemide combination in refractory heart failure patients.[6]

  • Patient Population: 150 patients with refractory heart failure, randomized into two groups of 75.[6]

  • Intervention:

    • Group 1: Intravenous furosemide 40mg every 12 hours with oral metolazone 5mg every 24 hours.[6]

    • Group 2: Intravenous furosemide 40mg every 12 hours with oral indapamide 2.5mg every 24 hours.[6]

  • Endpoints: Urinary sodium excretion, total urine output, and decrease in weight were assessed on day one, day three, and day five of admission.[6]

  • Safety Assessment: Monitoring for adverse events, with hypokalemia being the most common.[6]

Conclusion

Based on the available head-to-head clinical trial data, metolazone demonstrates comparable efficacy and safety to both intravenous chlorothiazide and oral indapamide when used as an adjunct to loop diuretics in patients with acute decompensated heart failure and diuretic resistance. The choice between these agents may therefore be guided by other factors such as cost, availability, and route of administration. Further large-scale, prospective, randomized controlled trials are warranted to confirm these findings and to explore potential differences in more subtle clinical outcomes.

References

Confirming the Molecular Structure of 2,2-Dimethyl Metolazone via NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for Metolazone and its hypothetical analog, 2,2-Dimethyl Metolazone. The purpose is to delineate the key structural differences observable via ¹H and ¹³C NMR spectroscopy, thereby providing a framework for the structural confirmation of this compound.

Metolazone is a quinazoline-sulfonamide diuretic used in the treatment of hypertension and edema.[1] Its chemical structure is 7-chloro-1,2,3,4-tetrahydro-2-methyl-3-(2-methylphenyl)-4-oxo-6-quinazolinesulfonamide.[2] For the purpose of this guide, this compound is considered a derivative where the hydrogen at the 2-position of the quinazoline ring is replaced by a second methyl group. This substitution is expected to produce significant and readily identifiable changes in the NMR spectra.

Molecular Structure Comparison

The structural difference between Metolazone and the proposed this compound is centered at the C2 position of the tetrahydroquinazoline ring. This seemingly minor alteration leads to distinct changes in the local electronic environment and spatial arrangement of nearby atoms, which are detectable by NMR.

G cluster_0 Metolazone cluster_1 This compound (Hypothetical) Metolazone_structure Dimethyl_Metolazone_structure Structure of this compound would be here if available. Key difference: C2 has two CH3 groups. Metolazone_structure->Dimethyl_Metolazone_structure Structural Modification (CH at C2 -> C(CH3)2 at C2) Metolazone_label Metolazone (C16H16ClN3O3S) Dimethyl_Metolazone_label This compound (C17H18ClN3O3S)

Caption: Comparative structures of Metolazone and the hypothetical this compound.

Predicted ¹H NMR Spectral Data

The most significant difference in the ¹H NMR spectra is expected to be the absence of the methine proton signal (C2-H) in this compound and the appearance of a new methyl signal.

Assignment Metolazone (Predicted) This compound (Predicted) Key Differences
Aromatic-H7.0 - 8.0 ppm (m)7.0 - 8.0 ppm (m)Minor shifts due to conformational changes.
NH (Sulfonamide)7.0 - 7.5 ppm (br s)7.0 - 7.5 ppm (br s)Unlikely to show significant change.
NH (Ring)5.0 - 6.0 ppm (br s)5.0 - 6.0 ppm (br s)Minor shifts possible.
C2-H (Methine)4.5 - 5.0 ppm (q)AbsentDisappearance of the C2-H quartet is a primary indicator.
C2-CH₃1.4 - 1.6 ppm (d)1.5 - 1.7 ppm (s, 6H)Appearance of a singlet integrating to 6 protons. The original doublet collapses to a singlet.
o-Tolyl-CH₃2.1 - 2.3 ppm (s)2.1 - 2.3 ppm (s)Unlikely to show significant change.

Predicted ¹³C NMR Spectral Data

In the ¹³C NMR spectrum, the key change will be the shift of the C2 carbon from a methine to a quaternary carbon, which will appear at a different chemical shift and will be of lower intensity in a standard broadband-decoupled spectrum.

Assignment Metolazone (Predicted) This compound (Predicted) Key Differences
C=O160 - 165 ppm160 - 165 ppmMinor shifts possible.
Aromatic-C115 - 150 ppm115 - 150 ppmMinor shifts in the aromatic region.
C255 - 65 ppm60 - 70 ppmShift to a quaternary carbon signal, likely downfield.
C2-CH₃20 - 25 ppm25 - 30 ppm (2 peaks)Appearance of two methyl carbon signals (or one if magnetically equivalent).
o-Tolyl-CH₃15 - 20 ppm15 - 20 ppmUnlikely to show significant change.

Experimental Protocols

Standard NMR experiments can be employed to confirm the structure of this compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Experiment: Standard proton NMR experiment.

  • Parameters:

    • Pulse sequence: zg30

    • Number of scans: 16-64 (depending on sample concentration)

    • Relaxation delay (d1): 1-2 seconds

    • Acquisition time: ~3-4 seconds

    • Spectral width: ~16 ppm

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak.

3. ¹³C NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Experiment: Proton-decoupled carbon NMR experiment.

  • Parameters:

    • Pulse sequence: zgpg30

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation delay (d1): 2 seconds

    • Acquisition time: ~1-2 seconds

    • Spectral width: ~240 ppm

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the solvent peak.

4. 2D NMR Spectroscopy (Optional but Recommended):

  • HSQC (Heteronuclear Single Quantum Coherence): To confirm the one-bond correlations between protons and carbons. This would clearly show the absence of a proton attached to the C2 carbon in this compound.

  • HMBC (Heteronuclear Multiple Bond Correlation): To confirm long-range correlations. For this compound, correlations from the C2-methyl protons to the C2 and C4 carbons would be expected.

NMR Analysis Workflow

The process of confirming the molecular structure using NMR follows a logical progression from sample preparation to data analysis and structure elucidation.

G cluster_0 Experimental cluster_1 Data Processing & Analysis cluster_2 Structure Confirmation Sample_Prep Sample Preparation Acquire_1H Acquire 1H NMR Sample_Prep->Acquire_1H Acquire_13C Acquire 13C NMR Acquire_1H->Acquire_13C Acquire_2D Acquire 2D NMR (HSQC, HMBC) Acquire_13C->Acquire_2D Process_Spectra Process Spectra (FT, Phasing, Baseline Correction) Acquire_2D->Process_Spectra Peak_Picking Peak Picking & Integration Process_Spectra->Peak_Picking Assign_Signals Assign Signals Peak_Picking->Assign_Signals Compare_Data Compare with Predicted Data Assign_Signals->Compare_Data Confirm_Structure Confirm Structure of this compound Compare_Data->Confirm_Structure

Caption: General workflow for NMR-based molecular structure confirmation.

Conclusion

The structural confirmation of this compound can be unequivocally achieved through a combination of ¹H and ¹³C NMR spectroscopy. The key spectral evidence to look for in comparison to Metolazone would be:

  • In ¹H NMR: The disappearance of the methine quartet around 4.5-5.0 ppm and the appearance of a new, larger singlet for the two methyl groups at the C2 position.

  • In ¹³C NMR: The shift of the C2 signal to a quaternary carbon chemical shift and the presence of new methyl carbon signals.

These distinct and predictable differences provide a robust analytical method for the positive identification and structural verification of this compound. The use of 2D NMR techniques such as HSQC and HMBC would further solidify the structural assignment.

References

Independent Replication of 2,2-Dimethyl Metolazone Findings: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Initial Search and an Important Note on "2,2-Dimethyl Metolazone"

An extensive review of published scientific literature, clinical trial databases, and chemical registries did not yield any specific findings, independent replication studies, or even a mention of a compound identified as "this compound." This suggests that "this compound" may be a novel, yet-to-be-published compound, a proprietary research chemical not disclosed in the public domain, or a potential misnomer.

Given the absence of data for "this compound," this guide will provide a comparative analysis of its parent compound, Metolazone , against a clinically relevant alternative, Chlorothiazide . Both are thiazide or thiazide-like diuretics often used in combination with loop diuretics to manage fluid overload, particularly in patients with heart failure who have developed diuretic resistance. This comparison will adhere to the core requirements of data presentation, experimental protocols, and mandatory visualizations.

Metolazone vs. Chlorothiazide: A Comparative Guide for Researchers

This guide offers an objective comparison of the performance of Metolazone and Chlorothiazide as add-on therapy in patients with acute decompensated heart failure (ADHF) and loop diuretic resistance. The data presented is synthesized from retrospective and prospective clinical studies.

Data Presentation: Efficacy and Safety Comparison

The following table summarizes the key quantitative data from comparative studies of Metolazone and Chlorothiazide in patients with ADHF and diuretic resistance.

ParameterMetolazoneChlorothiazidep-valueSource(s)
Efficacy
Net Urine Output (72h, mL, median)482837790.16[1][2][3]
Change in 24h Urine Output (mL, mean)+1319.6+1397.60.026 (non-inferiority)[4][5]
Change in 24h Urine Output (mL, mean)+1162+2158<0.001[6]
Safety
Worsening Renal FunctionNo significant differenceNo significant differenceNS[1][2][3]
HypotensionNo significant differenceNo significant differenceNS[1][2][3]
HyponatremiaNo significant differenceNo significant differenceNS[1][2][3]
HypokalemiaNo significant differenceNo significant differenceNS[1][2][3]
HypomagnesemiaLess frequentMore frequent-[6]

NS: Not Significant

Experimental Protocols

The following is a representative experimental protocol for a retrospective cohort study comparing the efficacy and safety of oral Metolazone versus intravenous (IV) Chlorothiazide as add-on therapy to loop diuretics in hospitalized patients with ADHF and renal dysfunction.[1][2][3]

1. Study Design and Patient Population:

  • A retrospective cohort study was conducted at a large urban academic medical center.

  • The study included adult patients admitted with a primary diagnosis of ADHF who exhibited loop diuretic resistance.

  • Loop diuretic resistance was defined as receiving an IV furosemide dose of ≥160 mg/day (or equivalent) and having an inadequate diuretic response.

  • Patients must have received at least one dose of oral Metolazone or IV Chlorothiazide in addition to their loop diuretic therapy.

2. Data Collection:

  • Patient demographics, baseline clinical characteristics, laboratory values (serum creatinine, electrolytes), and medication administration records were collected from electronic health records.

  • Urine output and body weight were recorded daily.

3. Endpoints:

  • Primary Efficacy Endpoint: The change in 24-hour net urine output from the 24 hours preceding the first dose of the thiazide-type diuretic to the 24 hours following the first dose.

  • Secondary Efficacy Endpoints: Change in body weight.

  • Safety Endpoints: Incidence of worsening renal function (defined as an increase in serum creatinine of ≥0.3 mg/dL), hypotension, and electrolyte abnormalities (hypokalemia, hyponatremia, hypomagnesemia).

4. Statistical Analysis:

  • Baseline characteristics were compared between the two groups using appropriate statistical tests (e.g., t-tests for continuous variables, chi-square tests for categorical variables).

  • The primary and secondary endpoints were compared between the Metolazone and Chlorothiazide groups using statistical tests appropriate for the data distribution.

  • A p-value of <0.05 was considered statistically significant. For the primary endpoint, a non-inferiority margin was also established.

Mandatory Visualizations

Mechanism of Action of Thiazide-like Diuretics (e.g., Metolazone)

cluster_lumen Distal Convoluted Tubule Lumen cluster_cell Tubular Epithelial Cell cluster_interstitium Blood / Interstitium lumen Na+ Cl- ncc Na+/Cl- Cotransporter (NCC) lumen->ncc Reabsorption na_k_atpase Na+/K+ ATPase ncc->na_k_atpase Na+ cl_channel Cl- Channel ncc->cl_channel Cl- blood_na Na+ na_k_atpase->blood_na 3 Na+ blood_cl Cl- cl_channel->blood_cl blood_k K+ blood_k->na_k_atpase 2 K+ metolazone Metolazone metolazone->ncc Inhibits

Caption: Mechanism of action of Metolazone in the distal convoluted tubule.

Experimental Workflow for Comparing Diuretic Efficacy

start Patient Population: ADHF with Loop Diuretic Resistance randomization Randomization start->randomization group_a Group A: Metolazone + Loop Diuretic randomization->group_a group_b Group B: Chlorothiazide + Loop Diuretic randomization->group_b data_collection Data Collection: - Urine Output - Body Weight - Serum Creatinine - Electrolytes group_a->data_collection group_b->data_collection analysis Statistical Analysis data_collection->analysis results Comparison of Efficacy and Safety Endpoints analysis->results

Caption: A typical experimental workflow for a randomized controlled trial comparing two diuretics.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of metolazone and other structurally related thiazide-like diuretics. Due to the limited availability of public data on 2,2-Dimethyl Metolazone, this document focuses on a comparative analysis of metolazone, chlorthalidone, and indapamide. The information presented herein is intended to support research and development efforts in the field of diuretic drug discovery and optimization.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for metolazone and two other commonly prescribed thiazide-like diuretics, chlorthalidone and indapamide. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds, which in turn dictate their clinical efficacy and dosing regimens.

Pharmacokinetic ParameterMetolazoneChlorthalidoneIndapamide
Bioavailability (%) ~65[1]~64>90
Time to Peak Plasma Concentration (Tmax) (hours) 2-4[2]2-61-2
Elimination Half-Life (t1/2) (hours) ~14[1][2]40-6014-18
Volume of Distribution (Vd) (L) Not Available~4 L/kgNot Available
Protein Binding (%) 50-70 (erythrocytes), up to 33 (plasma)[2]~75~79
Metabolism Not substantially metabolized[2]MinimalExtensively metabolized
Primary Route of Excretion Urine (70-95% unchanged)[2]Urine (~70% unchanged)Urine (~70% as metabolites), Feces (~23%)

Experimental Protocols

The determination of the pharmacokinetic parameters listed above relies on robust and validated bioanalytical methods. A widely accepted and highly sensitive technique for quantifying diuretics like metolazone in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Protocol: Quantification of Metolazone in Human Plasma using LC-MS/MS

This protocol outlines a typical procedure for determining the concentration of metolazone in human plasma samples, a critical step in pharmacokinetic studies.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of human plasma, add a known concentration of an internal standard (e.g., a structurally similar but chromatographically distinct compound).

  • Add 1 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).

  • Vortex the mixture for 5-10 minutes to ensure thorough mixing and extraction of the analyte.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the mobile phase.

  • The sample is now ready for injection into the LC-MS/MS system.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is used for isocratic or gradient elution.

    • Flow Rate: A constant flow rate (e.g., 0.5 mL/min) is maintained.

    • Injection Volume: A small volume of the prepared sample (e.g., 5-10 µL) is injected onto the column.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly employed for metolazone.

    • Detection: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of metolazone) and a specific product ion (a fragment of the metolazone molecule) for highly selective and sensitive quantification.

    • Data Analysis: The peak areas of metolazone and the internal standard are used to construct a calibration curve from which the concentration of metolazone in the unknown plasma samples can be determined.

Visualizations

Signaling Pathway of Thiazide-Like Diuretics

G Mechanism of Action of Thiazide-Like Diuretics cluster_0 Renal Tubule cluster_1 Physiological Effect Thiazide-Like Diuretic Thiazide-Like Diuretic NCC Transporter NCC Transporter Thiazide-Like Diuretic->NCC Transporter Inhibits Increased Na+ and Cl- Excretion Increased Na+ and Cl- Excretion NCC Transporter->Increased Na+ and Cl- Excretion Leads to Distal Convoluted Tubule Site of Action Increased Water Excretion (Diuresis) Increased Water Excretion (Diuresis) Increased Na+ and Cl- Excretion->Increased Water Excretion (Diuresis) Decreased Blood Volume Decreased Blood Volume Increased Water Excretion (Diuresis)->Decreased Blood Volume Reduced Blood Pressure Reduced Blood Pressure Decreased Blood Volume->Reduced Blood Pressure

Caption: Mechanism of action of thiazide-like diuretics in the renal tubule.

Experimental Workflow for Pharmacokinetic Analysis

G Experimental Workflow for Pharmacokinetic Analysis Drug Administration Drug Administration Blood Sampling Blood Sampling Drug Administration->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Sample Preparation Sample Preparation Plasma Separation->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling Data Analysis->Pharmacokinetic Modeling

Caption: A typical workflow for conducting a pharmacokinetic study.

References

side-by-side comparison of 2,2-Dimethyl Metolazone's in vivo and in vitro effects

Author: BenchChem Technical Support Team. Date: November 2025

Initial Note on 2,2-Dimethyl Metolazone: An extensive review of the scientific literature did not yield specific data for a compound named "this compound." The following guide focuses on the well-characterized diuretic, Metolazone, providing a comprehensive comparison of its effects observed in living organisms (in vivo) and in controlled laboratory settings (in vitro). This analysis is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of Metolazone's pharmacological profile.

Metolazone is a quinazoline diuretic that is structurally and functionally similar to thiazide diuretics.[1] It is primarily used in the treatment of edema associated with congestive heart failure and renal disease, as well as for managing hypertension.[1][2] Its primary mechanism of action is the inhibition of the sodium-chloride (Na+-Cl-) cotransporter (NCC) in the distal convoluted tubule of the kidney.[1][3] This inhibition leads to increased excretion of sodium, chloride, and water.[1]

Quantitative Data Comparison

The following tables summarize the key quantitative data available for the in vivo and in vitro effects of Metolazone.

In Vivo EffectSpeciesDosageResult
Diuresis
Increased Urine OutputRat2 mg/kg77.8% increase in urine volume over 24 hours compared to control.
Increased Urine OutputRat4 mg/kg134% increase in urine output compared to control rats.
Increased Sodium ExcretionRat4 mg/kg168.8% increase in sodium excretion.
Increased Potassium ExcretionRat4 mg/kg25.8% increase in potassium excretion.
Increased Chloride ExcretionRat4 mg/kg150.9% increase in chloride excretion.
Clinical Efficacy
Weight ReductionHuman (Heart Failure Patients)Not SpecifiedSignificant weight reduction observed.
Increased DiuresisHuman (Heart Failure Patients)Not SpecifiedSignificant increase in daily diuresis.
In Vitro EffectTarget/AssayMetricResult
Primary Target Activity
Sodium-Chloride Cotransporter (NCC) InhibitionNot SpecifiedIC50Data not readily available in the reviewed literature. The inhibitory effect of thiazide-like diuretics on NCC is known to be influenced by extracellular Na+ and Cl- concentrations.[4]
Off-Target/Other Activities
Pregnane X Receptor (PXR) ActivationLuciferase Reporter AssayEC50~1.0 µM
Glyoxalase I (GLO1) InhibitionSpectrophotometric Assay% Inhibition97% inhibition at a concentration of 100 µM.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

In Vivo Diuretic Response in Rats

Objective: To assess the diuretic and natriuretic effects of Metolazone in a rat model.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are utilized for the study.

  • Acclimation: Animals are housed in metabolic cages to allow for accurate urine collection and are given a period of acclimatization.

  • Drug Administration: Metolazone, formulated in a suitable vehicle (e.g., an oil-in-water emulsion), is administered to the test group of rats, typically via intraperitoneal injection. A control group receives the vehicle only.

  • Urine Collection: Urine is collected over a 24-hour period following administration.

  • Analysis: The total volume of urine is measured. Urine samples are analyzed for electrolyte concentrations (sodium, potassium, and chloride) using standard analytical methods such as flame photometry or ion-selective electrodes.

  • Data Interpretation: The increase in urine output and electrolyte excretion in the Metolazone-treated group is compared to the control group to determine the diuretic and saluretic efficacy.

In Vitro Pregnane X Receptor (PXR) Activation Assay

Objective: To determine the ability of Metolazone to activate the human Pregnane X Receptor.

Methodology:

  • Cell Line: A human cell line, such as HepG2 (hepatocellular carcinoma), is used. These cells are transiently or stably transfected with two plasmids: one expressing the human PXR and another containing a luciferase reporter gene under the control of a PXR-responsive promoter (e.g., from the CYP3A4 gene).

  • Cell Culture and Treatment: The transfected cells are seeded in multi-well plates. After an appropriate incubation period, the cells are treated with varying concentrations of Metolazone dissolved in a suitable solvent (e.g., DMSO). A vehicle control is also included.

  • Incubation: The treated cells are incubated for a period, typically 24 hours, to allow for PXR activation and subsequent expression of the luciferase reporter gene.

  • Luciferase Assay: A luciferase assay reagent is added to the cells, which lyses the cells and provides the substrate for the luciferase enzyme.

  • Data Acquisition: The luminescence, which is proportional to the amount of luciferase expressed and thus to the level of PXR activation, is measured using a luminometer.

  • Data Analysis: The results are typically expressed as fold activation over the vehicle control. An EC50 value, the concentration at which Metolazone produces 50% of its maximal effect, is calculated from the dose-response curve.

In Vitro Glyoxalase I (GLO1) Inhibition Assay

Objective: To assess the inhibitory effect of Metolazone on the activity of Glyoxalase I.

Methodology:

  • Enzyme and Substrates: Recombinant human Glyoxalase I is used as the enzyme source. The substrates for the reaction are methylglyoxal and reduced glutathione (GSH), which spontaneously form a hemithioacetal adduct.

  • Reaction Mixture: The assay is performed in a suitable buffer system in a UV-transparent multi-well plate or cuvette. The reaction mixture contains the enzyme, methylglyoxal, and GSH.

  • Inhibitor Addition: Metolazone, at the desired concentration, is added to the reaction mixture. A control reaction without the inhibitor is run in parallel.

  • Spectrophotometric Measurement: The activity of Glyoxalase I is monitored by measuring the increase in absorbance at 240 nm. This increase is due to the formation of S-D-lactoylglutathione, the product of the GLO1-catalyzed reaction.

  • Data Analysis: The rate of the reaction in the presence of Metolazone is compared to the rate of the control reaction. The percentage of inhibition is calculated from these values.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows related to Metolazone's effects.

Metolazone_NCC_Inhibition cluster_renal_tubule Distal Convoluted Tubule Lumen cluster_epithelial_cell Epithelial Cell cluster_interstitium Blood/Interstitium Lumen Lumen NCC Sodium-Chloride Cotransporter (NCC) Blood Blood NCC->Blood Reabsorption Blocked Na_ion Na+ Na_ion->NCC Cl_ion Cl- Cl_ion->NCC Metolazone Metolazone Metolazone->NCC Inhibits

Metolazone's primary mechanism of diuretic action.

Metolazone_PXR_Activation cluster_cell Hepatocyte cluster_nucleus Nucleus Metolazone_in Metolazone PXR Pregnane X Receptor (PXR) Metolazone_in->PXR Activates PXR_RXR_Complex PXR-RXR Heterodimer PXR->PXR_RXR_Complex Dimerizes with RXR Retinoid X Receptor (RXR) RXR->PXR_RXR_Complex DNA DNA (XRE) PXR_RXR_Complex->DNA Binds to Gene_Expression Increased Transcription of Target Genes (e.g., CYP3A4) DNA->Gene_Expression Initiates

Activation of the Pregnane X Receptor by Metolazone.

InVivo_Diuretic_Workflow Start Start: Acclimate Rats in Metabolic Cages Administer Administer Metolazone (Test Group) or Vehicle (Control Group) Start->Administer Collect Collect Urine for 24 Hours Administer->Collect Measure Measure Total Urine Volume Collect->Measure Analyze Analyze Urine for Na+, K+, and Cl- Concentrations Measure->Analyze Compare Compare Results between Test and Control Groups Analyze->Compare End End: Determine Diuretic and Saluretic Effects Compare->End

Experimental workflow for in vivo diuretic studies.

References

Safety Operating Guide

Navigating the Disposal of 2,2-Dimethyl Metolazone: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and, for controlled substances, by the Drug Enforcement Administration (DEA).[1][2][3] States may also have their own specific regulations that build upon these federal mandates.[2][4] A key determination in the disposal process is whether the pharmaceutical waste is classified as hazardous.[2]

Step-by-Step Disposal Protocol for 2,2-Dimethyl Metolazone

Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedure is based on the available information for Metolazone and general best practices for chemical and pharmaceutical waste disposal. The SDS for Metolazone indicates that it is not classified as hazardous under the OSHA Hazard Communication Standard (2012); however, it can cause skin and eye irritation.[5][6][7][8]

  • Waste Characterization: The first and most critical step is to determine if the this compound waste is hazardous. This involves assessing if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity as defined by the EPA. While Metolazone itself is not listed as a hazardous waste, any solvents or other chemicals mixed with the this compound could render the waste hazardous.

  • Segregation: Properly segregate the this compound waste from other waste streams at the point of generation. It should not be mixed with non-hazardous trash or poured down the drain.[1][4]

  • Containerization and Labeling:

    • Use a designated, leak-proof, and compatible waste container.

    • Clearly label the container with "Hazardous Waste" (if applicable), the name "this compound," and a description of any other components in the waste mixture.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials. Follow your institution's guidelines for the temporary storage of chemical waste.

  • Disposal:

    • Non-Hazardous Pharmaceutical Waste: If it is determined that the this compound waste is not hazardous, it should still be managed as a non-hazardous pharmaceutical waste. The recommended disposal method is incineration at a permitted medical waste treatment facility.[1][4] Some jurisdictions may allow for disposal in a secure landfill if incineration is not available, but this is a less preferred option.

    • Hazardous Waste: If the waste is determined to be hazardous, it must be managed and disposed of in accordance with all RCRA regulations. This includes using a licensed hazardous waste transporter to take the waste to a permitted treatment, storage, and disposal facility (TSDF).[1][2]

  • Documentation: Maintain accurate records of the waste generated, including the quantity, composition, and date of disposal. For hazardous waste, a hazardous waste manifest must be completed.

Regulatory Framework for Pharmaceutical Waste Disposal

The following table summarizes the key regulatory agencies and their roles in governing the disposal of pharmaceutical waste in the United States.

Regulatory BodyAct/RegulationKey Responsibilities
Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA)Sets federal guidelines for the safe management and disposal of hazardous and non-hazardous solid waste.[2] Subpart P of RCRA provides specific regulations for the management of hazardous waste pharmaceuticals by healthcare facilities.[1]
Drug Enforcement Administration (DEA) Controlled Substances ActRegulates the disposal of controlled substances to prevent diversion.[3]
State Environmental Protection Agencies State-Specific RegulationsMay have more stringent requirements for pharmaceutical waste disposal than federal regulations.[2][4]
Occupational Safety and Health Administration (OSHA) Hazard Communication StandardRequires employers to inform employees about the hazards of chemicals in the workplace through SDSs and training.[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated segregate Segregate Waste start->segregate is_hazardous Is the waste hazardous per RCRA criteria? hazardous_waste Manage as Hazardous Waste is_hazardous->hazardous_waste Yes non_hazardous_waste Manage as Non-Hazardous Pharmaceutical Waste is_hazardous->non_hazardous_waste No store Store in Designated Area hazardous_waste->store non_hazardous_waste->store containerize Containerize and Label Appropriately segregate->containerize containerize->is_hazardous transport_hazardous Transport via Licensed Hazardous Waste Hauler store->transport_hazardous Hazardous transport_non_hazardous Transport via Medical Waste Hauler store->transport_non_hazardous Non-Hazardous dispose_hazardous Dispose at Permitted TSDF transport_hazardous->dispose_hazardous dispose_non_hazardous Dispose by Incineration at Permitted Facility transport_non_hazardous->dispose_non_hazardous

Caption: Disposal decision workflow for this compound.

By adhering to these procedures and regulatory guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting both human health and the environment. It is always recommended to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to stay informed about any changes in federal or state regulations.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.